molecular formula C9H18O2 B1661930 Isopropyl hexanoate CAS No. 2311-46-8

Isopropyl hexanoate

Cat. No.: B1661930
CAS No.: 2311-46-8
M. Wt: 158.24 g/mol
InChI Key: JSHDAORXSNJOBA-UHFFFAOYSA-N
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Description

Isopropyl Hexanoate (CAS 2311-46-8) is a high-purity chemical ester supplied for research and development applications. This compound, with a molecular formula of C9H18O2 and a molecular weight of 158.24 g/mol, is a colorless liquid . It is characterized by a fruity, pineapple-sweet aroma, making it a valuable material in flavor and fragrance research, particularly for replicating berry and tropical fruit notes . Its primary research applications include use as a flavor and fragrance agent, a solvent for polar organic compounds, and an intermediate in synthetic organic chemistry . In a research context, it has been used as a benchmarking substrate, such as in the hydrolysis of p-nitrophenyl hexanoate (PNPH), to study the efficacy of biomimetic catalysts and synthetic esterases . Key physical properties include a boiling point of approximately 168-173 °C, a flash point of 54-59 °C, a specific gravity of about 0.86, and a refractive index of 1.40 . It is almost insoluble in water but readily soluble in ethanol . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for use in food, cosmetics, or household products.

Properties

IUPAC Name

propan-2-yl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-5-6-7-9(10)11-8(2)3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHDAORXSNJOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177674
Record name Isopropyl hexanoate
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name Isopropyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/653/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

172.00 to 173.00 °C. @ 760.00 mm Hg
Record name Isopropyl hexanoate
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URL http://www.hmdb.ca/metabolites/HMDB0040430
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

almost insoluble in water; soluble in alcohol
Record name Isopropyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/653/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.854-0.860 (20°)
Record name Isopropyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/653/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2311-46-8
Record name Isopropyl hexanoate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isopropyl hexanoate
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Record name Isopropyl hexanoate
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Record name Isopropyl hexanoate
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Record name ISOPROPYL HEXANOATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isopropyl hexanoate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Isopropyl Hexanoate (B1226103): Chemical Properties, Structure, and Experimental Protocols

This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental methodologies associated with isopropyl hexanoate. The information is intended to support research, development, and quality control activities involving this compound.

Chemical Structure and Identification

This compound is the ester formed from hexanoic acid and propan-2-ol. It is recognized for its characteristic fruity aroma, often described as being similar to pineapple and berries.[1]

IUPAC Name: propan-2-yl hexanoate[2]

Synonyms: Isopropyl caproate, Hexanoic acid isopropyl ester, 1-Methylethyl hexanoate[3][4]

Chemical Formula: C₉H₁₈O₂[3]

Canonical SMILES: CCCCCC(=O)OC(C)C[2]

InChI Key: JSHDAORXSNJOBA-UHFFFAOYSA-N[4]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

PropertyValueReference
Molecular Weight 158.24 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point 168-173 °C at 760 mmHg[5][6][7]
Density 0.854-0.860 g/cm³ at 20°C[2]
Refractive Index 1.403-1.416 at 20°C[2][6][7]
Flash Point 54-59 °C[5][6]
Vapor Pressure 1.09 mmHg at 25°C (estimated)[8]

Table 2: Solubility and Partitioning

PropertyValueReference
Water Solubility 117.8 mg/L at 25°C (estimated)[8]
General Solubility Soluble in alcohol[2]
logP (o/w) 3.177 (estimated)[8]

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and analysis of this compound.

Synthesis: Fischer Esterification

This compound is commonly synthesized via the Fischer esterification of hexanoic acid with isopropyl alcohol, using a strong acid catalyst such as sulfuric acid. The reaction is driven to completion by using an excess of the alcohol and removing the water formed.[9]

Reaction:

Hexanoic Acid + Isopropyl Alcohol ⇌ this compound + Water

Materials:

  • Hexanoic acid

  • Isopropyl alcohol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexanoic acid and an excess of isopropyl alcohol (e.g., a 1:3 molar ratio).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume) to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and add deionized water to dissolve the excess isopropyl alcohol and sulfuric acid.

  • Extract the aqueous layer with diethyl ether (2-3 times).

  • Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by fractional distillation to yield the final product.[2]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the identification and quantification of volatile compounds like this compound.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column: A polar column (e.g., DB-WAX) or a non-polar column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) can be used.[2][10]

Typical GC-MS Parameters:

  • Injector Temperature: 250-280°C[10]

  • Injection Mode: Splitless or split (e.g., 25:1 ratio)[11]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)[12]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes[2][13]

  • MS Transfer Line Temperature: 280°C[12]

  • Ion Source Temperature: 200°C[11]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[11]

  • Mass Scan Range: m/z 45-450[11]

Sample Preparation: Samples can be dissolved in a suitable solvent like hexane (B92381) or ethyl acetate (B1210297) to a concentration range of 1-100 µg/mL.[13]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC can also be employed for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., Newcrom R1)[5]

Typical HPLC Parameters:

  • Mobile Phase: Acetonitrile/water (e.g., 70:30 v/v) with an acid modifier like phosphoric acid. For MS compatibility, formic acid should be used instead.[2][5]

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 210 nm[2]

  • Column Temperature: Ambient or controlled (e.g., 30°C)

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent.

Biological Metabolism and Experimental Workflows

The primary metabolic pathway for this compound in biological systems is hydrolysis, catalyzed by esterase enzymes, to yield hexanoic acid and isopropanol (B130326).[2] Hexanoic acid can then enter fatty acid metabolism pathways, such as β-oxidation, while isopropanol is further metabolized.[2][14]

Visualization of Synthesis and Metabolism

The following diagrams illustrate the key chemical and biological transformations of this compound.

Fischer_Esterification HexanoicAcid Hexanoic Acid Intermediate HexanoicAcid->Intermediate Isopropanol Isopropyl Alcohol Isopropanol->Intermediate IsopropylHexanoate This compound Intermediate->IsopropylHexanoate H+ catalyst (e.g., H2SO4) Water Water Intermediate->Water

Caption: Fischer Esterification Synthesis of this compound.

Hydrolysis_Pathway IsopropylHexanoate This compound Intermediate IsopropylHexanoate->Intermediate Water Water Water->Intermediate HexanoicAcid Hexanoic Acid Intermediate->HexanoicAcid Esterase Isopropanol Isopropanol Intermediate->Isopropanol

Caption: Enzymatic Hydrolysis of this compound.

References

Isopropyl Hexanoate: A Comprehensive Technical Datasheet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of Isopropyl Hexanoate (B1226103) (CAS No. 2311-46-8), a fatty acid ester recognized for its characteristic fruity aroma.[1][2] This document is intended to serve as a comprehensive resource for laboratory and research professionals, offering detailed data, experimental protocols, and visual workflows to support its application in scientific and drug development endeavors. Isopropyl hexanoate is utilized as a flavoring and fragrance agent and may serve as a valuable intermediate in organic synthesis.[3][4]

Compound Identification and General Properties

This compound, also known as isopropyl caproate, is a colorless liquid.[5][6] It is characterized by a sweet, fruity odor, often likened to pineapple and berry.[7][8]

Table 1: Compound Identification

IdentifierValueSource(s)
IUPAC Name propan-2-yl hexanoate[4][5]
Synonyms Isopropyl caproate, n-Caproic acid isopropyl ester, Hexanoic acid, 1-methylethyl ester[5][9]
CAS Number 2311-46-8[9]
Molecular Formula C₉H₁₈O₂[4][5]
Molecular Weight 158.24 g/mol [4][5]
Appearance Colorless liquid[5][7]
Odor Sweet, fruity, pineapple-like[7][8]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound, compiled from various sources. These values are essential for handling, storage, and application of the compound in a research setting.

Table 2: Quantitative Physical Properties

PropertyValueConditionsSource(s)
Boiling Point 168 - 173 °C@ 760 mm Hg[1][3][7][8][10][11][12][13]
74 °C@ 20 mm Hg[7][8]
Density 0.853 - 0.86 g/mL@ 20°C[1][5][6][8][10][12]
Refractive Index 1.403 - 1.408@ 20°C[1][3][5][6][8][10][12]
Vapor Pressure 1.09 mmHg@ 25°C (estimated)[7][8]
Flash Point 48.89 - 54 °CClosed Cup[3][7][10][11][12]
logP (o/w) 3.177 - 3.18Estimated[7][8]

Table 3: Solubility Data

SolventSolubilitySource(s)
Water Almost insoluble (117.8 mg/L @ 25°C, est.)[3][5][7][11]
Alcohol (Ethanol) Soluble[3][5][7][11]

Experimental Protocols

This section outlines the detailed methodologies for the experimental determination of the key physical properties of this compound. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Capillary Method)

The boiling point of this compound can be determined using the capillary method with a Thiele tube or a MelTemp apparatus. This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[11][12]

Apparatus:

  • Thiele tube or MelTemp apparatus

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small test tube

  • Heating mantle or Bunsen burner

  • Mineral oil or other suitable heating bath fluid

  • Stand and clamps

Procedure:

  • Fill the Thiele tube with mineral oil to the level of the side arm.

  • Add a small amount (a few milliliters) of this compound to the small test tube.

  • Place a capillary tube, with its sealed end up, into the test tube containing the this compound.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Immerse the thermometer and the attached test tube into the mineral oil in the Thiele tube, making sure the oil level is above the sample but below the opening of the test tube.

  • Gently heat the side arm of the Thiele tube.[11]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[11] Record this temperature.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement A Fill Thiele Tube with Mineral Oil B Add this compound to Test Tube A->B C Insert Capillary Tube (sealed end up) B->C D Attach Test Tube to Thermometer C->D E Immerse Assembly in Thiele Tube D->E F Gently Heat Side Arm E->F Start Heating G Observe Bubbles from Capillary F->G H Heat until Steady Stream of Bubbles G->H I Turn off Heat and Cool Slowly H->I J Record Temperature when Liquid Enters Capillary I->J Result Result J->Result Boiling Point

Figure 1: Workflow for Boiling Point Determination.

Measurement of Density (Pycnometer Method)

The density of a liquid can be accurately measured using a pycnometer, which is a flask with a precisely known volume. The method involves determining the mass of the liquid that fills the pycnometer.

Apparatus:

  • Pycnometer (calibrated)

  • Analytical balance

  • Constant temperature water bath

  • Thermometer

  • Pipette

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Determine and record the mass of the empty, dry pycnometer.

  • Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

  • Place the filled pycnometer in a constant temperature water bath set to 20°C and allow it to equilibrate.

  • Once equilibrated, carefully adjust the liquid volume to the pycnometer's calibration mark.

  • Remove the pycnometer from the water bath, wipe it dry, and allow it to return to room temperature.

  • Determine and record the mass of the pycnometer filled with this compound.

  • Calculate the mass of the this compound by subtracting the mass of the empty pycnometer.

  • Calculate the density by dividing the mass of the this compound by the known volume of the pycnometer.

Density_Measurement A Weigh Empty, Dry Pycnometer (m1) B Fill Pycnometer with This compound A->B C Equilibrate at 20°C in Water Bath B->C D Adjust Volume to Calibration Mark C->D E Dry and Weigh Filled Pycnometer (m2) D->E F Calculate Mass of Liquid (m = m2 - m1) E->F G Calculate Density (ρ = m / V_pycnometer) F->G Result Result G->Result Density

Figure 2: Workflow for Density Measurement.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends when it passes through a substance. It is a characteristic property that can be used to identify a pure liquid.

Apparatus:

Procedure:

  • Ensure the prisms of the refractometer are clean and dry. Clean with ethanol or acetone and a soft lens tissue if necessary.

  • Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature of 20°C.

  • Using a dropper, place a few drops of this compound onto the surface of the lower prism.

  • Close the prisms carefully.

  • Adjust the light source and the mirror to obtain optimal illumination of the field of view.

  • Rotate the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • If a color fringe is observed, adjust the chromaticity compensator until the dividing line is sharp and achromatic.

  • Read the refractive index value from the scale.

Refractive_Index_Measurement A Clean and Dry Refractometer Prisms B Set Temperature to 20°C A->B C Apply this compound to Lower Prism B->C D Close Prisms and Adjust Illumination C->D E Focus and Align Light/Dark Boundary D->E F Adjust for Color (if necessary) E->F G Read Refractive Index from Scale F->G Result Result G->Result Refractive Index

Figure 3: Workflow for Refractive Index Measurement.

Determination of Flash Point (Pensky-Martens Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. The Pensky-Martens closed-cup method is a standard procedure for determining the flash point of flammable liquids.[3][5][7]

Apparatus:

  • Pensky-Martens closed-cup flash point tester

  • Heat source

  • Stirrer

  • Ignition source (gas flame or electric igniter)

  • Thermometer

Procedure:

  • Fill the test cup with this compound to the specified level.

  • Place the lid on the cup, ensuring a tight seal.

  • Begin heating the sample at a slow, constant rate while continuously stirring.

  • At regular temperature intervals, apply the ignition source through the opening in the lid while momentarily stopping the stirrer.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to flash (ignite briefly).[3][5]

  • Record the temperature at which the flash occurs.

Flash_Point_Determination A Fill Test Cup with This compound B Seal with Lid A->B C Heat at a Constant Rate while Stirring B->C D Periodically Apply Ignition Source C->D E Observe for a Flash D->E F Record Temperature at Flash Point E->F Result Result F->Result Flash Point

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Isopropyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of isopropyl hexanoate (B1226103). The information presented herein is intended to assist researchers, scientists, and professionals in drug development in the structural elucidation and characterization of this and similar ester compounds. This document details the experimental parameters for data acquisition and provides a thorough interpretation of the spectral data, supported by clear data presentation and visualizations.

Chemical Structure and Properties

Isopropyl hexanoate, also known by its IUPAC name propan-2-yl hexanoate, is an organic compound classified as a fatty acid ester. It has a molecular formula of C₉H₁₈O₂ and a molecular weight of 158.24 g/mol . The structure consists of a hexanoate (caproate) backbone esterified with an isopropyl group.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule. The spectrum was acquired in deuterated chloroform (B151607) (CDCl₃) on a 90 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.93Septet1HCH
2.19Triplet2H-CH₂-C=O
1.59Multiplet2H-CH₂-CH₂-C=O
1.29Multiplet4H-CH₂-CH₂-CH₂- & -CH₂-CH₃
1.21Doublet6H-CH(CH₃)₂
0.89Triplet3H-CH₂-CH₃

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments in this compound. The spectrum was recorded in deuterated chloroform (CDCl₃) at a frequency of 22.49 MHz.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (ppm)Carbon TypeAssignment
173.29CC=O
67.13CH-O-CH(CH₃)₂
34.42CH₂-CH₂-C=O
31.33CH₂-CH₂-CH₂-C=O
24.75CH₂-CH₂-CH₂-CH₂-
22.38CH₂-CH₂-CH₃
21.84CH₃-CH(CH₃)₂
13.93CH₃-CH₂-CH₃

Experimental Protocols

A standardized protocol for the acquisition of NMR spectra for small organic molecules like this compound is outlined below. This protocol is a general guideline and may be adapted based on the specific instrumentation and experimental objectives.

Sample Preparation:

  • Weigh approximately 5-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent for chemical shift calibration (0 ppm).

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • Shim the magnetic field to optimize its homogeneity and improve spectral resolution. This is typically an automated process on modern spectrometers.

  • For ¹H NMR, acquire a single-pulse experiment. A sufficient number of scans (e.g., 8 to 16) should be averaged to achieve an adequate signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform to obtain the frequency-domain NMR spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in different environments.

Visualizations

The following diagrams illustrate the chemical structure and the general workflow for NMR analysis.

molecular_structure cluster_hexanoate Hexanoate Moiety cluster_isopropyl Isopropyl Moiety C1 C1 (C=O) 173.29 ppm C2 C2 34.42 ppm C1->C2 O1 O C1->O1 H2 H (2) 2.19 ppm (t) C2->H2 C3 C3 24.75 ppm C2->C3 H3 H (2) 1.59 ppm (m) C3->H3 C4 C4 31.33 ppm C3->C4 H4 H (2) 1.29 ppm (m) C4->H4 C5 C5 22.38 ppm C4->C5 H5 H (2) 1.29 ppm (m) C5->H5 C6 C6 13.93 ppm C5->C6 H6 H (3) 0.89 ppm (t) C6->H6 C7 C7 67.13 ppm O1->C7 H7 H 4.93 ppm (sept) C7->H7 C8 C8 21.84 ppm C7->C8 C9 C9 21.84 ppm C7->C9 H8 H (6) 1.21 ppm (d) C8->H8 C9->H8

Caption: Chemical structure of this compound with ¹H and ¹³C NMR assignments.

experimental_workflow start Start: this compound Sample sample_prep Sample Preparation (Dissolve in Deuterated Solvent with TMS) start->sample_prep data_acq NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->data_acq processing Data Processing (Fourier Transform, Phasing, Baseline Correction) data_acq->processing analysis Spectral Analysis (Peak Picking, Integration, Assignment) processing->analysis reporting Data Reporting (Tables and Interpretation) analysis->reporting end End: Structural Elucidation reporting->end

Caption: General experimental workflow for NMR analysis of small molecules.

Mass Spectrometry Fragmentation of Isopropyl Hexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of isopropyl hexanoate (B1226103) (C₉H₁₈O₂, Molecular Weight: 158.24 g/mol ). Understanding these fragmentation pathways is crucial for the structural elucidation and identification of this and related ester compounds in complex matrices.

Experimental Protocols

The data presented herein is based on standard electron ionization mass spectrometry (EI-MS) analysis, typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

General Experimental Methodology:

  • Sample Preparation: A dilute solution of isopropyl hexanoate is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Gas Chromatography (GC): The sample is injected into a GC equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure the separation of the analyte from the solvent and any impurities. Helium is typically used as the carrier gas.

  • Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical molecular ion (M⁺•).

  • Fragmentation: The molecular ion, being energetically unstable, undergoes a series of predictable bond cleavages and rearrangements, breaking into smaller charged fragments and neutral species.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Data Presentation: Fragmentation Pattern

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The molecular ion peak (M⁺•) at m/z 158 is of very low abundance, which is typical for aliphatic esters. The quantitative data for the most significant ions are summarized below.[1][2]

m/zRelative Intensity (%)Proposed Ion StructureIon Name/Type
41~45[C₃H₅]⁺Allyl Cation
43~85[CH(CH₃)₂]⁺ or [C₃H₇]⁺Isopropyl Cation / Propyl Cation
57~35[C₄H₉]⁺Butyl Cation
71~40[C₅H₁₁]⁺Pentyl Cation
87~30[C₅H₁₁CO]⁺Hexanoyl Acylium Ion Fragment
99~30[CH₃(CH₂)₄CO]⁺Hexanoyl Acylium Ion
117 100 [CH₃(CH₂)₄COOH₂]⁺ Protonated Hexanoic Acid
158<5[C₉H₁₈O₂]⁺•Molecular Ion

Core Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 158) is dominated by specific cleavage and rearrangement reactions characteristic of esters.

Rearrangement leading to the Base Peak (m/z 117)

The most abundant ion in the spectrum, the base peak, appears at m/z 117. This ion is formed via a characteristic rearrangement process involving the transfer of a hydrogen atom from the hexanoate chain to the ether oxygen of the ester group, followed by the elimination of a neutral propene molecule (mass 42 u). This results in the formation of the stable, even-electron ion corresponding to protonated hexanoic acid.

Alpha-Cleavage (α-Cleavage)

Alpha-cleavage involves the breaking of a bond adjacent to the carbonyl group (C=O). This is a common pathway for esters and leads to the formation of stable acylium ions.

  • Formation of m/z 99: Cleavage of the C-O bond on the alkoxy side of the carbonyl group results in the loss of an isopropoxy radical (•OCH(CH₃)₂). This generates the hexanoyl acylium ion, [CH₃(CH₂)₄CO]⁺, which is observed at m/z 99.

  • Formation of m/z 43: Another primary fragmentation is the cleavage of the bond between the carbonyl carbon and the alkyl chain of the hexanoate moiety. This pathway can lead to the formation of the isopropyl cation, [CH(CH₃)₂]⁺, at m/z 43. This ion is particularly stable (a secondary carbocation) and thus gives a high-intensity peak.

Other Significant Fragmentations
  • Formation of m/z 87 and 71: These peaks arise from further fragmentation. The ion at m/z 87 can be formed by the loss of an ethyl radical from the hexanoyl acylium ion (m/z 99). The peak at m/z 71 corresponds to the pentyl cation [C₅H₁₁]⁺, likely formed by cleavage at the carbonyl group.

  • Alkyl Chain Fragmentation (m/z 57, 41): The series of peaks at m/z 57 ([C₄H₉]⁺) and 41 ([C₃H₅]⁺) are characteristic of fragmentation within the n-pentyl portion of the hexanoyl group.

The logical relationship of these key fragmentation pathways is visualized in the diagram below.

G cluster_rearrangement Rearrangement cluster_alpha α-Cleavage cluster_secondary Secondary Fragmentation M This compound [M]+• m/z 158 F117 [C₅H₁₁COOH₂]⁺ m/z 117 (Base Peak) M->F117 - C₃H₆ (Propene) F99 [C₅H₁₁CO]⁺ m/z 99 M->F99 - •OC₃H₇ F43 [CH(CH₃)₂]⁺ m/z 43 M->F43 - C₆H₁₁O₂• F71 [C₅H₁₁]⁺ m/z 71 M->F71 - •COOC₃H₇ F87 [C₄H₇CO]⁺ m/z 87 F99->F87 - C₂H₅•

Caption: Fragmentation pathway of this compound (m/z 158) in EI-MS.

References

In-Depth Infrared Spectroscopy Analysis of Isopropyl Hexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the infrared (IR) spectroscopy analysis of isopropyl hexanoate (B1226103). It details the characteristic vibrational modes of the molecule, offers standardized experimental protocols for obtaining high-quality spectra, and presents the spectral data in a clear, tabular format for ease of interpretation and comparison.

Introduction to Infrared Spectroscopy of Esters

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules by measuring the absorption of infrared radiation. For organic molecules like isopropyl hexanoate, an ester with the chemical formula C₉H₁₈O₂, IR spectroscopy is an invaluable tool for structural elucidation and quality control. The spectrum reveals the presence of specific functional groups, providing a unique molecular fingerprint.

The key functional group in this compound is the ester linkage (-COO-), which gives rise to characteristic and intense absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration, which is typically strong and sharp. Additionally, the carbon-oxygen (C-O) single bond stretches are also readily identifiable in the spectrum. The aliphatic hydrocarbon portions of the molecule, the hexyl chain and the isopropyl group, contribute to the C-H stretching and bending vibrations.

Experimental Protocols for IR Analysis of this compound

The quality of an IR spectrum is highly dependent on the sample preparation and the instrumental parameters. As this compound is a liquid at room temperature, several methods are suitable for its analysis. The following are detailed protocols for the most common techniques.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a widely used technique for liquid samples due to its simplicity and minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol, and allow it to dry completely.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small drop of neat (undiluted) this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Acquire the IR spectrum of the sample. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform a background subtraction. Further processing may include baseline correction if necessary.

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with a solvent-moistened wipe.

Transmission FTIR Spectroscopy using a Liquid Cell

This traditional method involves passing the IR beam through a thin film of the liquid sample held between two IR-transparent salt plates.

Methodology:

  • Cell Preparation: Select a demountable or sealed liquid cell with IR-transparent windows (e.g., NaCl or KBr). For neat liquids, a very short path length is required, often achieved by capillary action between two plates without a spacer.

  • Sample Introduction: Apply a small drop of this compound to the center of one salt plate. Carefully place the second plate on top to create a thin, bubble-free film of the liquid.

  • Instrument Setup: Place the assembled cell in the sample holder of the FTIR spectrometer.

  • Background Spectrum: A background spectrum should be recorded with the empty beam path or with the empty liquid cell, depending on the experimental setup.

  • Data Acquisition: Collect the sample spectrum using similar instrument parameters as for the ATR method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

  • Data Processing: Perform background subtraction and any other necessary spectral corrections.

  • Cleaning: Disassemble the cell and clean the salt plates thoroughly with a dry, volatile solvent. Store the plates in a desiccator to prevent damage from moisture.

Spectral Data and Interpretation

The infrared spectrum of this compound is characterized by several key absorption bands that correspond to specific molecular vibrations. The table below summarizes the expected peak assignments based on its structure and data for similar aliphatic esters.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~2960StrongAsymmetric C-H Stretch-CH₃ (Alkyl)
~2935StrongAsymmetric C-H Stretch-CH₂- (Alkyl)
~2875MediumSymmetric C-H Stretch-CH₃ (Alkyl)
~2860MediumSymmetric C-H Stretch-CH₂- (Alkyl)
~1740 Very Strong C=O Stretch Ester Carbonyl
~1465MediumC-H Bend (Scissoring)-CH₂- and -CH₃ (Alkyl)
~1375MediumC-H Bend (Symmetric)-C(CH₃)₂ (Isopropyl group)
~1240 Strong Asymmetric C-O-C Stretch Ester
~1170 Strong Symmetric C-O-C Stretch Ester

Interpretation of Key Peaks:

  • C-H Stretching (3000-2850 cm⁻¹): The strong absorptions in this region are characteristic of the sp³ hybridized C-H bonds in the hexyl and isopropyl groups.

  • C=O Stretching (~1740 cm⁻¹): This is the most intense and easily recognizable peak in the spectrum of this compound. Its position is characteristic of a saturated aliphatic ester.

  • C-H Bending (1470-1370 cm⁻¹): These medium-intensity peaks arise from the bending vibrations of the C-H bonds in the alkyl chains. The peak around 1375 cm⁻¹ is often split or broadened in isopropyl groups.

  • C-O Stretching (1240-1170 cm⁻¹): Esters typically show two C-O stretching bands. The stronger, higher-wavenumber band is due to the asymmetric C-O-C stretch, while the other corresponds to the symmetric stretch. These are crucial for confirming the ester functionality.

Logical Workflow for IR Spectroscopy Analysis

The following diagram illustrates the logical workflow of an infrared spectroscopy experiment, from initial sample handling to final data interpretation.

FTIR_Workflow Sample This compound (Liquid Sample) Background Acquire Background Spectrum Sample->Background Prepare for measurement Instrument FTIR Spectrometer Setup Instrument->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec Subtraction Background Subtraction SampleSpec->Subtraction Correction Baseline Correction (if needed) Subtraction->Correction PeakID Peak Identification (Wavenumber) Correction->PeakID Assignment Functional Group Assignment PeakID->Assignment Report Final Report & Interpretation Assignment->Report

The Natural Occurrence of Isopropyl Hexanoate in Fruits: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl hexanoate (B1226103) is a branched-chain ester recognized for its characteristic fruity and ethereal aroma, contributing to the complex scent profile of various natural products. While its presence is well-documented in certain fermented foods and beverages, its natural occurrence in fresh fruits is a subject of ongoing scientific investigation. This technical guide provides a comprehensive overview of the current knowledge regarding the presence of isopropyl hexanoate in fruits, detailing its detection, quantification, and biosynthetic origins. The information is intended to support researchers and professionals in the fields of food science, flavor chemistry, and natural product drug discovery.

Natural Occurrence and Quantitative Data

The identification and quantification of volatile organic compounds (VOCs) in fruits are predominantly carried out using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME). While the presence of various hexanoate esters, particularly methyl and ethyl hexanoate, is commonly reported in a wide range of fruits, specific quantitative data for this compound remains limited in the scientific literature. Its detection is often at trace levels, and it may not be a primary focus of studies concentrating on more abundant volatile compounds.

The following table summarizes the reported presence of hexanoate esters in fruits where this compound has been mentioned or is likely to occur due to the presence of its precursors. It is important to note that the concentration of volatile compounds can vary significantly depending on the fruit cultivar, ripeness, geographical origin, and analytical method used.

FruitCompoundConcentration Range (µg/kg)Analytical MethodReference(s)
Pineapple (Ananas comosus)Methyl hexanoate1,100 - 106,210HS-SPME-GC-MS[1][2][3]
Ethyl hexanoate48,420 - 106,210HS-SPME-GC-MS[1][3][4]
This compoundNot Quantified--
Apple (Malus domestica)Hexyl hexanoate11.88 - 1399.58HS-SPME-GC-MS[5]
Butyl hexanoatePresentHS-SPME-GC-MS[6]
This compoundNot Quantified--
Pear (Pyrus spp.)Ethyl hexanoatePresentHS-SPME-GC-MS[7]
Hexyl acetatePresentHS-SPME-GC-MS[8]
This compoundNot Quantified--
Guava (Psidium guajava)Various estersPresentHS-SPME-GC-MS[9]
This compoundNot Quantified--
Star Fruit (Averrhoa carambola)Methyl caproate (hexanoate)Major componentHS-SPME-GC-MS[5]
This compoundNot Quantified--
Wild Strawberry (Fragaria vesca)Various estersPresent--
This compoundDetected--

Note: "Not Quantified" indicates that while the fruit is known to produce hexanoate esters and the necessary precursors for this compound, specific quantitative data for this compound was not found in the reviewed literature. "Detected" indicates a qualitative report of its presence.

Biosynthesis of this compound in Fruits

The biosynthesis of esters in fruits is a complex process involving precursors from fatty acid and amino acid metabolism. Branched-chain esters, such as this compound, are formed through the enzymatic esterification of an alcohol with an acyl-CoA. The formation of this compound specifically requires the availability of isopropanol (B130326) and hexanoyl-CoA.

Recent research suggests that the precursors for branched-chain esters are largely derived from the de novo synthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine[1][4][10]. The catabolism of these amino acids provides the branched-chain alcohols and acyl-CoAs necessary for ester formation.

The proposed biosynthetic pathway for this compound is as follows:

  • Formation of Hexanoyl-CoA: Hexanoyl-CoA is derived from the β-oxidation of fatty acids.

  • Formation of Isopropanol: Isopropanol can be formed from the catabolism of the branched-chain amino acid leucine.

  • Esterification: The final step is the condensation of isopropanol and hexanoyl-CoA, catalyzed by an alcohol acyltransferase (AAT) enzyme.

This compound Biosynthesis cluster_0 Fatty Acid Metabolism cluster_1 Amino Acid Metabolism cluster_2 Esterification Fatty Acids Fatty Acids β-Oxidation β-Oxidation Fatty Acids->β-Oxidation Hexanoyl-CoA Hexanoyl-CoA β-Oxidation->Hexanoyl-CoA AAT Alcohol Acyltransferase (AAT) Hexanoyl-CoA->AAT Leucine Leucine Leucine Catabolism Leucine Catabolism Leucine->Leucine Catabolism Isopropanol Isopropanol Leucine Catabolism->Isopropanol Isopropanol->AAT This compound This compound AAT->this compound

Proposed biosynthetic pathway of this compound in fruits.

Experimental Protocols

The analysis of this compound in fruit matrices typically involves the following steps: sample preparation, volatile compound extraction, and instrumental analysis.

Sample Preparation
  • Fruit Homogenization: A representative sample of the fruit tissue (e.g., 5-10 g) is homogenized into a puree. To prevent enzymatic reactions that could alter the volatile profile, this step is often performed at low temperatures (e.g., on ice).

  • Addition of Internal Standard: A known concentration of an internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties not naturally present in the fruit) is added to the homogenate for accurate quantification.

  • Matrix Modification: Saturated sodium chloride solution is often added to the sample to increase the ionic strength, which enhances the release of volatile compounds into the headspace.

Volatile Compound Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a widely used, solvent-free technique for the extraction and pre-concentration of volatile and semi-volatile compounds.

  • Apparatus: A gas-tight vial containing the prepared fruit sample and a magnetic stir bar. An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is used for extraction.

  • Procedure:

    • The vial is placed in a heating block or water bath and incubated at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with constant agitation to allow the volatile compounds to equilibrate in the headspace.

    • The SPME fiber is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

    • After extraction, the fiber is retracted and immediately introduced into the hot injection port of the gas chromatograph for thermal desorption of the analytes.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Gas Chromatograph (GC):

    • Injector: Splitless mode is typically used to maximize the transfer of analytes onto the column. The injector temperature is set high enough to ensure rapid desorption from the SPME fiber (e.g., 250 °C).

    • Column: A capillary column with a polar or mid-polar stationary phase (e.g., DB-WAX, HP-INNOWax) is commonly used for the separation of volatile esters.

    • Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at 40 °C, hold for a few minutes, then ramp up to a final temperature of around 240 °C.

  • Mass Spectrometer (MS):

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Acquisition Mode: Data can be acquired in full scan mode for qualitative identification by comparing mass spectra to libraries (e.g., NIST, Wiley). For quantitative analysis, selected ion monitoring (SIM) mode is used to increase sensitivity and selectivity by monitoring specific ions characteristic of the target analyte and internal standard.

Experimental Workflow cluster_prep Sample Preparation cluster_ext Extraction cluster_ana Analysis cluster_data Data Processing A Fruit Sample Homogenization B Addition of Internal Standard A->B C Matrix Modification (e.g., NaCl) B->C D HS-SPME Incubation C->D Transfer to Headspace Vial E SPME Fiber Exposure D->E F Thermal Desorption in GC Injector E->F G GC Separation F->G H MS Detection (Full Scan / SIM) G->H I Peak Identification (Mass Spectra Library) H->I J Quantification (Internal Standard Method) H->J

Typical experimental workflow for this compound analysis.

Conclusion

The natural occurrence of this compound in fruits, while plausible given the presence of its biosynthetic precursors, is not as extensively documented as that of other short-chain esters. Its subtle contribution to the overall fruit aroma profile makes its detection and quantification challenging. The methodologies outlined in this guide, particularly HS-SPME-GC-MS, provide a robust framework for researchers to further investigate the presence and concentration of this and other trace-level volatile compounds in various fruit matrices. A deeper understanding of the biosynthetic pathways and the factors influencing the formation of such esters will be invaluable for the food and fragrance industries, as well as for the exploration of novel bioactive compounds from natural sources.

References

The Potential for Isopropyl Hexanoate Biosynthesis in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl hexanoate (B1226103), a volatile ester with potential applications in flavors, fragrances, and pharmaceuticals, is not a commonly reported natural product in plants. However, the enzymatic machinery for its synthesis may exist within the plant kingdom. This technical guide explores the hypothetical biosynthesis pathway of isopropyl hexanoate in plants, drawing upon the well-established principles of ester biosynthesis and the known promiscuity of the key enzymes involved. We provide a detailed overview of the synthesis of the requisite precursors, hexanoyl-CoA and isopropanol (B130326), and the final condensation step catalyzed by alcohol acyltransferases (AATs). This document also compiles available quantitative data for related reactions, details relevant experimental protocols for the investigation of this pathway, and presents visual diagrams of the proposed metabolic routes. The significant knowledge gaps regarding isopropanol biosynthesis in plants are highlighted, positioning this as a frontier for future research.

Introduction to Volatile Ester Biosynthesis in Plants

Volatile esters are crucial components of the aroma and flavor of many fruits and flowers, playing vital roles in attracting pollinators and seed dispersers. The biosynthesis of these esters is a multi-step process that brings together precursors from different metabolic pathways. The final and committing step in the formation of most volatile esters is the condensation of an alcohol with an acyl-CoA, a reaction catalyzed by a diverse family of enzymes known as alcohol acyltransferases (AATs).

The general scheme for volatile ester biosynthesis is depicted below:

Ester_Biosynthesis_Overview cluster_reaction Esterification Fatty_Acid_Metabolism Fatty Acid Metabolism Acyl_CoA Acyl-CoA Fatty_Acid_Metabolism->Acyl_CoA Amino_Acid_Metabolism Amino Acid Metabolism Amino_Acid_Metabolism->Acyl_CoA Alcohol Alcohol Amino_Acid_Metabolism->Alcohol Glycolysis Glycolysis Glycolysis->Alcohol AAT Alcohol Acyltransferase (AAT) Acyl_CoA->AAT Alcohol->AAT Ester Volatile Ester AAT->Ester

Caption: Overview of Volatile Ester Biosynthesis.

Proposed Biosynthesis Pathway of this compound

The formation of this compound in plants would necessitate the availability of two precursor molecules: isopropanol and hexanoyl-CoA. These would then be condensed by an AAT enzyme.

Biosynthesis of Hexanoyl-CoA

Hexanoyl-CoA is a medium-chain acyl-CoA that can be synthesized in plants through the β-oxidation of longer-chain fatty acids. This process occurs primarily in the peroxisomes and mitochondria.

The pathway for the generation of hexanoyl-CoA from a C18 fatty acid (linoleic acid) is illustrated below:

Hexanoyl_CoA_Biosynthesis Linoleic_Acid Linoleic Acid (C18:2) Long_Chain_Acyl_CoA_Synthetase Long-Chain Acyl-CoA Synthetase Linoleic_Acid->Long_Chain_Acyl_CoA_Synthetase Linoleoyl_CoA Linoleoyl-CoA Long_Chain_Acyl_CoA_Synthetase->Linoleoyl_CoA Beta_Oxidation β-Oxidation Cycles Linoleoyl_CoA->Beta_Oxidation Hexanoyl_CoA Hexanoyl-CoA (C6) Beta_Oxidation->Hexanoyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA 6 cycles

Caption: Hexanoyl-CoA Biosynthesis Pathway.

Biosynthesis of Isopropanol: A Hypothetical Pathway in Plants

The biosynthesis of isopropanol is not a well-established metabolic pathway in plants. While isopropanol has been detected in the volatiles of some plants, its origin is unclear. It is hypothesized that isopropanol could be formed as a minor byproduct of other metabolic pathways, such as the metabolism of branched-chain amino acids or via the reduction of acetone. The enzyme alcohol dehydrogenase, which is ubiquitous in plants, can catalyze the reduction of ketones to secondary alcohols.[1]

A speculative pathway for isopropanol formation is presented below:

Isopropanol_Biosynthesis Pyruvate Pyruvate Acetoacetate_Decarboxylase Acetoacetate Decarboxylase (Hypothetical in Plants) Pyruvate->Acetoacetate_Decarboxylase Multiple Steps Acetone Acetone Acetoacetate_Decarboxylase->Acetone Alcohol_Dehydrogenase Alcohol Dehydrogenase Acetone->Alcohol_Dehydrogenase Isopropanol Isopropanol Alcohol_Dehydrogenase->Isopropanol Valine_Catabolism Valine Catabolism Valine_Catabolism->Acetone

Caption: Hypothetical Isopropanol Biosynthesis in Plants.

Final Condensation by Alcohol Acyltransferase (AAT)

The final step in the proposed biosynthesis of this compound is the esterification of isopropanol with hexanoyl-CoA, catalyzed by an AAT. Plant AATs are known to have broad substrate specificity, accepting a wide range of alcohols and acyl-CoAs. It is therefore plausible that an existing AAT could catalyze this reaction, provided both substrates are present in the same cellular compartment.

Final_Condensation Hexanoyl_CoA Hexanoyl-CoA AAT Alcohol Acyltransferase (AAT) Hexanoyl_CoA->AAT Isopropanol Isopropanol Isopropanol->AAT Isopropyl_Hexanoate This compound AAT->Isopropyl_Hexanoate CoA_SH CoA-SH AAT->CoA_SH

Caption: Final Step: this compound Synthesis.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound in plants is not available in the current literature. However, data from studies on related substrates with AAT enzymes can provide an indication of the potential efficiency of this reaction.

Table 1: Kinetic Parameters of Plant Alcohol Acyltransferases with Relevant Substrates

Enzyme SourceSubstrate AlcoholKm (mM)Substrate Acyl-CoAKm (µM)Vmax (pkat/mg protein)Reference
Cucumis melo (Melon)Butanol0.45Hexanoyl-CoA15.213.8(El-Sharkawy et al., 2005)
Fragaria x ananassa (Strawberry)Butanol1.8Hexanoyl-CoA23250(Beekwilder et al., 2004)
Malus x domestica (Apple)Isobutanol0.17Acetyl-CoA401200(Souleyre et al., 2005)

Note: Data for isopropanol as a substrate for plant AATs is currently unavailable.

Experimental Protocols

Investigating the hypothetical biosynthesis of this compound in plants requires a combination of enzymatic assays and sensitive analytical techniques for metabolite detection.

Alcohol Acyltransferase (AAT) Enzyme Assay

This protocol is adapted from established methods for characterizing AAT activity.

Objective: To determine if a plant protein extract can catalyze the formation of this compound from isopropanol and hexanoyl-CoA.

Materials:

  • Plant tissue (e.g., fruit, flower petals)

  • Extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM DTT, 5 mM MgCl₂, 10% (v/v) glycerol)

  • Isopropanol solution (in buffer)

  • Hexanoyl-CoA solution (in buffer)

  • Internal standard (e.g., heptyl acetate)

  • GC-MS system

Procedure:

  • Protein Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge to pellet cell debris and collect the supernatant containing the crude protein extract.

  • Enzyme Reaction: In a glass vial, combine the crude protein extract with isopropanol and hexanoyl-CoA.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Extraction: Stop the reaction and extract the formed esters by adding an organic solvent (e.g., hexane) containing an internal standard. Vortex vigorously and centrifuge to separate the phases.

  • Analysis: Analyze the organic phase by GC-MS to identify and quantify the production of this compound.

Workflow Diagram:

AAT_Assay_Workflow start Start protein_extraction Protein Extraction from Plant Tissue start->protein_extraction enzyme_reaction Enzyme Reaction (Protein + Isopropanol + Hexanoyl-CoA) protein_extraction->enzyme_reaction incubation Incubation (e.g., 30°C, 1-2h) enzyme_reaction->incubation extraction Solvent Extraction with Internal Standard incubation->extraction gc_ms_analysis GC-MS Analysis extraction->gc_ms_analysis end End gc_ms_analysis->end

References

Isopropyl Hexanoate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl hexanoate (B1226103), a volatile organic compound (VOC) with the chemical formula C9H18O2, is a fatty acid ester recognized for its characteristic fruity, pineapple-like aroma.[1] This technical guide provides an in-depth analysis of isopropyl hexanoate, focusing on its properties as a VOC, its synthesis, analytical methodologies for its detection, and its metabolic fate. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on presenting quantitative data in a structured format, detailing experimental protocols, and visualizing complex processes.

Chemical and Physical Properties

This compound, also known by synonyms such as isopropyl caproate and hexanoic acid, 1-methylethyl ester, is a colorless liquid.[2][3] Its fundamental properties are crucial for understanding its behavior as a VOC and for its application in various scientific and industrial contexts.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C9H18O2[2]
Molecular Weight 158.24 g/mol [3]
CAS Number 2311-46-8[2]
Appearance Colorless liquid[2]
Odor Sweet, fruity, pineapple-like[1][2]
Boiling Point 168-173 °C at 760 mmHg[4]
Flash Point 54 °C[2]
Vapor Pressure 1.09 mmHg at 25 °C[1][5]
Water Solubility Almost insoluble[3]
Solubility in Organic Solvents Soluble in alcohol[3]
logP (o/w) 3.177 (estimated)[1]

This compound as a Volatile Organic Compound (VOC)

As a volatile organic compound, this compound can contribute to atmospheric photochemical reactions. The United States Environmental Protection Agency (EPA) defines VOCs as substances that participate in such reactions, leading to the formation of ground-level ozone, a primary component of smog.[6]

Photochemical Ozone Creation Potential (POCP)
Regulatory Status

While the EPA regulates VOC emissions from consumer products to mitigate ozone formation, specific regulations targeting this compound as a VOC were not identified in the conducted research.[10] Its primary regulatory consideration appears to be as a flavoring agent, where the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[3]

Synthesis of this compound

This compound is commercially synthesized primarily through the Fischer esterification of hexanoic acid and isopropanol.

Fischer Esterification: Experimental Protocol

This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Objective: To synthesize this compound from hexanoic acid and isopropanol.

Materials:

  • Hexanoic acid

  • Isopropanol

  • Concentrated sulfuric acid (catalyst)

  • Benzene (for azeotropic distillation)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine hexanoic acid and a molar excess of isopropanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Set up the apparatus for distillation with a Dean-Stark trap to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Reflux the mixture until no more water is collected in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by a dilute sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and purify the crude this compound by fractional distillation.

Table 2: Comparison of Synthesis Methods for this compound

Synthesis MethodTypical Yield (%)Purity (%)Key Advantages
Fischer Esterification 75-8595-98Well-established, relatively simple
Continuous Industrial Process 92-9898-99.5High throughput, cost-effective for large scale
Enzymatic Esterification 65-70>99Environmentally friendly, high purity

Synthesis Workflow Diagram

G Figure 1. General Workflow for this compound Synthesis via Fischer Esterification Reactants Hexanoic Acid + Isopropanol Reaction Esterification Reaction (Reflux with Dean-Stark Trap) Reactants->Reaction Catalyst Sulfuric Acid (Catalyst) Catalyst->Reaction Workup Work-up (Neutralization and Washing) Reaction->Workup Drying Drying (Anhydrous MgSO4) Workup->Drying Purification Purification (Fractional Distillation) Drying->Purification Product This compound Purification->Product

Figure 1. Synthesis Workflow Diagram

Analytical Methods for Detection and Quantification

The detection and quantification of this compound are essential for quality control in the food and fragrance industries and for research purposes. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

Experimental Protocol: Headspace GC-MS for this compound in a Food Matrix (General Protocol)

Objective: To detect and quantify this compound in a food sample using headspace gas chromatography-mass spectrometry.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Headspace autosampler

  • GC column suitable for volatile compounds (e.g., DB-5ms, HP-5ms)

Procedure:

  • Sample Preparation: A known amount of the homogenized food sample is placed in a headspace vial. An internal standard may be added for quantification. The vial is sealed.

  • Incubation: The vial is incubated at a specific temperature for a set time to allow the volatile compounds, including this compound, to partition into the headspace.

  • Injection: A heated syringe from the autosampler withdraws a specific volume of the headspace gas and injects it into the GC inlet.

  • GC Separation: The sample is separated on the GC column using a temperature program that ramps the oven temperature to elute the compounds based on their boiling points and interactions with the stationary phase.

  • MS Detection: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected, providing a unique mass spectrum for each compound.

  • Data Analysis: The retention time and mass spectrum of the peaks are compared to those of a known standard of this compound for identification and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of this compound, particularly for samples that are not suitable for GC.

Experimental Protocol: Reverse-Phase HPLC for this compound (General Protocol)

Objective: To separate and quantify this compound using reverse-phase high-performance liquid chromatography.

Instrumentation:

  • HPLC system with a UV or diode array detector (DAD)

  • Reverse-phase C18 column

Procedure:

  • Sample Preparation: The sample containing this compound is dissolved in a suitable organic solvent.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used as the mobile phase.[11]

  • Injection: A specific volume of the prepared sample is injected into the HPLC system.

  • Separation: The sample is pumped through the C18 column with the mobile phase. This compound, being relatively nonpolar, will be retained on the column and separated from more polar compounds.

  • Detection: The eluting compounds are detected by the UV or DAD detector. This compound can be detected at a low UV wavelength.

  • Quantification: The peak area of this compound is compared to a calibration curve generated from standards of known concentrations.

Analytical Workflow Diagram

G Figure 2. General Analytical Workflow for this compound cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis Sample_GC Sample Preparation (Headspace or Liquid Injection) GC Gas Chromatography Separation Sample_GC->GC MS Mass Spectrometry Detection GC->MS Data_GC Data Analysis (Identification & Quantification) MS->Data_GC Sample_HPLC Sample Preparation (Dissolution in Solvent) HPLC HPLC Separation (Reverse-Phase) Sample_HPLC->HPLC UV UV/DAD Detection HPLC->UV Data_HPLC Data Analysis (Quantification) UV->Data_HPLC Sample Sample Containing This compound Sample->Sample_GC Sample->Sample_HPLC

Figure 2. Analytical Workflow Diagram

Metabolic Fate of this compound

Upon ingestion or exposure, this compound is expected to undergo hydrolysis catalyzed by esterase enzymes present in the body.[4] This enzymatic action breaks the ester bond, yielding hexanoic acid and isopropanol.

Hexanoic acid , a medium-chain fatty acid, can then enter the fatty acid metabolism pathway. It can be activated to hexanoyl-CoA and subsequently undergo β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.

Isopropanol is metabolized in the liver, primarily by alcohol dehydrogenase, to acetone. Acetone can then be further metabolized or excreted from the body.

Metabolic Pathway Diagram

G Figure 3. Proposed Metabolic Pathway of this compound IPH This compound Esterase Esterase (Hydrolysis) IPH->Esterase Hexanoic_Acid Hexanoic Acid Esterase->Hexanoic_Acid Isopropanol Isopropanol Esterase->Isopropanol Fatty_Acid_Metabolism Fatty Acid Metabolism (β-oxidation) Hexanoic_Acid->Fatty_Acid_Metabolism Alcohol_Dehydrogenase Alcohol Dehydrogenase Isopropanol->Alcohol_Dehydrogenase Acetyl_CoA Acetyl-CoA Fatty_Acid_Metabolism->Acetyl_CoA Citric_Acid_Cycle Citric Acid Cycle (Energy Production) Acetyl_CoA->Citric_Acid_Cycle Acetone Acetone Alcohol_Dehydrogenase->Acetone Metabolism_Excretion Further Metabolism or Excretion Acetone->Metabolism_Excretion

Figure 3. Metabolic Pathway Diagram

Health and Safety

This compound is classified as a flammable liquid and vapor.[2] Safety data sheets (SDS) indicate that it can be irritating to the eyes, respiratory system, and skin.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.

Table 3: GHS Hazard Information for this compound

GHS PictogramSignal WordHazard Statement
FlameWarning H226: Flammable liquid and vapor

Conclusion

This compound is a significant volatile organic compound with important applications in the flavor and fragrance industries. Its synthesis is well-understood, and robust analytical methods exist for its detection and quantification. As a VOC, its potential contribution to ozone formation is a consideration, although it is not currently a highly regulated compound in this regard. Understanding its metabolic fate, primarily through hydrolysis to its constituent acid and alcohol, is crucial for assessing its biological impact. This guide provides a foundational understanding for researchers and professionals working with this compound, emphasizing quantitative data and detailed methodologies. Further research into its specific photochemical reactivity and potential biological interactions will continue to enhance our knowledge of this versatile ester.

References

An In-depth Technical Guide to the Solubility of Isopropyl Hexanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isopropyl hexanoate (B1226103) in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine the solubility of isopropyl hexanoate through established methodologies. It includes a detailed experimental protocol for the widely accepted shake-flask method, a discussion of the qualitative solubility of this compound, and a visualization of the experimental workflow.

Introduction to this compound and its Solubility

This compound (C₉H₁₈O₂) is an ester recognized for its characteristic fruity aroma. It finds applications in the flavor, fragrance, and cosmetic industries and can serve as a solvent for polar organic compounds.[1] Understanding its solubility in various organic solvents is crucial for its application in formulations, chemical synthesis, and purification processes.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in a range of organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (mol/L)Mole Fraction (x)
Alcohols
Methanol
Ethanol
User Defined
Ketones
Acetone
User Defined
Esters
Ethyl Acetate
User Defined
Hydrocarbons
n-Hexane
Toluene
User Defined
Ethers
Diethyl Ether
User Defined

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a solvent. The following protocol is a detailed methodology adapted for determining the solubility of this compound in various organic solvents.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Thermostatically controlled shaker bath or incubator

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Vials with screw caps (B75204) (chemically resistant)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of the Test System: Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that a solid phase remains at equilibrium.

  • Solvent Addition: Accurately pipette a known volume or weigh a known mass of the selected organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved this compound to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a controlled temperature.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe. To remove any suspended microparticles, filter the aliquot through a chemically compatible syringe filter into a clean vial.

  • Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis: Analyze the diluted sample using a calibrated GC-FID or other suitable analytical method to determine the concentration of this compound in the saturated solution.

  • Data Calculation: From the concentration of the diluted sample and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in the desired units (e.g., g/100 g solvent, mol/L, mole fraction).

3.3. Preparation of Calibration Standards A series of standard solutions of this compound in the respective organic solvent should be prepared by accurately weighing the ester and dissolving it in a known volume of the solvent. These standards are used to generate a calibration curve for the analytical instrument.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Solubility_Determination_Workflow Workflow for this compound Solubility Determination cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation_analysis Separation & Analysis cluster_data Data Processing A Add excess this compound to vial B Add known amount of organic solvent A->B C Agitate at constant temperature B->C Equilibrate D Allow phases to settle C->D E Centrifuge sample D->E Separate F Filter supernatant E->F G Dilute sample for analysis F->G Prepare for Analysis H Analyze by GC-FID G->H I Calculate solubility H->I Quantify

References

Isopropyl hexanoate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is fundamental. This guide provides the core chemical identifiers for Isopropyl Hexanoate (B1226103).

Isopropyl Hexanoate is a fatty acid ester. It is recognized for its characteristic fruity, pineapple-like aroma and is used as a flavoring and fragrance agent.[1]

Below is a summary of the key quantitative data for this compound:

IdentifierValue
CAS Number 2311-46-8[2][3][4][5]
Molecular Formula C9H18O2[1][2][3][6]
Molecular Weight 158.24 g/mol [1][3][5][6][7]

The content of this document is focused on providing the specific CAS number and molecular weight for this compound as requested. Detailed experimental protocols and signaling pathway diagrams are not applicable to this particular query.

References

A Technical Guide to the Thermophysical Properties and Biological Significance of Short-Chain Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermophysical properties of key short-chain fatty acid (SCFA) esters: methyl acetate (B1210297), ethyl acetate, and propyl acetate. Additionally, it delves into the significant biological signaling pathways associated with the parent SCFAs, offering crucial context for their application in drug development and research. All quantitative data is presented in standardized tables for straightforward comparison, and detailed experimental protocols for property determination are provided.

Thermophysical Properties of Short-Chain Fatty Acid Esters

The thermophysical properties of SCFA esters are fundamental to their handling, processing, and formulation in various applications, including as solvents and in the development of drug delivery systems.

Density

Density is a critical parameter for quality control and process design. The density of these esters is typically measured using a pycnometer.

Table 1: Density of Short-Chain Fatty Acid Esters

CompoundTemperature (°C)Density (g/cm³)
Methyl Acetate200.9342[1]
Ethyl Acetate200.902
Propyl Acetate250.888[2]
Viscosity

Viscosity influences the flow characteristics of these esters and is a key factor in formulation and manufacturing processes. It is commonly determined using a viscometer.

Table 2: Dynamic Viscosity of Short-Chain Fatty Acid Esters

CompoundTemperature (°C)Viscosity (mPa·s)
Methyl Acetate250.364[1]
Ethyl Acetate200.45
Propyl Acetate250.544[3]
Heat Capacity

Specific heat capacity is essential for thermal management in processes involving these esters. Differential Scanning Calorimetry (DSC) is a primary method for its measurement.

Table 3: Liquid Heat Capacity of Short-Chain Fatty Acid Esters

CompoundTemperature (°C)Specific Heat Capacity (J/g·K)
Methyl Acetate251.98
Ethyl Acetate251.93
n-Propyl Acetate251.94
Thermal Conductivity

Thermal conductivity is a measure of a material's ability to conduct heat and is a crucial parameter in heat transfer applications. The transient hot wire method is a common technique for measuring the thermal conductivity of liquids.[4][5][6][7][8]

Table 4: Thermal Conductivity of Short-Chain Fatty Acid Esters

CompoundTemperature (°C)Thermal Conductivity (W/m·K)
Methyl Acetate21.10.165
Ethyl Acetate21.10.151
Propyl Acetate200.141

Experimental Protocols

Accurate determination of thermophysical properties is paramount. The following sections detail the standard experimental methodologies.

Density Measurement using a Pycnometer

The pycnometer method is a highly precise technique for determining the density of liquids.[9][10][11] It involves comparing the weight of a known volume of the sample liquid to the weight of the same volume of a reference liquid with a known density, typically distilled water.

Protocol:

  • Preparation: Clean and thoroughly dry the pycnometer and its stopper.

  • Weight of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₀).

  • Weight with Reference Liquid: Fill the pycnometer with distilled water, ensuring no air bubbles are present. Insert the stopper, allowing excess liquid to escape through the capillary. Dry the exterior and weigh the filled pycnometer (m₁).

  • Weight with Sample Liquid: Empty and dry the pycnometer. Fill it with the sample ester, following the same procedure as with the water, and weigh it (m₂).

  • Calculation: The density of the sample liquid (ρₗ) is calculated using the formula: ρₗ = ((m₂ - m₀) / (m₁ - m₀)) * ρw where ρw is the density of water at the measurement temperature.

G cluster_prep Preparation cluster_ref Reference Measurement cluster_sample Sample Measurement cluster_calc Calculation prep1 Clean and Dry Pycnometer prep2 Weigh Empty Pycnometer (m₀) prep1->prep2 ref1 Fill with Distilled Water prep2->ref1 ref2 Weigh Pycnometer + Water (m₁) ref1->ref2 sample1 Fill with Sample Ester ref2->sample1 sample2 Weigh Pycnometer + Ester (m₂) sample1->sample2 calc1 Calculate Density (ρₗ) sample2->calc1

Pycnometer Density Measurement Workflow
Viscosity Measurement using a Viscometer

Various types of viscometers can be used to measure the viscosity of liquids, including capillary, falling ball, and rotational viscometers.[12][13][14][15][16] The general principle involves measuring the resistance of the fluid to flow or to the movement of an object through it.

General Protocol (Rotational Viscometer):

  • Sample Preparation: Place the sample liquid into a clean, dry container.

  • Instrument Setup: Select the appropriate spindle and rotational speed based on the expected viscosity of the sample.

  • Measurement: Immerse the spindle in the liquid and start the rotation. Allow the reading to stabilize.

  • Data Recording: Record the viscosity reading from the instrument's display. The instrument calculates the viscosity based on the torque required to rotate the spindle at a constant speed.

Heat Capacity Measurement using Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the amount of heat required to increase the temperature of a sample.[17][18][19] The "sapphire method" is a common and accurate approach.

Protocol (Sapphire Method):

  • Baseline Run: Perform a DSC scan with two empty crucibles to establish the baseline heat flow.

  • Reference Run: Place a sapphire standard of known mass and specific heat capacity in the sample crucible and run the same temperature program.

  • Sample Run: Replace the sapphire standard with the sample liquid of known mass and repeat the temperature program.

  • Calculation: The specific heat capacity of the sample is determined by comparing the heat flow signals from the three runs.

G start Start baseline Run 1: Empty Crucibles (Baseline) start->baseline reference Run 2: Sapphire Standard baseline->reference sample Run 3: Sample Liquid reference->sample calculate Calculate Specific Heat Capacity sample->calculate end End calculate->end

DSC Heat Capacity Measurement Workflow
Thermal Conductivity Measurement using the Transient Hot Wire (THW) Method

The THW method is an absolute technique for measuring the thermal conductivity of liquids.[4][5][6][7][8] It involves heating a thin wire immersed in the liquid with a short current pulse and measuring the resulting temperature rise over time.

Protocol:

  • Setup: A thin platinum wire is submerged in the liquid sample within a measurement cell.

  • Heating: A constant current is applied to the wire for a short duration (typically 1 second), causing its temperature to rise.

  • Temperature Measurement: The change in the wire's resistance, which is proportional to its temperature, is measured over time.

  • Calculation: The thermal conductivity of the liquid is calculated from the slope of the temperature rise versus the logarithm of time.

Biological Significance and Signaling Pathways

While the esters themselves are generally considered biologically inert in terms of specific signaling, they can serve as prodrugs, being hydrolyzed in vivo to release the corresponding short-chain fatty acids (SCFAs): acetate, propionate (B1217596), and butyrate. These SCFAs are potent signaling molecules with significant implications for human health and disease, making their ester forms valuable for therapeutic development.[1][16]

SCFAs exert their biological effects primarily through two main mechanisms: activation of G-protein-coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[12]

G-Protein-Coupled Receptor (GPCR) Activation

SCFAs are ligands for several GPCRs, most notably Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[9][10][12][13] Activation of these receptors on various cell types, including intestinal epithelial cells and immune cells, triggers downstream signaling cascades that regulate a wide range of physiological processes.

  • FFAR2/GPR43: Preferentially activated by acetate and propionate. Its activation can lead to anti-inflammatory effects and the regulation of gut hormone secretion.[9][12]

  • FFAR3/GPR41: Primarily activated by propionate and butyrate. It is involved in the regulation of energy homeostasis and sympathetic nervous system activity.[9][12]

G cluster_receptors G-Protein-Coupled Receptors cluster_effects Downstream Effects SCFA Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) FFAR2 FFAR2 (GPR43) SCFA->FFAR2 FFAR3 FFAR3 (GPR41) SCFA->FFAR3 inflammation Modulation of Inflammation FFAR2->inflammation gut_hormones Gut Hormone Secretion FFAR2->gut_hormones energy Energy Homeostasis Regulation FFAR3->energy

SCFA-GPCR Signaling Pathway
Histone Deacetylase (HDAC) Inhibition

SCFAs, particularly butyrate, are potent inhibitors of histone deacetylases (HDACs).[4][5][6][7] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, SCFAs promote histone hyperacetylation, resulting in a more open chromatin structure and the transcription of genes involved in processes such as cell cycle arrest, apoptosis, and differentiation. This mechanism is of significant interest in cancer research and the development of anti-inflammatory therapies.[5][7]

G SCFA Short-Chain Fatty Acids (especially Butyrate) inhibition Inhibition SCFA->inhibition HDAC Histone Deacetylases (HDACs) hyperacetylation Histone Hyperacetylation HDAC->hyperacetylation (prevents deacetylation) inhibition->HDAC gene_expression Altered Gene Expression hyperacetylation->gene_expression cellular_effects Cell Cycle Arrest Apoptosis Differentiation gene_expression->cellular_effects

SCFA-HDAC Inhibition Pathway

Conclusion

This guide has provided a detailed overview of the key thermophysical properties of methyl, ethyl, and propyl acetate, along with the standard methodologies for their determination. Understanding these properties is essential for the effective use of these compounds in research and industrial settings. Furthermore, the elucidation of the biological signaling pathways of their parent SCFAs highlights the potential of these esters as prodrugs in the development of novel therapeutics targeting a range of conditions, from inflammatory diseases to cancer. The provided diagrams offer a clear visualization of the experimental workflows and biological mechanisms, serving as a valuable resource for professionals in the field.

References

An In-depth Technical Guide to the Safety and Handling of Isopropyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for isopropyl hexanoate (B1226103). The information is intended for professionals in research, scientific, and drug development fields to ensure safe laboratory practices. This document summarizes key quantitative data, outlines experimental protocols for safety assessment, and provides visual guides for handling and hazard management.

Executive Summary

Isopropyl hexanoate (C₉H₁₈O₂) is a fatty acid ester known for its characteristic fruity aroma. It is utilized in various industries, including as a flavoring agent in food products and as a fragrance component. While it is generally recognized as safe for its intended uses at low concentrations, proper handling and safety precautions are essential in a laboratory setting where it may be used in larger quantities or in novel applications. This guide details the known physical and chemical properties, addresses the current understanding of its toxicological profile, and provides established protocols for its safe handling and in case of accidental exposure.

Quantitative Safety Data

The following tables summarize the key quantitative data available for this compound, focusing on its physical, chemical, and toxicological properties.

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₉H₁₈O₂[1]
Molecular Weight 158.24 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 168 - 173 °C @ 760 mm Hg[1]
Flash Point ~54 °C (Closed Cup)
Density 0.854 - 0.860 g/cm³ at 20°C[1]
Solubility Almost insoluble in water; soluble in alcohol[1]
Vapor Pressure 1.09 mmHg at 25°C[2]
Toxicological Data

Comprehensive acute toxicity data for this compound is limited in publicly available literature and safety data sheets. Many sources explicitly state that data for oral, dermal, and inhalation toxicity is "no data available"[2]. However, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent"[1]. For a related compound, allyl hexanoate, the oral LD50 in rats is reported as 300 mg/kg bw, and the dermal LD50 in rabbits is 90–146 mg/kg bw[3]. It is crucial to note that this data is for a different chemical and should not be directly extrapolated to this compound.

ParameterValueSpeciesSource(s)
Acute Oral Toxicity (LD50) No data available-[2]
Acute Dermal Toxicity (LD50) No data available-[2]
Acute Inhalation Toxicity (LC50) No data available-[2]

Given the lack of specific acute toxicity data, it is prudent to handle this compound with care, assuming it may be irritating to the eyes, skin, and respiratory system, and potentially harmful if ingested in significant quantities.

Hazard Identification and Classification

This compound is classified as a flammable liquid.

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.

Precautionary Statements:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • P233: Keep container tightly closed.

  • P240: Ground/bond container and receiving equipment.

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.

  • P242: Use only non-sparking tools.

  • P243: Take precautionary measures against static discharge.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

  • P403+P235: Store in a well-ventilated place. Keep cool.

  • P501: Dispose of contents/container in accordance with local/national regulations.

Experimental Protocols for Safety Assessment

While specific experimental reports on the safety of this compound are not widely available, the following sections detail the standard methodologies that would be employed to determine its key safety parameters.

Determination of Flash Point: Pensky-Martens Closed-Cup Method (ASTM D93)

The flash point of a volatile liquid is a critical measure of its flammability. The Pensky-Martens closed-cup test is a standard method for this determination.[4][5]

Objective: To determine the lowest temperature at which the vapors of this compound will ignite when an ignition source is introduced.

Apparatus:

  • Pensky-Martens closed-cup tester (manual or automated)[6]

  • Brass test cup[7]

  • Temperature measuring device

  • Ignition source (flame or electric)

  • Stirring device

Methodology:

  • A sample of this compound is placed into the test cup of the Pensky-Martens apparatus.[4]

  • The cup is heated at a slow, constant rate while the sample is continuously stirred to ensure temperature uniformity.[4]

  • At regular temperature intervals, the stirring is stopped, and an ignition source is briefly introduced into the vapor space above the liquid in the cup.[7]

  • This process is repeated until a "flash" is observed, which is a brief ignition of the vapors.[5]

  • The temperature at which the flash occurs is recorded as the flash point, corrected for barometric pressure.[7]

  • Procedure A of the ASTM D93 standard is generally applicable for distillate fuels and other homogeneous petroleum liquids, which would be appropriate for this compound.[6][8]

Acute Dermal Toxicity Assessment (OECD Test Guideline 402)

This guideline provides a method to assess the potential adverse effects of a substance from a single, short-term dermal exposure.[9][10]

Objective: To determine the median lethal dose (LD50) of this compound when applied to the skin.

Animal Model: Typically, the test is performed on adult rats (8-12 weeks old), with healthy, intact skin.[11]

Methodology:

  • Prior to the test, the fur is removed from the dorsal area of the trunk of the test animals (approximately 10% of the body surface area).[12]

  • The test substance, this compound, is applied uniformly over the shaved area.

  • The treated area is covered with a porous gauze dressing and non-irritating tape to hold it in contact with the skin for a 24-hour exposure period.[12]

  • During the exposure period, animals are observed for signs of toxicity.

  • At the end of the 24-hour period, the residual test substance is removed.

  • The animals are then observed for a period of at least 14 days for any signs of toxicity, including changes in skin and fur, eyes, and behavior. Body weight is recorded weekly.[9][13]

  • Mortality is recorded, and the LD50 value is calculated as the dose that is lethal to 50% of the test animals.

  • A gross necropsy of all animals is performed at the end of the study.[9]

Acute Inhalation Toxicity Assessment (OECD Test Guideline 403)

This guideline is used to evaluate the health hazards associated with a single, short-term exposure to a substance via inhalation.[14][15]

Objective: To determine the median lethal concentration (LC50) of this compound in the air.

Animal Model: The preferred species for this test is the rat.[16]

Methodology:

  • The test is conducted using a dynamic airflow inhalation exposure system.[14]

  • Animals are exposed to a precisely controlled atmosphere containing a specific concentration of this compound vapor or aerosol.

  • The exposure period is typically 4 hours.[15][17]

  • Multiple groups of animals are exposed to different concentrations of the test substance.

  • Following exposure, the animals are observed for at least 14 days.[15][16]

  • Observations include monitoring for mortality, clinical signs of toxicity, respiratory distress, and changes in body weight.[14]

  • The LC50 is determined, which is the concentration of the substance in the air that is expected to cause death in 50% of the exposed animals during the defined period.[14]

Safety and Handling Precautions

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

  • Ensure that an eyewash station and safety shower are readily accessible.

Handling and Storage
  • Keep away from heat, sparks, open flames, and other sources of ignition.[18]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Use only non-sparking tools.

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water. Get medical attention if irritation develops or persists.

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.

Spill and Disposal Procedures
  • In the event of a spill, remove all sources of ignition.

  • Ventilate the area and wear appropriate PPE.

  • Contain the spill with an inert absorbent material (e.g., sand, earth, vermiculite).

  • Collect the absorbed material into a suitable container for disposal.

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

Visual Safety Guides

The following diagrams, generated using Graphviz, illustrate key logical relationships and workflows for the safe handling of this compound.

Hazard_Management_Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_procedure Safe Handling Procedure A Identify Hazards (Flammable Liquid, Potential Irritant) B Assess Exposure Potential (Inhalation, Dermal, Ingestion) A->B C Evaluate Risks (Fire, Health Effects) B->C G Implement Control Measures C->G Inform D Engineering Controls (Fume Hood, Ventilation) D->G E Administrative Controls (SOPs, Training) E->G F Personal Protective Equipment (Gloves, Goggles, Lab Coat) F->G H Handle this compound G->H I Proper Storage & Waste Disposal H->I

Caption: Hazard management workflow for this compound.

Caption: Emergency response flowchart for this compound incidents.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Isopropyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of isopropyl hexanoate (B1226103), a common ester utilized as a fragrance, flavoring agent, and a building block in pharmaceutical and organic synthesis. The synthesis is achieved via Fischer esterification of hexanoic acid with isopropanol (B130326), utilizing sulfuric acid as a catalyst. This protocol outlines the reaction setup, work-up, and purification procedures, yielding a high-purity product. Additionally, this document includes tabulated analytical data for the characterization of isopropyl hexanoate, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to aid in product verification. An experimental workflow diagram is also provided for a clear visual representation of the process.

Introduction

This compound is a fatty acid ester known for its characteristic fruity, pineapple-like aroma.[1] Beyond its use in the fragrance and food industries, it serves as a valuable intermediate in organic synthesis and can be explored in drug delivery systems.[2] The most common and direct method for its laboratory preparation is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] This reversible reaction necessitates shifting the equilibrium towards the product, which can be accomplished by using an excess of one reactant or by removing water as it is formed.[4][5] This protocol details a reliable method for the synthesis of this compound, optimized for a laboratory setting.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₉H₁₈O₂[6]
Molecular Weight158.24 g/mol [6]
Boiling Point172-173 °C[7]
Density0.854-0.860 g/mL at 20 °C[7]
Refractive Index1.405 at 20 °C[7]
SolubilityAlmost insoluble in water; soluble in alcohol[7]
Table 2: Spectroscopic Data for this compound
TechniqueData
¹H NMR δ (ppm): 4.98 (sept, 1H, J=6.3 Hz), 2.21 (t, 2H, J=7.5 Hz), 1.61 (quint, 2H, J=7.5 Hz), 1.30 (sext, 2H, J=7.5 Hz), 1.22 (d, 6H, J=6.3 Hz), 0.89 (t, 3H, J=7.0 Hz)
¹³C NMR δ (ppm): 173.5, 67.5, 34.5, 31.3, 24.8, 22.3, 21.8, 13.9
IR (neat) ν (cm⁻¹): 2960 (C-H, alkane), 1735 (C=O, ester), 1175 (C-O, ester)

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from hexanoic acid and isopropanol using sulfuric acid as a catalyst.

Materials:

  • Hexanoic acid (C₆H₁₂O₂)

  • Isopropanol (C₃H₈O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Diethyl ether

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (simple or vacuum)

  • pH paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine hexanoic acid (0.2 mol, 23.2 g) and isopropanol (0.6 mol, 36.1 g, 46.0 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise to the mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Work-up:

    • Transfer the cooled mixture to a 500 mL separatory funnel.

    • Add 100 mL of diethyl ether and 100 mL of water. Shake the funnel gently and allow the layers to separate.

    • Carefully drain and discard the lower aqueous layer.

    • Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any unreacted acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Wash the organic layer with 50 mL of brine.

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Drying: Add anhydrous magnesium sulfate to the organic layer and swirl the flask. Continue adding the drying agent until it no longer clumps together.

  • Solvent Removal: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purification: Purify the crude this compound by distillation. The boiling point of this compound is approximately 172-173 °C at atmospheric pressure.[7] For a more efficient purification, vacuum distillation can be employed.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Hexanoic Acid + Isopropanol catalyst H₂SO₄ (catalyst) reflux Reflux (4-6 hours) catalyst->reflux extraction Diethyl Ether/Water Extraction reflux->extraction neutralization NaHCO₃ Wash extraction->neutralization brine_wash Brine Wash neutralization->brine_wash drying Drying (MgSO₄) brine_wash->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation Distillation solvent_removal->distillation product Pure Isopropyl Hexanoate distillation->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Fischer Esterification of Hexanoic Acid with Isopropanol to Synthesize Isopropyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of isopropyl hexanoate (B1226103) via the Fischer esterification of hexanoic acid and isopropanol (B130326). Isopropyl hexanoate is a fatty acid ester with applications as a flavoring agent and in the fragrance industry.[1][2][3] The synthesis is achieved through an acid-catalyzed esterification reaction.[4] This protocol outlines the reaction mechanism, experimental procedures, purification techniques, and key reaction parameters to ensure a high yield of the final product.

Introduction

The Fischer esterification is a classic and widely used method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.[5][6] The reaction is reversible, and therefore, specific techniques are employed to drive the equilibrium towards the formation of the ester product.[7][8][9] Common strategies include using an excess of one of the reactants or removing water as it is formed.[7][8][9]

In this application, hexanoic acid is reacted with isopropanol using a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to yield this compound and water.[5][10]

Reaction and Mechanism

The overall reaction is as follows:

Hexanoic Acid + Isopropanol ⇌ this compound + Water

The reaction proceeds through a series of reversible steps, as detailed in the mechanism diagram below. The process involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon.[10][11] This is followed by a nucleophilic attack from the alcohol, leading to a tetrahedral intermediate.[11] Subsequent proton transfer and elimination of a water molecule result in the formation of the protonated ester, which is then deprotonated to yield the final ester product and regenerate the acid catalyst.[7][11][12]

FischerEsterification HexanoicAcid Hexanoic Acid ProtonatedAcid Protonated Hexanoic Acid HexanoicAcid->ProtonatedAcid TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + Isopropanol ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer ProtonatedEster Protonated Ester ProtonatedIntermediate->ProtonatedEster - H2O IsopropylHexanoate This compound ProtonatedEster->IsopropylHexanoate Deprotonation H2O Water ProtonatedEster->H2O Catalyst_out H+ (Catalyst) IsopropylHexanoate->Catalyst_out Isopropanol Isopropanol Isopropanol->TetrahedralIntermediate Catalyst_in H+ (Catalyst) Catalyst_in->HexanoicAcid Protonation

Caption: Fischer Esterification Mechanism

Experimental Data

The following table summarizes the key quantitative data for the Fischer esterification of hexanoic acid with isopropanol.

ParameterValueReference
Reactants
Hexanoic Acid1 molar equivalent[4]
Isopropanol1.2 molar equivalents[4]
Catalyst
Concentrated Sulfuric Acid1–2% v/v[4]
Reaction Conditions
Temperature60–80°C (Reflux)[4]
Reaction Time4–6 hours[4]
Product Information
Product NameThis compound[2]
CAS Number2311-46-8[1][13]
Molecular Weight158.24 g/mol [1]
Boiling Point168–170°C[4]
AppearanceColorless liquid[1]
Yield
Expected Yield>75%[4]

Experimental Protocol

This protocol details the synthesis of this compound.

4.1. Materials and Equipment

  • Hexanoic acid

  • Isopropanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

4.2. Reaction Setup and Procedure

The following diagram illustrates the experimental workflow.

Workflow start Start reactants Combine Hexanoic Acid, Isopropanol, and H₂SO₄ start->reactants reflux Reflux for 4-6 hours at 60-80°C reactants->reflux cool Cool to Room Temperature reflux->cool extract Extraction with Diethyl Ether cool->extract wash_bicarb Wash with 5% NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Anhydrous Na₂SO₄ wash_brine->dry filter Filter dry->filter evaporate Solvent Removal (Rotary Evaporator) filter->evaporate distill Purification by Distillation evaporate->distill product This compound distill->product

Caption: Experimental Workflow

  • Preparation : Ensure all glassware is dry.[14]

  • Charging the Flask : In a round-bottom flask equipped with a magnetic stir bar, combine hexanoic acid and isopropanol. A molar ratio of 1:1.2 (acid:alcohol) is recommended to shift the equilibrium towards the product.[4]

  • Catalyst Addition : Slowly and carefully add concentrated sulfuric acid (1–2% v/v of the total reactant volume) to the mixture while stirring.[4] Caution : This addition is exothermic.

  • Reflux : Attach a reflux condenser and heat the mixture to a gentle reflux at 60–80°C for 4–6 hours.[4] The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Cooling : After the reaction is complete, allow the mixture to cool to room temperature.

4.3. Work-up and Purification

  • Extraction : Transfer the cooled reaction mixture to a separatory funnel. Dilute the mixture with diethyl ether (or another suitable organic solvent) and wash with water.

  • Neutralization : To remove any unreacted hexanoic acid and the sulfuric acid catalyst, wash the organic layer with a 5% aqueous sodium bicarbonate solution.[8][14] Be sure to vent the separatory funnel frequently as carbon dioxide gas will be produced.[14] Continue washing until the effervescence ceases.

  • Brine Wash : Wash the organic layer with a saturated solution of sodium chloride (brine) to remove the bulk of the water.[8]

  • Drying : Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[8]

  • Solvent Removal : Filter the drying agent and remove the solvent using a rotary evaporator.

  • Distillation : The crude this compound can be purified by distillation.[4] Collect the fraction boiling at approximately 168–170°C.[4]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Hexanoic acid has a strong, unpleasant odor.

  • Isopropanol and diethyl ether are flammable. Keep away from open flames and ignition sources.[13]

Conclusion

The Fischer esterification of hexanoic acid with isopropanol is an effective method for the synthesis of this compound. By using an excess of isopropanol and an acid catalyst, and by following a standard aqueous work-up and purification by distillation, high yields of the desired ester can be achieved. This protocol provides a reliable and reproducible method for researchers in various fields of chemistry and drug development.

References

Application Notes and Protocols for Biocatalytic Production of Esters in Solvent-Free Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of esters in solvent-free systems. This environmentally friendly approach offers significant advantages over conventional chemical methods, including milder reaction conditions, higher product purity, and reduced downstream processing.[1][2][3] The elimination of organic solvents not only minimizes environmental and health impacts by reducing volatile organic compounds but also offers economic benefits by cutting costs associated with solvent procurement, handling, and disposal.[1]

Introduction to Solvent-Free Biocatalysis

Solvent-free systems (SFS) utilize the liquid substrates themselves as the reaction medium.[4] This approach is particularly well-suited for reactions involving liquid alcohols and carboxylic acids or their vinyl esters. The high concentration of reactants can lead to increased reaction rates and higher volumetric productivity.[5][6] Furthermore, products obtained via enzymatic synthesis are often labeled as "natural," which is a significant advantage in the food, cosmetic, and pharmaceutical industries.[2][5]

Immobilized enzymes, particularly lipases, are frequently employed in these systems.[7][8] Immobilization enhances enzyme stability, facilitates catalyst separation from the reaction mixture, and allows for repeated use of the biocatalyst, thereby improving the economic viability of the process.[1][5][8]

Key Enzymes and Substrates

Lipases are the most commonly used enzymes for ester synthesis due to their broad substrate specificity and stability in non-aqueous environments.

Enzyme SourceImmobilization SupportCommon SubstratesEster Product ExampleReference
Candida antarctica Lipase (B570770) B (CALB), e.g., Novozym® 435Acrylic ResinFormic acid, Octanol (B41247)Octyl formate[7]
Rhizopus oryzae NRRL 3562 LipaseActivated SilicaMethanol, Vinyl butyrate (B1204436)Methyl butyrate[2][4]
Rhizopus oryzae NRRL 3562 LipaseActivated SilicaOctanol, Vinyl acetate (B1210297)Octyl acetate[2][4]
Candida rugosa LipaseHemp WasteOleic acid, EthanolEthyl oleate[1]
Immobilized Lipase (Lipozyme® 435)Not specifiedPentan-1-ol, Acetic acidPentyl acetate[9]
Immobilized Lipase (Lipozyme® 435)Not specifiedPentan-1-ol, Propanoic acidPentyl propanoate[9]
Candida antarctica Lipase B (CALB)Not specifiedPanthenol, Hexanoic acidPanthenyl hexanoate[10][11]
Novozym® 435Not specifiedChlorogenic acid, OctanolChlorogenic acid octyl ester[12][13]

Experimental Protocols

General Protocol for Lipase-Catalyzed Esterification in a Solvent-Free System

This protocol provides a general procedure for the synthesis of esters using an immobilized lipase in a solvent-free batch reactor.

Materials:

  • Immobilized lipase (e.g., Novozym® 435)

  • Carboxylic acid (liquid)

  • Alcohol (liquid)

  • Screw-capped vials or a stirred batch reactor[2][5]

  • Orbital shaker or magnetic stirrer with heating[2][5]

  • Centrifuge

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Reactant Preparation: In a screw-capped vial, add the carboxylic acid and alcohol in the desired molar ratio. One of the reactants will serve as the solvent.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically expressed as a percentage of the total substrate weight or in activity units (U).[2][7]

  • Reaction Incubation: Tightly cap the vial and place it in an orbital shaker or on a heated magnetic stirrer. Set the desired reaction temperature and agitation speed.[2][7][9]

  • Sampling: At specific time intervals, withdraw a small aliquot of the reaction mixture.[2][10]

  • Enzyme Separation: Centrifuge the collected sample to separate the immobilized enzyme from the liquid phase.[2][4][10]

  • Sample Analysis: Dilute the supernatant with an appropriate solvent (e.g., n-hexane) and analyze the composition using GC or HPLC to determine the concentration of the ester product and remaining substrates.[4]

  • Calculation of Molar Conversion: Calculate the molar conversion of the limiting substrate into the ester product based on the analytical results.

Protocol for the Synthesis of Octyl Acetate via Transesterification

This protocol details the synthesis of the flavor ester octyl acetate from octanol and vinyl acetate using immobilized Rhizopus oryzae lipase.[2]

Materials:

  • Immobilized Rhizopus oryzae NRRL 3562 lipase (60 U for optimal conversion)[2]

  • Octanol

  • Vinyl acetate

  • Deionized water

  • Screw-capped vials

  • Orbital shaker

  • Centrifuge

  • Gas Chromatograph (GC)

Procedure:

  • Prepare a 2 M solution of octanol in vinyl acetate in a screw-capped vial (total volume, e.g., 3 mL).[2]

  • Add 0.2% (v/v) of deionized water to the reaction mixture.[2]

  • Initiate the reaction by adding 60 U of the immobilized lipase.[2]

  • Incubate the vials in an orbital shaker at 36°C with an agitation speed of 200 rpm for 12 hours.[2]

  • After the reaction, centrifuge the sample at 1747 x g for 10 minutes to pellet the immobilized enzyme.[2][4]

  • Analyze the supernatant by GC to determine the molar conversion to octyl acetate, which can reach up to 92.35% under these conditions.[2]

Protocol for Enzyme Recovery and Reuse

A key advantage of using immobilized enzymes is their potential for reuse.

Procedure:

  • After the initial reaction cycle, separate the immobilized enzyme from the reaction mixture by centrifugation or simple decantation.[10]

  • Wash the recovered biocatalyst with a suitable solvent (e.g., n-hexane) to remove any adsorbed substrates and products.[7]

  • Dry the enzyme particles under vacuum or at a low temperature.

  • The recovered enzyme can then be added to a fresh batch of substrates to initiate a new reaction cycle.[10]

  • The relative activity of the reused enzyme should be determined after each cycle to assess its stability. For example, the immobilized Rhizopus oryzae lipase used for octyl acetate synthesis retained over 95% of its relative activity for up to six cycles.[2]

Data Presentation

Table 1: Optimal Conditions for the Synthesis of Various Esters in Solvent-Free Systems

| Ester Product | Enzyme | Substrates | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Enzyme Amount | Reaction Time (h) | Max. Conversion (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | | Methyl Butyrate | Immobilized R. oryzae lipase | Methanol, Vinyl butyrate | 0.6 M Methanol in vinyl butyrate | 32 | 80 U | 14 | 70.42 |[2][14] | | Octyl Acetate | Immobilized R. oryzae lipase | Octanol, Vinyl acetate | 2 M Octanol in vinyl acetate | 36 | 60 U | 12 | 92.35 |[2][14] | | Formate Esters | Novozym 435 | Formic acid, C4/C8 Alcohols | 1:10 | 40 | 2% (w/w) | 5 | ~90 |[7] | | Pentyl Acetate | Lipozyme® 435 | Pentan-1-ol, Acetic acid | 2:1 | 60 | Not specified | Continuous (18 min residence) | Not specified |[9] | | Pentyl Propanoate | Lipozyme® 435 | Pentan-1-ol, Propanoic acid | 2:1 | 70 | Not specified | Continuous (18 min residence) | Not specified |[9] | | Panthenyl Myristate | Novozym 435 | Panthenol, Myristic acid | 1:1 | 60 | 50-500g scale | 8 | 83 |[11] | | Chlorogenic acid octyl ester | Novozym® 435 | Chlorogenic acid, Octanol | 1:500 | 60 | 50 mg | 12 | 95.3 |[13] |

Visualizations

Biocatalytic_Ester_Production_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_downstream Downstream Processing cluster_output Outputs Substrates Substrates (Carboxylic Acid + Alcohol) Reactor Solvent-Free Batch Reactor Substrates->Reactor Enzyme Immobilized Enzyme Enzyme->Reactor Separation Enzyme Separation (Centrifugation/Filtration) Reactor->Separation Reaction Mixture Analysis Product Analysis (GC/HPLC) Separation->Analysis RecycledEnzyme Recycled Enzyme Separation->RecycledEnzyme Recovered Enzyme Purification Product Purification Analysis->Purification Crude Product Product Pure Ester Product Purification->Product RecycledEnzyme->Reactor Reuse

Caption: Experimental workflow for biocatalytic ester production.

Ping_Pong_Bi_Bi_Mechanism E E (Free Enzyme) EA E-A (Enzyme-Acid Complex) E->EA +A FP E'-P (Acyl-Enzyme Complex) EA->FP -P E_prime E' (Acyl-Enzyme Intermediate) FP->E_prime E_prime_B E'-B (Intermediate-Alcohol Complex) E_prime->E_prime_B +B EQ E-Q (Enzyme-Ester Complex) E_prime_B->EQ EQ->E -Q A A (Carboxylic Acid) A->E P P (Water) P->FP B B (Alcohol) B->E_prime Q Q (Ester) Q->EQ

Caption: Ping-Pong Bi-Bi kinetic mechanism for lipase-catalyzed esterification.[9]

References

Isopropyl Hexanoate: Application Notes for Flavor and Fragrance Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopropyl hexanoate (B1226103) is a volatile ester recognized for its potent fruity aroma, reminiscent of pineapple and berries.[1] This characteristic makes it a valuable ingredient in the flavor and fragrance industries, where it is utilized to impart or enhance specific scent and taste profiles in a variety of consumer products. This document provides detailed application notes, experimental protocols, and an overview of the sensory perception of isopropyl hexanoate for researchers, scientists, and professionals in drug development.

Physicochemical and Sensory Properties

A comprehensive understanding of the physicochemical and sensory properties of this compound is fundamental for its effective application.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Synonyms Isopropyl caproate, n-Caproic acid isopropyl ester, Propan-2-yl hexanoate[2]
CAS Number 2311-46-8[3]
Molecular Formula C9H18O2[2]
Molecular Weight 158.24 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point 172.0 - 173.0 °C at 760 mm Hg[2][4]
Flash Point 48.89 °C (120.00 °F) TCC[4]
Density 0.854 - 0.860 g/cm³ at 20°C[2]
Refractive Index 1.405 at 20°C[2]
Solubility Almost insoluble in water; soluble in alcohol.[2]
Organoleptic Properties

The sensory profile of this compound is its most defining characteristic for flavor and fragrance applications.

PropertyDescriptionReference
Odor Type Fruity[4]
Odor Description Sweet, fruity, with notes of pineapple, loganberry, and berry.[1][4]
Taste Description Berry-like[4]

Applications in Flavor and Fragrance Formulations

This compound is a versatile ingredient used to build and enhance fruity notes in a wide range of products.

  • Flavor Industry: It is employed to boost pineapple and berry flavor profiles in beverages, candies, baked goods, and dairy products.[1]

  • Fragrance Industry: In perfumery and personal care products such as lotions and soaps, it provides a sweet, fruity nuance.[1]

  • Cosmetic Industry: Used to add a pleasant scent to various cosmetic formulations.[1]

Recommended usage levels in fragrance concentrates can be up to 5.0%.[4]

Experimental Protocols

The following protocols provide detailed methodologies for the analytical and sensory evaluation of this compound.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the quantification of this compound in a liquid matrix, such as a beverage or fragrance base. Gas chromatography is a powerful tool for analyzing volatile compounds in alcoholic beverages with minimal sample preparation.

Objective: To determine the concentration of this compound in a liquid sample.

Materials and Equipment:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler

  • GC column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent is recommended.

  • Helium (carrier gas), high purity

  • This compound standard, analytical grade

  • Solvent (e.g., ethanol, hexane, or dichloromethane, depending on the sample matrix)

  • Volumetric flasks and pipettes

  • Syringes for sample injection

  • Vials with caps

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • For clear liquid samples (e.g., beverages), a direct injection may be possible after filtration.

    • For more complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile components.

    • Dilute the sample with the appropriate solvent to bring the expected concentration of this compound within the calibration range.

  • GC-MS Parameters:

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless or split, depending on the concentration.

    • Injection Volume: 1 µL

    • Carrier Gas Flow: 1 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold: 5 minutes at 250 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-300

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum. Key mass fragments for this compound include m/z 117, 99, 71, and 43.

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare this compound Standards Injection Inject Sample/Standard into GC-MS Standard->Injection Sample Prepare Sample (Dilution/Extraction) Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification using Calibration Curve Identification->Quantification Result Report Concentration Quantification->Result

GC-MS analysis workflow for this compound.
Sensory Evaluation Protocol: Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists between two samples. This protocol can be used to evaluate the impact of adding this compound to a product base.

Objective: To determine if the addition of this compound at a specific concentration creates a perceivable sensory difference in a product.

Materials and Equipment:

  • Product base (e.g., unflavored beverage, unscented lotion)

  • This compound

  • Glassware for sample preparation

  • Serving cups/containers, coded with random three-digit numbers

  • Water and unsalted crackers for palate cleansing

  • Sensory evaluation booths with controlled lighting and ventilation

  • Ballots for data collection

Procedure:

  • Panelist Selection:

    • Recruit 20-30 panelists who are regular consumers of the product category being tested.

    • Ensure panelists do not have any allergies to the product ingredients and have not consumed any strong-flavored food or drink for at least one hour prior to the test.

  • Sample Preparation:

    • Prepare two batches of the product: a control (A) with no added this compound, and a test sample (B) with a specific concentration of this compound.

    • For each panelist, prepare a set of three samples. Two samples will be identical, and one will be different. There are two possible combinations: AAB and BBA.

    • Present the samples in a randomized order.

  • Testing Protocol:

    • Instruct panelists to evaluate the samples from left to right.

    • Ask panelists to identify the sample that is different from the other two.

    • Provide water and crackers for panelists to cleanse their palate between samples.

  • Data Analysis:

    • Count the number of correct responses.

    • Use a statistical table for triangle tests (based on the number of panelists and the number of correct responses) to determine if there is a statistically significant difference between the control and the test sample at a given confidence level (typically p < 0.05).

Sensory_Workflow cluster_setup Setup cluster_execution Execution cluster_analysis Analysis Panel Recruit & Screen Panelists Presentation Present Randomized Sets (AAB or BBA) Panel->Presentation SamplePrep Prepare Control (A) & Test (B) Samples SamplePrep->Presentation Evaluation Panelists Identify the Odd Sample Presentation->Evaluation DataCollection Collect Ballots Evaluation->DataCollection StatisticalAnalysis Statistical Analysis of Correct Responses DataCollection->StatisticalAnalysis Conclusion Determine Significant Difference StatisticalAnalysis->Conclusion

Triangle test workflow for sensory evaluation.

Mechanism of Odor Perception: The Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule to its specific receptor triggers a cascade of intracellular events.

The general mechanism is as follows:

  • Binding: this compound binds to a specific olfactory receptor on the cilia of an olfactory sensory neuron.

  • G-Protein Activation: This binding causes a conformational change in the receptor, which in turn activates an associated G-protein (Gαolf).

  • Second Messenger Production: The activated G-protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP), a second messenger.

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels.

  • Depolarization: The opening of these channels allows an influx of positively charged ions (Na+ and Ca2+) into the neuron, leading to its depolarization.

  • Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential (a nerve impulse).

  • Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the fruity aroma of this compound.

Olfactory_Pathway cluster_membrane Cell Membrane of Olfactory Neuron cluster_intracellular Intracellular Space cluster_response Neuronal Response Odorant This compound Receptor Olfactory Receptor (GPCR) Odorant->Receptor Binds G_Protein G-Protein (Gαolf) Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Ion_Channel Ion Channel Ions_In Na+, Ca2+ Influx Ion_Channel->Ions_In ATP ATP ATP->Adenylyl_Cyclase cAMP->Ion_Channel Opens Depolarization Depolarization Ions_In->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain

Generalized olfactory signaling pathway.

Safety and Handling

When handling this compound, it is important to follow standard laboratory safety procedures.

  • Storage: Store in a cool, well-ventilated area away from sources of ignition.[1]

  • Personal Protective Equipment: Wear appropriate protective gloves and safety goggles to prevent skin and eye contact.[1]

  • Handling: Ensure adequate ventilation to avoid inhalation of vapors.[1]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]

Regulatory Information

  • FDA: this compound is listed under FDA PART 172 -- FOOD ADDITIVES PERMITTED FOR DIRECT ADDITION TO FOOD FOR HUMAN CONSUMPTION, Subpart F--Flavoring Agents and Related Substances, Sec. 172.515 Synthetic flavoring substances and adjuvants.[4]

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[2]

Conclusion

This compound is a key ingredient for creating and enhancing fruity, particularly pineapple and berry, notes in a wide array of flavor and fragrance applications. A thorough understanding of its properties, coupled with standardized analytical and sensory evaluation protocols, is essential for its effective and consistent use in product development. Adherence to safety and regulatory guidelines ensures its responsible application in consumer goods.

References

Application of Isopropyl Hexanoate in Food Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Isopropyl hexanoate (B1226103) (CAS 2311-46-8) is an ester recognized for its potent fruity aroma, often described as reminiscent of pineapple and berries.[1] In food science, its primary application is as a flavoring agent to impart or enhance these fruity notes in a variety of products, including beverages, confectionery, and baked goods.[1] It is designated as FEMA number 2950 and is considered Generally Recognized as Safe (GRAS) for its intended use.[2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[2]

From a research perspective, isopropyl hexanoate serves as a model compound for studying the impact of esters on the sensory profiles of food and beverages. Its synthesis via Fischer esterification from hexanoic acid and isopropanol (B130326) is a classic reaction that can be explored for optimization using enzymatic or chemical catalysts.[1] Furthermore, its volatility and distinct chemical signature make it a suitable analyte for developing and validating analytical methods, such as gas chromatography-mass spectrometry (GC-MS), for flavor profiling.[3] While not primarily known as an antimicrobial, its parent acid (hexanoic acid) exhibits antimicrobial properties, opening an avenue for research into the potential preservative effects of this ester in food systems.

Quantitative Data Summary

Quantitative data for this compound in food products is not extensively published. The tables below summarize its physicochemical properties and provide illustrative data for related compounds to offer a comparative context for researchers.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₉H₁₈O₂ [2]
Molecular Weight 158.24 g/mol [2]
Appearance Colorless liquid [2]
Odor Profile Fruity, pineapple, loganberry, berry [4][5]
Boiling Point 172.00 to 173.00 °C @ 760.00 mm Hg [2]
Flash Point 48.89 °C [4]
Solubility Almost insoluble in water; soluble in alcohol [2]
FEMA Number 2950 [2]

| JECFA Number | 308 |[2] |

Table 2: Illustrative Concentration of a Similar Ester in Alcoholic Beverages

Compound Food Matrix Concentration Reference

| Ethyl Hexanoate | Luzhoulaojiao liquor | ~2,221 mg/L |[1] |

Table 3: Illustrative Sensory Thresholds of Isopropanol

Compound Threshold Type Medium Concentration Reference
Isopropanol Odor Detection (Geometric Mean) Air 11 ppm (naïve controls) [6]
Isopropanol Odor Detection (Geometric Mean) Air 39 ppm (exposed workers) [6]

| Isopropanol | Sensory Irritation (Lateralization) | Air | 3,361 ppm (naïve controls) |[6] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the laboratory-scale synthesis of this compound.

Materials:

  • Hexanoic acid

  • Isopropanol (reagent grade)

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

  • 50-mL round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Set up the reflux apparatus in a fume hood. Place a stir bar in the round-bottom flask.

  • Add 0.1 mol of hexanoic acid to the flask.

  • Add an excess of isopropanol (e.g., 0.3 mol), which will also act as the solvent.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.5 mL) to the mixture while stirring.

  • Attach the reflux condenser and turn on the cooling water.

  • Heat the mixture to reflux using the heating mantle and maintain a gentle boil for 60-90 minutes.

  • After reflux, allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel.

  • Wash the organic layer by adding 50 mL of deionized water and shaking gently. Allow the layers to separate and discard the lower aqueous layer.

  • Neutralize any remaining acid by washing with 50 mL of saturated sodium bicarbonate solution. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently. Discard the aqueous layer.

  • Wash the organic layer with 50 mL of brine to remove residual water. Discard the aqueous layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to dry the ester. Swirl and let it stand for 10-15 minutes.

  • Decant or filter the dried ester into a pre-weighed round-bottom flask.

  • Remove the excess isopropanol and any other volatile impurities using a rotary evaporator to yield the crude this compound.

Protocol 2: Quantification in a Beverage Matrix by HS-SPME-GC-MS

This protocol provides a method for quantifying this compound in a liquid food matrix like wine or fruit juice.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Headspace Solid-Phase Microextraction (HS-SPME) autosampler and fiber (e.g., DVB/CAR/PDMS)[7]

  • 20-mL headspace vials with PTFE septa caps

  • Sodium chloride (NaCl)

  • Internal standard (e.g., 3-octanol (B1198278) or a deuterated ester)

  • Wine or juice sample

  • This compound standard for calibration curve

Procedure:

  • Sample Preparation:

    • Pipette 5 mL of the beverage sample into a 20-mL headspace vial.

    • Add 1.5 g of NaCl to increase the ionic strength and promote the release of volatile compounds.[8]

    • Spike the sample with a known concentration of the internal standard.

    • Immediately seal the vial with a PTFE septum cap.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray.

    • Incubate the sample at a controlled temperature (e.g., 45-60 °C) for a set time (e.g., 20 minutes) to allow volatiles to equilibrate in the headspace.[8][9]

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-45 minutes) with agitation.[3][7]

  • GC-MS Analysis:

    • Injector: Transfer the SPME fiber to the GC inlet for thermal desorption at a high temperature (e.g., 250 °C) for 5-7 minutes in splitless mode.[7][8]

    • Column: Use a suitable capillary column (e.g., wax-type like DB-FFAP or a mid-polarity column like DB-5MS).[7]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program: An example program is: hold at 40 °C for 5 minutes, ramp at 2 °C/min to 210 °C, and hold for 10 minutes.[7][8]

    • MS Parameters: Set the mass spectrometer to scan a mass range of m/z 35-350. Use electron ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum by comparing to a pure standard.

    • Quantify the compound by creating a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.

Protocol 3: Sensory Evaluation using a Triangle Test

This protocol determines if a perceptible sensory difference exists between a control product and a product containing this compound.[10]

Materials:

  • Control food/beverage sample (Sample A)

  • Test food/beverage sample with added this compound (Sample B)

  • Identical tasting cups, coded with random 3-digit numbers

  • Palate cleansers (e.g., unsalted crackers, filtered water)

  • Ballots for panelists

  • A panel of 20-40 screened and trained assessors

  • Controlled sensory evaluation environment (individual booths, neutral lighting)[11]

Procedure:

  • Preparation:

    • Prepare both the control (A) and test (B) samples, ensuring they are at the same serving temperature.

    • For each panelist, prepare a set of three samples. The set will either be two cups of A and one of B, or one cup of A and two of B.

  • Presentation:

    • Present the three coded samples simultaneously to each panelist.[12]

    • The order of presentation must be balanced and randomized across all panelists. The six possible combinations are: AAB, ABA, BAA, BBA, BAB, and ABB.[12][13]

  • Evaluation:

    • Instruct panelists to evaluate the samples from left to right.[10][12]

    • Panelists must cleanse their palate with water and/or crackers between samples.[10][13]

    • The task for each panelist is to identify which of the three samples is different from the other two.

    • Panelists are required to make a choice, even if it is a guess.[10]

  • Data Analysis:

    • Count the total number of correct identifications.

    • Use a statistical table for triangle tests (or statistical software) to determine if the number of correct answers is statistically significant at a chosen confidence level (typically p < 0.05). This will indicate whether a perceptible difference exists between the samples.[12]

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism (e.g., E. coli, S. aureus).[14][15]

Materials:

  • This compound

  • Solvent for stock solution (e.g., DMSO, ensuring final concentration does not inhibit growth)

  • Sterile Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well round-bottom microtiter plates

  • Target bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

  • Spectrophotometer and 0.5 McFarland turbidity standard

  • Incubator (35-37 °C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours), select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Plate Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.[15]

    • Column 11 will serve as the growth control (no compound), and Column 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Using a multichannel pipette, add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to the sterility control wells (Column 12).

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35-37 °C for 16-20 hours.[16]

  • Reading Results:

    • After incubation, visually inspect the plate for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[16]

Visualizations

Fischer_Esterification_Workflow Fischer Esterification Workflow reagents Reactants: Hexanoic Acid + Isopropanol catalyst Add Acid Catalyst (e.g., H₂SO₄) reagents->catalyst reflux Heat to Reflux (60-90 min) catalyst->reflux workup Workup reflux->workup wash1 Wash with H₂O workup->wash1 Separatory Funnel wash2 Neutralize with NaHCO₃ wash1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry with Na₂SO₄ wash3->dry evap Evaporate Solvent (Rotary Evaporator) dry->evap product Final Product: This compound evap->product

Caption: Workflow for the synthesis of this compound.

Analytical_Workflow GC-MS Quantification Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis sample Beverage Sample (5 mL) add_salt Add NaCl (1.5g) sample->add_salt add_is Add Internal Standard add_salt->add_is seal Seal Vial add_is->seal incubate Incubate (e.g., 60°C) seal->incubate expose Expose SPME Fiber incubate->expose desorb Desorb in GC Inlet expose->desorb separate Separate on Column desorb->separate detect Detect with MS separate->detect quantify Quantify using Calibration Curve detect->quantify

Caption: Workflow for quantifying this compound in beverages.

Metabolic_Pathway Simplified Metabolic Fate of this compound ester This compound hydrolysis Esterase-mediated Hydrolysis (Gut/Liver) ester->hydrolysis hexanoic Hexanoic Acid (a Short-Chain Fatty Acid) hydrolysis->hexanoic isopropanol Isopropanol hydrolysis->isopropanol scfa_path SCFA Metabolism (Energy for Colonocytes, Lipid Synthesis in Liver) hexanoic->scfa_path ipa_path Metabolized to Acetone (Excreted or used in gluconeogenesis) isopropanol->ipa_path

Caption: Postulated metabolic pathway of ingested this compound.

References

Quantification of Isopropyl Hexanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a validated method for the quantitative analysis of isopropyl hexanoate (B1226103) using Gas Chromatography-Mass Spectrometry (GC-MS). Isopropyl hexanoate, an ester with applications in the fragrance, flavor, and pharmaceutical industries, can be reliably quantified using a simple liquid-liquid extraction sample preparation protocol followed by GC-MS analysis. The method demonstrates excellent linearity, sensitivity, and precision, making it suitable for quality control and research applications.

Introduction

This compound is a fatty acid ester known for its characteristic fruity aroma. It is used as a flavoring agent in food products and a fragrance component in cosmetics and perfumes. In the pharmaceutical industry, it can be used as a solvent or an intermediate in the synthesis of active pharmaceutical ingredients. Accurate quantification of this compound is crucial for ensuring product quality, consistency, and compliance with regulatory standards. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds in complex matrices. This application note provides a detailed protocol for the quantification of this compound, including sample preparation, GC-MS instrument parameters, and method validation.

Experimental Protocols

Reagents and Materials
  • This compound standard (≥98% purity)

  • Hexane (B92381) (GC grade)

  • Methanol (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • Deionized water

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • GC vials with inserts

Instrumentation

A standard gas chromatograph coupled to a single quadrupole mass spectrometer was used for this analysis. The instrumental conditions are summarized in Table 1.

Table 1: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250°C
Injection ModeSplit (10:1)
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ionm/z 117
Qualifier Ionsm/z 99, 71
Solvent Delay3 min
Preparation of Standard Solutions

A stock solution of this compound (1000 µg/mL) was prepared by dissolving 100 mg of the standard in 100 mL of methanol. A series of calibration standards ranging from 1 µg/mL to 100 µg/mL were prepared by serial dilution of the stock solution with methanol.

Sample Preparation (Liquid-Liquid Extraction)
  • Accurately weigh 1 g of the sample into a 15 mL centrifuge tube.

  • Add 5 mL of hexane to the tube.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Add 5 mL of deionized water and vortex for another minute.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract into a GC vial for analysis.

Results and Discussion

The developed GC-MS method provides a sharp and symmetrical chromatographic peak for this compound. The mass spectrum of this compound shows a characteristic fragmentation pattern, with the most abundant ions being m/z 117, 99, and 71. For quantitative analysis, the ion at m/z 117 was selected as the quantifier, while m/z 99 and 71 were used as qualifiers to ensure selectivity.

Method Validation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to the International Council for Harmonisation (ICH) guidelines.

Table 2: Summary of Quantitative and Validation Data

ParameterResult
Retention Time~8.5 min
Quantifier Ion (m/z)117
Qualifier Ions (m/z)99, 71
Linearity Range1 - 100 µg/mL
Correlation Coefficient (R²)> 0.998
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Precision (%RSD, n=6)< 5%
Accuracy (% Recovery)95 - 105%

The calibration curve was linear over the concentration range of 1 to 100 µg/mL with a correlation coefficient (R²) greater than 0.998. The LOD and LOQ were determined to be 0.2 µg/mL and 0.7 µg/mL, respectively, demonstrating the high sensitivity of the method. The precision of the method was evaluated by replicate injections of a standard solution, and the relative standard deviation (%RSD) was found to be less than 5%. The accuracy was assessed through spike and recovery experiments, with recovery values ranging from 95% to 105%.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Sample Weighing / Standard Dilution extraction Liquid-Liquid Extraction (Hexane/Water) start->extraction centrifugation Centrifugation (4000 rpm, 10 min) extraction->centrifugation drying Drying of Organic Layer (Anhydrous Na2SO4) centrifugation->drying injection GC Injection (1 µL) drying->injection separation Chromatographic Separation (DB-5ms Column) injection->separation detection Mass Spectrometric Detection (EI, SIM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification end end quantification->end End: Report Results

Caption: Experimental workflow for the GC-MS quantification of this compound.

Conclusion

The GC-MS method described in this application note is a robust, sensitive, and reliable technique for the quantification of this compound. The simple sample preparation procedure and the high selectivity of the MS detection make this method suitable for routine analysis in quality control laboratories as well as for research purposes in the pharmaceutical and consumer products industries.

Application Note: Quantitative Analysis of Isopropyl Hexanoate in Complex Mixtures by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of isopropyl hexanoate (B1226103) in complex sample matrices. Isopropyl hexanoate, a fatty acid ester, is utilized in various industries, including food and beverage as a flavoring agent, and in the cosmetic and pharmaceutical industries.[1] The accurate quantification of this compound in intricate mixtures such as pharmaceutical formulations, environmental samples, or biological fluids is crucial for quality control, safety assessment, and pharmacokinetic studies. This document provides a comprehensive protocol, including sample preparation, HPLC-UV/Vis analysis, and method validation, to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction

This compound (also known as isopropyl caproate) is a colorless liquid with a fruity odor, belonging to the class of fatty acid esters.[1][2] Its analysis can be challenging due to its volatility and the potential for matrix interference in complex samples. While Gas Chromatography (GC) is a common technique for volatile compounds, HPLC offers a viable alternative, particularly when dealing with less volatile matrices or when GC instrumentation is unavailable.[3][4]

This application note presents a reverse-phase HPLC (RP-HPLC) method that is both scalable and suitable for various applications, from impurity isolation to pharmacokinetic analysis.[5] The described protocol has been developed to be straightforward and easily adaptable to different laboratory settings.

Experimental

Materials and Reagents
  • This compound standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS-compatible methods)

  • Methanol (B129727) (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (C18, if required)

  • Syringe filters (0.22 µm)

Instrumentation

A standard HPLC system equipped with a UV/Vis detector, a quaternary pump, an autosampler, and a thermostated column compartment was used. Data acquisition and processing were performed using appropriate chromatography software.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Column Newcrom R1 (4.6 x 150 mm, 5 µm) or equivalent C18 column
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid*
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 10 minutes

*For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with 0.1% formic acid.[5]

Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in a 100 mL volumetric flask with acetonitrile.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The choice of sample preparation technique is critical for removing interferences and ensuring compatibility with the HPLC system.[6][7] Below are two generalized protocols for different types of complex matrices.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is suitable for aqueous samples such as biological fluids or environmental water samples.

  • Pipette 1 mL of the sample into a glass centrifuge tube.

  • Add 2 mL of hexane, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer (hexane) to a new tube.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is recommended for more complex matrices like pharmaceutical formulations or food samples to effectively remove lipids and other interfering compounds.[8]

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water.

  • Loading: Load 1 mL of the pre-treated sample (e.g., diluted formulation) onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.

  • Elution: Elute the this compound with 5 mL of acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in 500 µL of the mobile phase. Filter through a 0.22 µm syringe filter prior to HPLC analysis.

Method Validation

To ensure the reliability of the analytical method, a full validation should be performed according to ICH guidelines. The following parameters should be assessed:

Validation ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy (Recovery) 90-110%
Precision (RSD%) Intra-day RSD ≤ 2%, Inter-day RSD ≤ 3%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interfering peaks at the retention time of the analyte

Note: The specific values for LOD and LOQ will be instrument-dependent.

Data Presentation

The quantitative data from the analysis should be summarized in a clear and structured format.

Table 1: Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
1[Data]
5[Data]
10[Data]
25[Data]
50[Data]
100[Data]

Table 2: Summary of Method Validation Results (Example)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
Accuracy (at 3 levels) 98.5% - 102.1%
Precision (Intra-day RSD%) 1.2%
Precision (Inter-day RSD%) 2.5%
LOD 0.3 µg/mL
LOQ 0.9 µg/mL

Visualizations

The following diagrams illustrate the experimental workflow and the logical steps of the HPLC analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Complex Sample Reception LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE Evap Evaporation LLE->Evap SPE->Evap Recon Reconstitution Evap->Recon Filt Filtration (0.22 µm) Recon->Filt Inject Injection into HPLC Filt->Inject Sep Chromatographic Separation Inject->Sep Detect UV/Vis Detection (210 nm) Sep->Detect Integ Peak Integration Detect->Integ Quant Quantification Integ->Quant Report Final Report Quant->Report

Caption: Overall experimental workflow for the analysis of this compound.

HPLC_Logic start Start prep_sample Prepare Sample & Standards start->prep_sample setup_hplc Set Up HPLC Conditions (Column, Mobile Phase, Flow Rate) prep_sample->setup_hplc equilibrate Equilibrate System setup_hplc->equilibrate inject_std Inject Standard Solutions equilibrate->inject_std gen_calib Generate Calibration Curve inject_std->gen_calib inject_sample Inject Prepared Sample gen_calib->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data process_data Integrate Peak Area acquire_data->process_data quantify Quantify this compound using Calibration Curve process_data->quantify end End quantify->end

Caption: Logical steps of the HPLC analysis protocol.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound in complex mixtures. The combination of a straightforward sample preparation protocol and a robust chromatographic separation allows for high-throughput analysis with excellent sensitivity and specificity. This method is well-suited for quality control and research applications in the pharmaceutical and other relevant industries.

References

Application Notes and Protocols for Headspace Solid-Phase Microextraction (HS-SPME) in Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Microextraction (SPME) is a simple, fast, and solventless sample preparation technique that combines sampling, extraction, and concentration of analytes into a single step.[1] It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, such as esters, from a variety of sample matrices including food and beverages, environmental samples, and biological fluids.[1][2] The technique relies on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica (B1680970) fiber.[1] In Headspace SPME (HS-SPME), the fiber is exposed to the vapor phase above the sample, making it ideal for the analysis of volatile compounds like esters.[3][4] After a defined extraction time, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis, typically by mass spectrometry (MS).[1]

The primary advantages of SPME include its solvent-free nature, high sensitivity achieving low detection limits (ppb and ppt (B1677978) levels), versatility across various sample types, and its amenability to automation, which enhances reproducibility and sample throughput.[1]

Key Experimental Considerations

Successful analysis of esters using HS-SPME hinges on the careful optimization of several experimental parameters. These factors are often interdependent and need to be systematically evaluated to achieve the desired sensitivity and reproducibility.[5]

  • SPME Fiber Selection: The choice of the SPME fiber coating is a critical parameter that depends on the polarity and molecular weight of the target esters.[1][6] For a broad-range analysis of volatile esters, which can vary in polarity, a mixed-phase fiber is often the most effective choice.[1]

  • Extraction Temperature and Time: These parameters influence the partitioning of esters into the headspace and their subsequent adsorption onto the SPME fiber. Higher temperatures generally increase the vapor pressure of the analytes, but can also affect the stability of the sample matrix.[5] Optimization is crucial to ensure efficient and reproducible extraction.[7][8]

  • Sample Matrix Modification: The addition of salt (e.g., NaCl) to the sample, a process known as "salting out," can increase the volatility of the esters by decreasing their solubility in the aqueous phase, thereby improving their transfer to the headspace.[1][3]

  • Agitation: Agitation of the sample during extraction helps to facilitate the mass transfer of analytes from the sample matrix to the headspace, leading to faster equilibration and improved extraction efficiency.[3]

  • Sample and Headspace Volume: Maintaining a consistent ratio of sample volume to headspace volume is crucial for achieving reproducible results.[1]

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the analysis of esters using HS-SPME followed by GC-MS analysis.

HS_SPME_Workflow HS-SPME-GC-MS Workflow for Ester Analysis cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis sample_prep Sample placed in vial (e.g., 5 mL liquid sample) salt_addition Salt Addition (e.g., 1.5 g NaCl) sample_prep->salt_addition istd_spike Internal Standard Spiking (Optional) salt_addition->istd_spike vial_sealing Vial Sealing istd_spike->vial_sealing incubation Incubation & Equilibration (e.g., 60°C for 15 min with agitation) vial_sealing->incubation Transfer to Heater/Agitator fiber_exposure SPME Fiber Exposure to Headspace (e.g., 30 min at 60°C) incubation->fiber_exposure desorption Thermal Desorption in GC Injector (e.g., 250°C) fiber_exposure->desorption Transfer to GC separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Acquisition & Analysis detection->data_analysis

Caption: A diagram illustrating the HS-SPME-GC-MS workflow.

Detailed Protocols

This section provides a generalized protocol for the analysis of volatile esters in a liquid matrix (e.g., wine, fruit juice, or a liquid drug formulation) using HS-SPME coupled with GC-MS.

Materials and Equipment
  • SPME Fiber Assembly: Manual or autosampler-ready holder with a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[1] Other fibers like 85 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) can also be effective.[9][10]

  • Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.[1]

  • Heater/Agitator: To control temperature and provide consistent agitation.[1]

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.[1]

  • Reagents: Sodium chloride (NaCl), analytical grade. Internal standards (e.g., deuterated ester analogs) if quantitative analysis is required.

Protocol: HS-SPME of Esters
  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL SPME vial.[1]

    • Add 1.5 g of NaCl to the sample.[1]

    • If using an internal standard for quantification, spike the sample with a known concentration at this stage.

    • Immediately seal the vial with the screw cap to prevent the loss of volatile esters.[1]

  • Headspace Extraction:

    • Place the sealed vial into the heater/agitator.

    • Incubation/Equilibration: Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm).[1] This step allows the volatile esters to partition into the headspace and reach equilibrium.

    • Extraction: After the incubation period, expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.[11]

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC.

    • Desorb the analytes from the fiber in the GC injector, typically set at 250°C, for a specified time (e.g., 2-5 minutes).[1][10]

    • Start the GC-MS data acquisition at the beginning of the desorption process.

Typical GC-MS Conditions
  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 5°C/min.

    • Ramp to 240°C at a rate of 10°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 35-350.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Note: The GC-MS conditions provided are a general guideline and should be optimized for the specific esters of interest and the instrumentation being used.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of esters in various matrices using HS-SPME. The limits of detection (LOD) and quantification (LOQ) can vary depending on the specific instrumentation and matrix.

Table 1: Commonly Used SPME Fibers for Volatile Ester Analysis

Fiber CoatingCompositionPolarityRecommended For
DVB/CAR/PDMS Divinylbenzene/Carboxen/PolydimethylsiloxaneBipolarBroad range of volatile and semi-volatile compounds, including esters.[6]
CAR/PDMS Carboxen/PolydimethylsiloxaneBipolarVolatile compounds with low molecular weights.[9][10]
PDMS/DVB Polydimethylsiloxane/DivinylbenzeneBipolarMore volatile polar analytes like alcohols and some esters.[6][12]
PDMS PolydimethylsiloxaneNon-polarNon-polar volatile and semi-volatile compounds.[3][6]
Polyacrylate PolyacrylatePolarPolar semi-volatile compounds.[6]

Table 2: Example Performance Data for Ester Analysis in Beverages

Ester CompoundMatrixLOD (mg/L)LOQ (mg/L)Recovery (%)Reference
Ethyl HexanoateWhite Rum0.001 - 0.0180.003 - 0.05498.6 - 100.3[13][14]
Ethyl OctanoateWhite Rum0.001 - 0.0180.003 - 0.05498.6 - 100.3[13][14]
Ethyl DecanoateWhite Rum0.001 - 0.0180.003 - 0.05498.6 - 100.3[13][14]
Ethyl AcetateCider---[9]
Isoamyl AcetateCider---[9]

Note: The ranges for LOD and LOQ are representative and can vary depending on the specific instrumentation and matrix.

Table 3: Optimization of HS-SPME Parameters for Ester Analysis

ParameterTypical RangeOptimized Value Example (Dry-Cured Ham)Reference
Equilibration Time 10 - 60 min60 min[8]
Extraction Time 20 - 60 min60 min[8]
Extraction Temperature 40 - 80 °C70 °C[7][8]
Desorption Time 1 - 5 min4 min[8]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in optimizing HS-SPME parameters for ester analysis.

Optimization_Logic Logical Relationships in HS-SPME Parameter Optimization goal Goal: Maximize Peak Area/Sensitivity for Target Esters fiber SPME Fiber Selection (e.g., DVB/CAR/PDMS) goal->fiber temp Extraction Temperature goal->temp time Extraction Time goal->time agitation Agitation Speed goal->agitation salt Salt Concentration goal->salt temp->time Interdependent agitation->time Influences Equilibration salt->temp Affects Volatility

Caption: Optimization logic for HS-SPME parameters.

Conclusion

HS-SPME coupled with GC-MS is a powerful and efficient technique for the analysis of esters in a wide range of applications.[15][16] Its high sensitivity, ease of use, and solvent-free nature make it an attractive alternative to traditional extraction methods.[2] Careful optimization of experimental parameters, particularly SPME fiber selection, extraction temperature, and time, is crucial for achieving accurate and reproducible results. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to implement HS-SPME for their ester analysis needs.

References

Application Notes and Protocols: The Role of Isopropyl Hexanoate in aiding the Study of Ester Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of isopropyl hexanoate (B1226103) as a substrate in the study of ester metabolism, with a particular focus on the enzymatic activity of carboxylesterases. Detailed protocols for in vitro assays are provided to guide researchers in designing and executing experiments to characterize esterase activity and metabolic stability.

Introduction

Isopropyl hexanoate is a short-chain fatty acid ester that serves as a valuable tool for investigating the activity of esterase enzymes. Carboxylesterases (CEs), particularly the human isoforms CES1 and CES2, are crucial enzymes in the metabolism of a vast array of ester-containing drugs, prodrugs, and xenobiotics.[1][2][3][4] The hydrolysis of esters by these enzymes is a critical determinant of drug activation, detoxification, and overall pharmacokinetic profiles.[1] Understanding the substrate specificity and kinetic parameters of esterases is therefore fundamental in drug discovery and development.

Based on the general substrate specificity of human carboxylesterases, this compound, with a moderately sized acyl group (hexanoate) and a small alcohol group (isopropanol), is predicted to be a substrate for these enzymes. Human CES1 typically favors substrates with larger acyl moieties and smaller alcohol groups, while CES2 prefers smaller acyl groups and larger alcohol moieties.[1][2][3][4] This makes this compound a useful probe for characterizing the hydrolytic activity of various esterases.

Data Presentation: Kinetic Parameters of Ester Hydrolysis

While specific kinetic data for the enzymatic hydrolysis of this compound were not found in the reviewed literature, the following table presents data for structurally related p-nitrophenyl (pNP) esters to provide a comparative context for researchers investigating esterase activity. The use of pNP esters is common due to the chromogenic nature of the p-nitrophenol product, which simplifies spectrophotometric analysis.[5][6][7]

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg)kcat/Km (s-1mM-1)Source
p-Nitrophenyl Acetate (C2)Recombinant Human CES1130 ± 201,800 ± 100830Fiver et al., 2008
p-Nitrophenyl Butyrate (C4)Recombinant Human CES150 ± 102,500 ± 2003,000Fiver et al., 2008
p-Nitrophenyl Hexanoate (C6)OleA (Thiolase)N/AN/AN/ADavis et al., 2021[5]
p-Nitrophenyl Acetate (C2)Recombinant Human CES21,200 ± 2001,200 ± 10060Fiver et al., 2008
p-Nitrophenyl Butyrate (C4)Recombinant Human CES2180 ± 301,500 ± 100500Fiver et al., 2008

Note: The data for p-nitrophenyl hexanoate with OleA did not include specific kinetic parameters but described its use in a hydrolysis assay.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Esterase Activity using a Chromogenic Substrate (p-Nitrophenyl Hexanoate)

This protocol is adapted from methods for p-nitrophenyl ester substrates and can be used as a starting point for characterizing esterase activity with p-nitrophenyl hexanoate.[5][6][7][8][9]

Principle:

Esterase-mediated hydrolysis of p-nitrophenyl hexanoate releases p-nitrophenol, which has a distinct yellow color under alkaline conditions and can be quantified by measuring absorbance at approximately 405 nm. The rate of p-nitrophenol formation is directly proportional to the esterase activity.

Materials:

  • p-Nitrophenyl hexanoate (Substrate)

  • Recombinant esterase (e.g., human CES1 or CES2) or biological sample (e.g., liver microsomes)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Substrate Stock Solution: Dissolve p-nitrophenyl hexanoate in DMSO to a concentration of 10 mM.

  • Prepare Working Solutions:

    • Dilute the enzyme/biological sample to the desired concentration in phosphate buffer.

    • Prepare a range of substrate concentrations by diluting the stock solution in phosphate buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add 180 µL of the enzyme solution.

    • Include a no-enzyme control (180 µL of phosphate buffer) to measure the rate of spontaneous substrate hydrolysis.[9]

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add 20 µL of the substrate working solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Subtract the rate of spontaneous hydrolysis (from the no-enzyme control) from the rates observed in the presence of the enzyme.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • Use the molar extinction coefficient of p-nitrophenol (ε ≈ 18,000 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation (moles/min).

    • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: In Vitro Metabolism of this compound in Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of this compound in a complex biological matrix like human liver microsomes (HLM).[10][11]

Principle:

This compound is incubated with human liver microsomes in the presence of necessary cofactors. The disappearance of the parent compound over time is monitored using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine its metabolic stability.

Materials:

  • This compound

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]

  • Acetonitrile (B52724) (ice-cold)

  • Internal standard (a structurally similar compound not present in the matrix)

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixtures:

    • In a microcentrifuge tube, combine HLM (final concentration 0.5-1.0 mg/mL), phosphate buffer, and the NADPH regenerating system.

    • Prepare a negative control without the NADPH regenerating system to assess non-CYP mediated metabolism.

  • Pre-incubation: Pre-warm the incubation mixtures at 37°C for 5 minutes.

  • Initiate Reaction: Add this compound (final concentration typically 1-10 µM) to each tube to start the reaction.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with the internal standard to stop the enzymatic reaction and precipitate proteins.

  • Sample Preparation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • LC-MS Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound against time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Visualizations

General Mechanism of Carboxylesterase-Catalyzed Ester Hydrolysis

The hydrolysis of an ester by a carboxylesterase proceeds through a two-step mechanism involving a catalytic triad (B1167595) (Ser-His-Glu/Asp) in the enzyme's active site.[4][12]

Ester_Hydrolysis cluster_step1 Step 1: Acylation cluster_step2 Step 2: Deacylation E-OH Carboxylesterase (Ser-OH) E-COR Acyl-Enzyme Intermediate E-OH->E-COR Nucleophilic Attack R-COOR' This compound R-COOR'->E-COR R'-OH Isopropanol E-COR->R'-OH Release E-COR2 Acyl-Enzyme Intermediate H2O Water E-OH2 Regenerated Carboxylesterase H2O->E-OH2 E-COR2->E-OH2 Hydrolysis R-COOH Hexanoic Acid E-OH2->R-COOH Release

Caption: General mechanism of ester hydrolysis by carboxylesterases.

Experimental Workflow for Spectrophotometric Esterase Assay

The following diagram illustrates the key steps in a typical spectrophotometric assay to determine esterase activity.

Spectrophotometric_Workflow prep Prepare Reagents (Buffer, Enzyme, Substrate) setup Set up Reaction in 96-well Plate prep->setup preincubate Pre-incubate at 37°C setup->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Kinetic Measurement (Absorbance at 405 nm) initiate->measure analyze Data Analysis (Calculate V₀, Kₘ, Vₘₐₓ) measure->analyze

Caption: Workflow for a spectrophotometric esterase assay.

Experimental Workflow for In Vitro Metabolism in Human Liver Microsomes

This diagram outlines the process for evaluating the metabolic stability of a compound using human liver microsomes.

Microsome_Workflow prep Prepare Incubation Mix (HLM, Buffer, NADPH) preincubate Pre-incubate at 37°C prep->preincubate initiate Initiate Reaction (Add this compound) preincubate->initiate sampling Time-Course Sampling initiate->sampling quench Quench Reaction (Ice-cold Acetonitrile) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Data Analysis (Calculate t₁/₂) analyze->calculate

Caption: Workflow for an in vitro liver microsome stability assay.

References

Application Notes and Protocols for Isopropyl Hexanoate as a Substrate in Esterase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterases (EC 3.1.1.x) are a broad class of hydrolase enzymes that catalyze the cleavage and formation of ester bonds. The study of esterase activity is crucial in various fields, including drug metabolism, biotechnology, and environmental science. The choice of substrate is a critical parameter for the accurate determination of esterase activity. Isopropyl hexanoate (B1226103), a non-chromogenic ester, serves as a valuable substrate for specific esterase activity assays where the use of common chromogenic substrates, such as p-nitrophenyl esters, may be unsuitable due to interference or the desire to mimic natural substrates. This document provides detailed application notes and protocols for utilizing isopropyl hexanoate in esterase activity assays.

The enzymatic hydrolysis of this compound yields isopropanol (B130326) and hexanoic acid. The rate of this reaction can be monitored by quantifying the production of either of these products. Due to the non-chromogenic nature of the substrate and its products, spectrophotometric methods are not directly applicable. Instead, techniques such as titrimetry, high-performance liquid chromatography (HPLC), and gas chromatography (GC) are employed.

Data Presentation

While specific kinetic data for the hydrolysis of this compound by a wide range of esterases is not extensively available in the literature, data from related substrates can provide valuable insights into enzyme behavior. The following table summarizes kinetic parameters for the enzymatic synthesis of ethyl hexanoate, a closely related ester, which can serve as a reference point for researchers.

Enzyme SourceSubstrate(s)Reaction TypeVmax (µmol/min/mg)KM, Acid (M)KM, Alcohol (M)Ki, Acid (M)Ki, Alcohol (M)Reference
Candida rugosa lipaseHexanoic Acid + EthanolEsterification0.1460.2960.13880.400.309[1]

Note: The data presented is for the synthesis of ethyl hexanoate and not the hydrolysis of this compound. Kinetic parameters are highly dependent on the specific enzyme, substrate, and reaction conditions. It is recommended that researchers determine these parameters for their specific experimental setup.

Experimental Protocols

Two primary methods for assaying esterase activity using this compound are detailed below: a titrimetric assay and an HPLC-based assay.

Protocol 1: Titrimetric Assay for Esterase Activity

This protocol is adapted from established methods for other non-chromogenic ester substrates. It measures the production of hexanoic acid by monitoring the volume of a standardized base required to maintain a constant pH.

Materials:

  • This compound (substrate)

  • Esterase enzyme solution

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)

  • pH meter with a micro-electrode

  • Thermostatted reaction vessel

  • Magnetic stirrer and stir bar

  • Micro-burette or automated titrator

Procedure:

  • Reaction Setup: In a thermostatted reaction vessel, add a defined volume of phosphate buffer (e.g., 10 mL) and a magnetic stir bar. Allow the buffer to equilibrate to the desired temperature (e.g., 37°C).

  • Substrate Addition: Add a specific amount of this compound to the reaction vessel to achieve the desired final concentration (e.g., 10 mM). Allow the substrate to dissolve and the solution to re-equilibrate.

  • pH Adjustment: Adjust the pH of the solution to the desired value (e.g., pH 7.5) using the standardized NaOH solution.

  • Enzyme Addition: Initiate the reaction by adding a known volume of the esterase enzyme solution to the reaction vessel.

  • Titration: Immediately begin titrating the reaction mixture with the standardized NaOH solution to maintain the pH at the initial setpoint. Record the volume of NaOH added over time.

  • Data Analysis: Plot the volume of NaOH added versus time. The initial linear portion of the curve represents the initial reaction rate.

  • Calculation of Activity: The esterase activity is calculated using the following formula:

    Activity (U/mL) = (Rate of NaOH addition (mL/min) × Concentration of NaOH (M)) / Volume of enzyme added (mL)

    One unit (U) is defined as the amount of enzyme that catalyzes the release of 1 µmol of hexanoic acid per minute under the specified conditions.

Protocol 2: HPLC-Based Assay for Esterase Activity

This protocol measures the formation of hexanoic acid over time using reverse-phase HPLC.

Materials:

  • This compound (substrate)

  • Esterase enzyme solution

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)

  • Hexanoic acid standards

  • HPLC system with a C18 column and UV detector

  • Thermostatted incubator or water bath

  • Microcentrifuge tubes

Procedure:

  • Standard Curve Preparation: Prepare a series of hexanoic acid standards of known concentrations in the reaction buffer.

  • Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture containing the reaction buffer and this compound at the desired concentration. Pre-incubate the tubes at the desired reaction temperature (e.g., 37°C).

  • Enzyme Addition: Initiate the reaction by adding a known volume of the esterase enzyme solution to each tube. Mix gently.

  • Time-Course Sampling: At specific time points (e.g., 0, 2, 5, 10, 15 minutes), stop the reaction in individual tubes by adding an equal volume of the quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to HPLC vials.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis: Quantify the amount of hexanoic acid produced at each time point by comparing the peak areas to the standard curve.

  • Calculation of Activity: Plot the concentration of hexanoic acid produced versus time. The initial linear slope of this plot represents the initial reaction rate. Calculate the enzyme activity in U/mL.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this document.

Esterase_Reaction This compound This compound Esterase Esterase This compound->Esterase H2O H2O H2O->Esterase Isopropanol Isopropanol Esterase->Isopropanol Hexanoic Acid Hexanoic Acid Esterase->Hexanoic Acid

Caption: Enzymatic hydrolysis of this compound by esterase.

Titrimetric_Assay_Workflow cluster_0 Reaction Setup cluster_1 Measurement cluster_2 Data Analysis A Buffer Equilibration B Substrate Addition A->B C pH Adjustment B->C D Enzyme Addition (Start Reaction) C->D E Titrate with NaOH to maintain pH D->E F Record NaOH volume vs. Time E->F G Plot NaOH volume vs. Time F->G H Determine Initial Rate G->H I Calculate Enzyme Activity H->I

Caption: Workflow for the titrimetric esterase activity assay.

HPLC_Assay_Workflow cluster_0 Reaction cluster_1 Sample Preparation cluster_2 Analysis A Prepare Reaction Mix B Initiate with Enzyme A->B C Incubate & Take Time Points B->C D Quench Reaction C->D E Centrifuge D->E F Transfer Supernatant to Vial E->F G HPLC Analysis F->G H Quantify Hexanoic Acid G->H I Calculate Enzyme Activity H->I

Caption: Workflow for the HPLC-based esterase activity assay.

References

Troubleshooting & Optimization

How to improve the yield of isopropyl hexanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isopropyl hexanoate (B1226103) for improved yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing isopropyl hexanoate?

The most prevalent laboratory and industrial method for synthesizing this compound is the Fischer esterification of hexanoic acid with isopropanol (B130326) using an acid catalyst.[1][2] This is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water.[2]

Q2: What are the key factors that influence the yield of this compound synthesis?

Several factors can significantly impact the yield of the esterification reaction:

  • Molar Ratio of Reactants: Using an excess of the alcohol (isopropanol) can shift the reaction equilibrium towards the formation of the ester, thereby increasing the yield.[1][3]

  • Catalyst Choice and Concentration: The type and amount of catalyst are crucial. Common catalysts include strong mineral acids (like sulfuric acid), solid acid catalysts, and enzymes.[1][4]

  • Reaction Temperature and Duration: Optimal temperature and reaction time are necessary to achieve a high conversion rate without promoting side reactions or degradation.[1][4]

  • Water Removal: As water is a byproduct of the esterification, its continuous removal from the reaction mixture is essential to drive the equilibrium towards the product side and maximize yield.[1][3]

  • Purity of Reactants and Solvents: The presence of impurities in the starting materials or solvents can interfere with the reaction and lead to lower yields.

Q3: What are the advantages of using a solid acid catalyst over a mineral acid like sulfuric acid?

While sulfuric acid is an effective catalyst, solid acid catalysts like Amberlyst-15 or sulfated zirconia are increasingly used due to several advantages:

  • Reduced Corrosion: Solid acids are less corrosive to equipment compared to strong mineral acids.[1]

  • Easier Separation: Being in a solid phase, these catalysts can be easily separated from the reaction mixture by filtration, simplifying the purification process.[1]

  • Reusability: Many solid acid catalysts can be recovered and reused for multiple reaction cycles, making the process more cost-effective and environmentally friendly.[1]

  • Milder Reaction Conditions: They often allow for milder reaction temperatures.[1]

Troubleshooting Guide

Problem 1: Low Yield of this compound

A low yield is a common issue in esterification reactions. The following decision tree can help diagnose and resolve the problem.

Low_Yield_Troubleshooting start Low this compound Yield check_equilibrium Is the reaction reversible? start->check_equilibrium water_removal Is water being effectively removed? check_equilibrium->water_removal Yes reactant_ratio Is there an excess of isopropanol? water_removal->reactant_ratio Yes solution_water Implement water removal (e.g., Dean-Stark trap, molecular sieves). water_removal->solution_water No catalyst_issue Is the catalyst active and in the correct concentration? reactant_ratio->catalyst_issue Yes solution_ratio Increase the molar ratio of isopropanol to hexanoic acid (e.g., 1.2:1 or higher). reactant_ratio->solution_ratio No reaction_conditions Are the temperature and time optimal? catalyst_issue->reaction_conditions Yes solution_catalyst Verify catalyst activity, consider a different catalyst, or optimize concentration. catalyst_issue->solution_catalyst No purification_loss Are there significant losses during purification? reaction_conditions->purification_loss Yes solution_conditions Optimize reaction temperature and time based on literature or empirical studies. reaction_conditions->solution_conditions No solution_purification Refine purification steps (e.g., gentle neutralization, efficient distillation). purification_loss->solution_purification Yes

Caption: Troubleshooting workflow for low this compound yield.

Problem 2: The reaction has stalled and is not proceeding to completion.

  • Possible Cause: The accumulation of water in the reaction mixture is likely inhibiting the forward reaction and favoring the reverse reaction (hydrolysis).

  • Solution:

    • Water Removal: If not already in use, employ a Dean-Stark apparatus to continuously remove the water-isopropanol azeotrope.[1] Alternatively, add 3Å molecular sieves to the reaction mixture to adsorb water. This can increase the yield by 12-15%.[1]

    • Excess Alcohol: Ensure a sufficient excess of isopropanol is used to push the equilibrium towards the product side. A molar ratio of 1:1.2 (acid:alcohol) is a good starting point.[1]

Problem 3: The product is difficult to purify and contains residual acid.

  • Possible Cause: Incomplete neutralization after the reaction.

  • Solution:

    • Neutralization: After the reaction, wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid catalyst and unreacted hexanoic acid.[1]

    • Brine Wash: Subsequently, wash with a saturated sodium chloride (brine) solution to remove residual water and salts.

    • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) before the final distillation.

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis

CatalystCatalyst TypeTypical Yield (%)Reusability (cycles)Key Advantages
Sulfuric Acid (H₂SO₄)Homogeneous>75Not reusableHigh catalytic activity.[1]
Amberlyst-15Heterogeneous (Solid Acid)8810Easy to separate, reusable, less corrosive.[1]
Sulfated ZirconiaHeterogeneous (Solid Acid)9215High yield and good reusability.[1]
Lipase (B570770) (e.g., Candida antarctica)Biocatalyst (Enzyme)65-70VariesEco-friendly, mild conditions.[1]

Table 2: Effect of Reaction Conditions on Yield

ParameterConditionEffect on YieldReference
Molar Ratio (Acid:Alcohol) 1:1.2Increased yield by shifting equilibrium.[1]
Water Removal Dean-Stark Trap89% conversion in 3 hours.[1]
Water Removal 3Å Molecular Sieves12-15% increase in yield.[1]
Solvent Toluene84% yield.[1]
Solvent Cyclohexane78% yield.[1]
Technology Microwave-assisted Transesterification80.5% yield in 5 minutes.[5][6]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using a Dean-Stark Trap

This protocol describes a standard laboratory procedure for synthesizing this compound using sulfuric acid as a catalyst and a Dean-Stark apparatus for water removal.

Acid_Catalyzed_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup1 Combine hexanoic acid, isopropanol (excess), and a solvent (e.g., toluene) in a round-bottom flask. setup2 Add a few drops of concentrated sulfuric acid as a catalyst. setup1->setup2 setup3 Attach a Dean-Stark trap and a reflux condenser. setup2->setup3 reaction1 Heat the mixture to reflux. setup3->reaction1 reaction2 Water is continuously removed as an azeotrope and collected in the Dean-Stark trap. reaction1->reaction2 reaction3 Monitor the reaction progress by observing water collection or via TLC/GC. reaction2->reaction3 workup1 Cool the reaction mixture. reaction3->workup1 workup2 Wash with NaHCO₃ solution to neutralize the acid. workup1->workup2 workup3 Wash with brine. workup2->workup3 workup4 Dry the organic layer over anhydrous MgSO₄. workup3->workup4 workup5 Filter and concentrate under reduced pressure. workup4->workup5 workup6 Purify by fractional distillation. workup5->workup6

Caption: Workflow for acid-catalyzed synthesis of this compound.

Methodology:

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, combine hexanoic acid (1 molar equivalent), isopropanol (1.2 to 2 molar equivalents), and an appropriate solvent like toluene.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (1-2% v/v) to the mixture.[1]

  • Apparatus Setup: Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.

  • Reaction: Heat the mixture to reflux. The water-isopropanol azeotrope will distill into the Dean-Stark trap, with the denser water separating and the isopropanol returning to the flask. Continue refluxing for 4-6 hours or until no more water is collected.[1]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and finally, saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude this compound by fractional distillation. The boiling point of this compound is approximately 168-173°C.[1]

Protocol 2: Enzymatic Esterification

This protocol outlines a greener approach to this compound synthesis using an immobilized lipase.

Enzymatic_Esterification cluster_reaction_enzymatic Enzymatic Reaction cluster_workup_enzymatic Purification reaction1_enz Combine hexanoic acid and isopropanol in a flask (often solvent-free). reaction2_enz Add immobilized lipase (e.g., from Candida antarctica). reaction1_enz->reaction2_enz reaction3_enz Incubate at a controlled temperature (e.g., 40-50°C) with shaking. reaction2_enz->reaction3_enz reaction4_enz Optionally, use a vacuum or molecular sieves to remove water. reaction3_enz->reaction4_enz workup1_enz Separate the immobilized enzyme by filtration. reaction4_enz->workup1_enz workup2_enz The enzyme can be washed and reused. workup1_enz->workup2_enz workup3_enz Purify the product by distillation under reduced pressure. workup1_enz->workup3_enz

Caption: Workflow for enzymatic synthesis of this compound.

Methodology:

  • Reactant Charging: In a sealed flask, combine hexanoic acid and isopropanol. This reaction can often be performed in a solvent-free system.

  • Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase.

  • Reaction: Incubate the mixture at a moderate temperature (e.g., 40°C) with constant shaking for an extended period (24-48 hours).[1] To improve the yield, water can be removed by applying a vacuum or adding molecular sieves.

  • Enzyme Recovery: After the reaction, separate the immobilized enzyme by filtration. The enzyme can typically be washed and reused.

  • Purification: The product can be purified from the remaining reactants by vacuum distillation.

References

Technical Support Center: Optimizing Fischer Esterification through Efficient Water Removal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Fischer esterification is a cornerstone reaction for synthesizing esters. However, its reversible nature presents a significant challenge: the byproduct, water, can hydrolyze the ester, shifting the equilibrium back towards the reactants and reducing the yield.[1] This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to water removal during Fischer esterification experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Fischer esterification yield consistently low despite extended reaction times?

A1: Low yields in Fischer esterification are often a direct consequence of the reaction reaching equilibrium without effective removal of water.[2] The presence of water, even in small amounts, can drive the reverse reaction (hydrolysis), preventing the complete conversion of the carboxylic acid and alcohol to the ester.[3] To improve the yield, it is crucial to actively shift the equilibrium towards the product side by removing water as it is formed.[4][5]

Q2: I'm using an excess of the alcohol reactant. Is additional water removal still necessary?

A2: While using a large excess of one reactant (typically the less expensive alcohol) is a valid strategy to shift the equilibrium according to Le Châtelier's principle, it may not be sufficient to achieve a high yield, especially for less reactive substrates.[2] Combining the use of excess alcohol with an active water removal method, such as azeotropic distillation or the use of a dehydrating agent, will almost always result in a more complete reaction and a higher yield of the desired ester.[6]

Q3: Can I use any drying agent to remove water from my reaction?

A3: Not all drying agents are suitable for in-situ water removal during a Fischer esterification. Some drying agents, like magnesium sulfate (B86663) or calcium chloride, can bind to the alcohol or carboxylic acid reactants, hindering the reaction.[7] Additionally, the acidic nature of the reaction can degrade certain drying agents. Molecular sieves (specifically 3Å or 4Å) are often a good choice as they can selectively adsorb water without reacting with the other components in the mixture.[8]

Q4: How do I know when to stop the reaction when using a Dean-Stark apparatus?

A4: The Dean-Stark apparatus allows for the physical separation of water from the reaction mixture. The reaction is generally considered complete when the volume of water collected in the trap matches the theoretical amount calculated from the stoichiometry of the starting materials.[9] It is important to ensure your reagents are anhydrous to begin with for an accurate determination.[9]

Troubleshooting Guides

Issue: Low or No Product Yield
Question Possible Causes & Solutions
My reaction has run for the recommended time, but TLC analysis shows a significant amount of unreacted starting material. What's wrong? Equilibrium Limitation: The reaction has likely reached equilibrium without sufficient water removal. Solution: Implement an active water removal technique. Options include: - Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene (B28343), hexane) to physically remove water.[10] - Dehydrating Agent: Add a chemical dehydrating agent. Concentrated sulfuric acid can act as both a catalyst and a dehydrating agent.[11] - Molecular Sieves: Employ molecular sieves (3Å or 4Å) to selectively adsorb water.[8]
I'm using a Dean-Stark apparatus, but no water is collecting in the trap. Why? Incorrect Solvent: The chosen azeotropic solvent may not be forming an azeotrope with water at the reaction temperature. Solution: Ensure you are using a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene.[4] Leaking Apparatus: Check all glassware joints for leaks. Solution: Ensure all connections are properly sealed.
My molecular sieves don't seem to be working effectively. What could be the issue? Saturated Sieves: The molecular sieves may be saturated with water. Solution: Use freshly activated molecular sieves. Sieves can be reactivated by heating them in a furnace. Incorrect Pore Size: The pore size of the molecular sieves may be too large or too small. Solution: Use 3Å or 4Å molecular sieves for water removal in most common organic solvents. Acid Degradation: The acidic reaction conditions can degrade the molecular sieves over time. Solution: While generally robust, consider using them in a Soxhlet extractor to prevent direct contact with the bulk acidic solution.[12]
Issue: Product Isolation and Purity
Question Possible Causes & Solutions
After workup, my final product is contaminated with unreacted carboxylic acid. How can I remove it? Incomplete Neutralization: The acidic catalyst and any remaining carboxylic acid were not fully neutralized during the workup. Solution: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to convert the carboxylic acid into its water-soluble salt, which can then be separated in the aqueous layer.[11]
My ester product appears wet or cloudy after purification. How can I dry it? Insufficient Drying: The organic phase was not adequately dried before solvent removal. Solution: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before evaporating the solvent.[13]

Quantitative Data on Water Removal Methods

Water Removal MethodTypical Reagents/SetupReported YieldAdvantagesDisadvantages
Excess Alcohol Large excess of alcohol (often used as solvent)~65% (with equimolar reactants), up to 97% (with 10-fold excess alcohol)[2]Simple setup, no additional reagents required.May not be cost-effective if the alcohol is expensive, can make product isolation more difficult.
Concentrated Sulfuric Acid Sulfuric acid (acts as catalyst and dehydrating agent)Can approach quantitative yields.[6]Dual role simplifies the reaction setup.Requires careful neutralization during workup, can cause charring with sensitive substrates.[11]
Azeotropic Distillation (Dean-Stark) Dean-Stark apparatus, azeotropic solvent (e.g., toluene)96% (Cyclohexyl hippurate)[14]Continuous and efficient water removal, allows for monitoring of reaction progress.Requires specialized glassware, the azeotropic solvent needs to be removed after the reaction.
Molecular Sieves 3Å or 4Å molecular sievesHigh yields reported, e.g., ~90% for ethyl propionate (B1217596).[12]Selective for water, can be used in situations where distillation is not feasible.Can be slow, sieves need to be activated and may not be suitable for all reaction scales.

Experimental Protocols

Protocol 1: Water Removal using a Dean-Stark Apparatus

This protocol is adapted from the synthesis of cyclohexyl hippurate.[14]

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the round-bottom flask, add hippuric acid (0.20 mol), cyclohexanol (B46403) (0.20 mol), p-toluenesulfonic acid (1.0 g) as the catalyst, and toluene (200 mL) as the azeotropic solvent.[14]

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.

  • Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap (approximately 3.6 mL for this scale). This can take up to 30 hours.[14]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (B1210297) (200 mL). Wash the organic phase twice with a saturated aqueous solution of NaHCO₃ and then twice with a saturated solution of NaCl. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.[14]

Protocol 2: Water Removal using Molecular Sieves in a Soxhlet Extractor

This protocol is based on the synthesis of ethyl propionate.[12]

  • Apparatus Setup: In a round-bottom flask, combine propionic acid (80 mL), ethanol (B145695) (100 mL), and concentrated sulfuric acid (4 mL).[12] Place approximately 80g of dried 3A molecular sieves in the thimble of a Soxhlet extractor and mount it on top of the reaction flask, followed by a reflux condenser.[12]

  • Reaction: Heat the reaction mixture to reflux. The vapors of the ethanol, ethyl propionate, and water azeotrope will condense in the Soxhlet extractor and percolate through the molecular sieves. The sieves will adsorb the water, and the dried organic components will be siphoned back into the reaction flask.

  • Monitoring: Allow the reaction to proceed for several hours (e.g., 8 hours or overnight) to ensure complete water removal.[12]

  • Workup: After cooling, wash the reaction mixture with water to remove excess ethanol and sulfuric acid. The organic layer containing the ethyl propionate can then be separated, dried, and purified.[12]

Logical Workflow for Troubleshooting Water Removal

Troubleshooting_Water_Removal Start Low Fischer Esterification Yield Check_Equilibrium Is water being actively removed? Start->Check_Equilibrium Implement_Removal Implement a water removal method: - Dean-Stark Apparatus - Molecular Sieves - Excess H2SO4 Check_Equilibrium->Implement_Removal No Check_Catalyst Is the acid catalyst active and in sufficient quantity? Check_Equilibrium->Check_Catalyst Yes Troubleshoot_Dean_Stark Dean-Stark Issues: - Check for leaks - Ensure correct azeotropic solvent - Verify temperature Implement_Removal->Troubleshoot_Dean_Stark Troubleshoot_Sieves Sieve Issues: - Activate sieves before use - Use correct pore size (3Å or 4Å) - Consider Soxhlet extraction Implement_Removal->Troubleshoot_Sieves Implement_Removal->Check_Catalyst Increase_Catalyst Increase catalyst loading or use a stronger acid. Check_Catalyst->Increase_Catalyst No Check_Reagents Are reagents and glassware anhydrous? Check_Catalyst->Check_Reagents Yes Increase_Catalyst->Check_Reagents Dry_Reagents Dry solvents and reagents. Flame-dry glassware. Check_Reagents->Dry_Reagents No Optimize_Conditions Optimize reaction conditions (temperature, time). Check_Reagents->Optimize_Conditions Yes Dry_Reagents->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success

References

Technical Support Center: Acid-Catalyzed Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acid-catalyzed ester synthesis, commonly known as Fischer esterification. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle behind acid-catalyzed esterification?

A1: Acid-catalyzed esterification, or Fischer esterification, is a reversible reaction where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst to form an ester and water.[1][2] The reaction's equilibrium nature means that to achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[1][3]

Q2: What are the most common side reactions in Fischer esterification?

A2: The most prevalent side reactions include:

  • Hydrolysis of the ester: This is the reverse reaction where the ester reacts with water to reform the carboxylic acid and alcohol. The presence of water in the reaction mixture is a primary cause of low ester yields.[3][4]

  • Dehydration of the alcohol: This is particularly problematic for tertiary and secondary alcohols, which can eliminate water under acidic conditions to form alkenes.[5]

  • Ether formation: The acid catalyst can also promote the self-condensation of the alcohol to form a symmetric ether, especially at higher temperatures.[4]

Q3: Which acid catalysts are most effective, and how do they compare?

A3: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly used.[5][6] Lewis acids can also be employed.[5] Heterogeneous catalysts, such as acidic resins (e.g., Dowex), offer the advantage of easier separation from the reaction mixture.[7] The choice of catalyst can influence reaction rates and the prevalence of side reactions. For instance, while sulfuric acid is a strong and effective catalyst, it can also promote dehydration and charring more readily than milder catalysts like p-TsOH.[4]

Q4: How do reaction temperature and time affect the outcome?

A4: Higher temperatures generally increase the rate of esterification.[8] However, excessive heat can also accelerate side reactions such as alcohol dehydration and ether formation.[4] Typical reaction temperatures range from 60–110 °C.[5] The reaction time can vary from 1 to 10 hours, depending on the specific substrates and conditions.[5] It is crucial to monitor the reaction's progress (e.g., by TLC) to determine the optimal reaction time that maximizes ester formation while minimizing byproduct accumulation.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and workup of esters via Fischer esterification.

Issue 1: Low or No Product Yield

Q: My reaction has run for the recommended time, but analysis (e.g., TLC, GC) shows a significant amount of unreacted starting material. What are the likely causes and solutions?

A: Low conversion is a frequent issue and can be attributed to several factors. The following troubleshooting workflow can help diagnose and resolve the problem.

Troubleshooting Workflow for Low Yield

Fischer_Esterification Reactants Carboxylic Acid + Alcohol Protonated_Acid Protonated Carboxylic Acid Reactants->Protonated_Acid + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Alcohol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Products Ester + Water Protonated_Ester->Products - H+ Catalyst_Out H+ (Regenerated) Catalyst_In H+ (Catalyst) Side_Reactions Start Alcohol + Acid Catalyst Dehydration Dehydration Start->Dehydration EtherFormation Self-Condensation Start->EtherFormation Alkene Alkene Dehydration->Alkene - H2O Ether Symmetric Ether EtherFormation->Ether - H2O

References

Optimizing temperature and catalyst for ester production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in ester synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low ester yield and how can it be addressed?

A low yield in esterification is often due to the reversible nature of the reaction, where the ester can be hydrolyzed back to the carboxylic acid and alcohol by the water produced.[1][2] To improve the yield, the equilibrium must be shifted towards the product side.[1] This can be achieved by:

  • Using an excess of one reactant: Typically, the alcohol is used in excess as it is often less expensive and easier to remove after the reaction.[3][4] A 10-fold excess of alcohol can increase the yield significantly.[3]

  • Removing water as it forms: This is a highly effective method to drive the reaction to completion.[1] Techniques include azeotropic distillation using a Dean-Stark apparatus or adding a drying agent like molecular sieves to the reaction mixture.[1]

Q2: How does reaction temperature affect esterification?

Higher temperatures generally increase the reaction rate, helping to overcome the activation energy barrier and reach equilibrium faster.[1][5] However, excessively high temperatures can lead to side reactions, such as the dehydration of the alcohol to form ethers, and potential decomposition of reactants or products.[1] While the esterification reaction is typically exothermic, meaning the equilibrium constant may decrease with increasing temperature, the kinetic benefit of a faster reaction rate often outweighs the slight thermodynamic disadvantage.[5][6]

Q3: What are the common types of catalysts used in esterification and how do I choose the right one?

The choice of catalyst is critical for achieving a practical reaction rate.[3] The main categories are:

  • Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (p-TsOH), are common choices.[1][7] They work by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol.[3][8] Sulfuric acid can also act as a dehydrating agent.[8]

  • Heterogeneous Acid Catalysts: These are solid catalysts such as ion-exchange resins (e.g., Amberlyst), zeolites, and metal oxides.[6][9] They offer the advantage of easier separation from the reaction mixture, simplification of product purification, and potential for reuse.[7]

  • Enzymatic Catalysts (Lipases): Lipases are enzymes that can catalyze esterification under milder conditions, often with high selectivity.[3][7] They are particularly useful for sensitive substrates and can be more environmentally friendly.[3]

The best choice depends on the specific substrates, desired reaction conditions, and scalability of the process. For simple, robust esterifications, a homogeneous acid catalyst may be sufficient. For more complex molecules or processes where catalyst removal is a concern, a heterogeneous or enzymatic catalyst might be preferred.

Q4: What are potential side reactions during esterification and how can they be minimized?

Besides the reverse hydrolysis reaction, other side reactions can reduce the yield and complicate purification.[1] These include:

  • Ether formation: At high temperatures, strong acid catalysts can promote the dehydration of the alcohol to form an ether.[1] This can be minimized by using a lower reaction temperature.[3]

  • Formation of byproducts from the carboxylic acid: Depending on the substrate and conditions, side reactions involving the carboxylic acid can occur.[1]

  • Further esterification: In the synthesis of monoesters from diacids, the monoester can react further to form a diester.[3] Controlling the stoichiometry of the reactants can help minimize this.[3]

Careful control of reaction conditions, particularly temperature and catalyst concentration, is key to minimizing side reactions.[2]

Q5: How can I monitor the progress of my esterification reaction?

Monitoring the reaction progress is essential for determining the optimal reaction time and avoiding unnecessary heating that could lead to side reactions. Common techniques include:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of starting materials and the appearance of the product.[1]

  • Gas Chromatography (GC): A quantitative method for determining the concentration of reactants and products.[10]

  • In-line Spectroscopic Methods: Techniques like mid-infrared (MIR) spectroscopy can be used for real-time, in-line monitoring of the reaction progress.[10][11]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low Yield Reaction has reached equilibrium with significant unreacted starting materials.[1]Use a large excess of one reactant (usually the alcohol).[3] Remove water as it forms using a Dean-Stark apparatus or a drying agent.[1]
Insufficient catalyst activity (old, hydrated, or insufficient amount).[1]Use a fresh, anhydrous catalyst in the appropriate concentration (typically 1-2% by mass for sulfuric acid).[1]
Low reaction temperature leading to a slow reaction rate.[1]Increase the reaction temperature, but avoid excessive heat to prevent side reactions.[1]
Formation of Byproducts Reaction temperature is too high.[3]Lower the reaction temperature, which may require a longer reaction time or a more active catalyst.[3]
Incorrect stoichiometry, leading to undesired secondary reactions (e.g., diester formation).[3]Carefully control the molar ratio of the reactants.[3]
Difficult Product Isolation Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[12]
Incomplete neutralization of the acid catalyst.Ensure thorough washing with a weak base like sodium bicarbonate solution until effervescence ceases.[13]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of Diethyl Adipate (B1204190)

This protocol describes the synthesis of diethyl adipate from adipic acid and ethanol (B145695) using sulfuric acid as a catalyst.[3]

  • Reactant Combination: In a round-bottom flask, combine adipic acid, absolute ethanol (in excess), and concentrated sulfuric acid.[3]

  • Setup for Water Removal (Optional but Recommended): If using a Dean-Stark apparatus, fill the side arm with a suitable solvent like toluene.[3]

  • Reflux: Attach a reflux condenser (and the Dean-Stark trap, if used) and heat the mixture to reflux (approximately 80°C).[3]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the ester does not precipitate, transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.[3]

    • Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the remaining sulfuric acid.[3]

    • Wash the organic layer with brine to aid in phase separation.[12]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[12]

    • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Monitoring Esterification via In-line Mid-Infrared (MIR) Spectroscopy

This protocol outlines the use of an in-line MIR probe for real-time reaction monitoring.[11]

  • Instrumentation Setup:

    • Insert a miniaturized mid-infrared (MIR) spectrometer with an in-line immersion probe equipped with an attenuated total reflectance (ATR) crystal directly into the reaction vessel.[11]

  • Calibration:

    • Prepare a series of standards with known concentrations of the ester product in the reaction solvent.

    • Acquire the MIR spectra for each standard.

    • Develop a univariate or multivariate (e.g., Partial Least Squares - PLS) calibration model correlating the spectral data (e.g., absorbance at a specific wavenumber) to the ester concentration.[10][11]

  • Reaction Monitoring:

    • Start the esterification reaction.

    • Continuously acquire MIR spectra of the reaction mixture over time.

    • Apply the calibration model to the real-time spectral data to obtain the concentration profile of the ester product.

Data Presentation

Table 1: Effect of Temperature and Molar Ratio on Ethyl Acetate Conversion

Temperature (°C)Molar Ratio (Ethanol:Acetic Acid)Rate Constant (k)Conversion (%)
5010:10.081270.9[14]
6010:10.10580[14][15]

Table 2: Comparison of Catalysts for Dimethyl Adipate Synthesis

Reaction Conditions: Adipic acid: 1 mol, Methanol: 6 mol, Reaction Temperature: 200 °C, Reaction Time: 4 h, Catalyst Amount: 10% (wt/wt to acid feedstock).[16]

Catalyst (Fly Ash Type)Key ComponentsConversion (%)
FS-1Higher % of iron oxide, alumina, and silica98[16]
FP-1Higher % of iron oxide, alumina, and silica94[16]
FC-1Higher % of calcium oxide72[16]

Visualizations

Esterification_Workflow General Esterification Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Carboxylic Acid + Alcohol Mixing Combine in Reaction Vessel Reactants->Mixing Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Mixing Heating Heat to Reflux Mixing->Heating Monitoring Monitor Progress (TLC, GC, IR) Heating->Monitoring Water_Removal Remove Water (Dean-Stark) Heating->Water_Removal Cooling Cool Reaction Mixture Monitoring->Cooling Reaction Complete Extraction Extract with Organic Solvent Cooling->Extraction Neutralization Wash with NaHCO3 Solution Extraction->Neutralization Drying Dry with Anhydrous Agent Neutralization->Drying Purification Remove Solvent / Distill Drying->Purification Final_Product Pure Ester Purification->Final_Product

Caption: A general workflow for a typical Fischer esterification experiment.

Troubleshooting_Low_Yield Troubleshooting Low Ester Yield Start Low Yield Detected Equilibrium Is the reaction at equilibrium? Start->Equilibrium Catalyst Is the catalyst active and sufficient? Equilibrium->Catalyst No Shift_Eq Action: Shift Equilibrium - Add excess alcohol - Remove water (Dean-Stark) Equilibrium->Shift_Eq Yes Conditions Are reaction conditions optimal? Catalyst->Conditions Yes New_Catalyst Action: Address Catalyst - Use fresh, anhydrous catalyst - Check concentration Catalyst->New_Catalyst No Optimize_Cond Action: Optimize Conditions - Increase temperature cautiously - Extend reaction time Conditions->Optimize_Cond No End Yield Improved Conditions->End Yes Shift_Eq->End New_Catalyst->End Optimize_Cond->End

Caption: A troubleshooting workflow for addressing low ester yield.

References

Technical Support Center: Isopropyl Hexanoate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of isopropyl hexanoate (B1226103).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of isopropyl hexanoate?

A1: Common impurities include unreacted starting materials such as hexanoic acid and isopropanol (B130326), the water byproduct from the esterification reaction, and residual acid catalyst (e.g., sulfuric acid).[1][2] Side reactions, particularly at high temperatures, can also lead to the formation of byproducts and colored impurities (charring).[3]

Q2: My final product has a persistent acidic odor. What is the likely cause and how can I remove it?

A2: A persistent acidic odor is likely due to the presence of unreacted hexanoic acid. To remove it, you can perform a wash with a dilute basic solution, such as 5% sodium bicarbonate, followed by washing with water until the washings are neutral.[4][5]

Q3: The yield of my this compound synthesis is consistently low. What are the potential reasons?

A3: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][3] The presence of water, a byproduct, can shift the equilibrium back towards the starting materials. To improve the yield, consider using an excess of one reactant (typically the less expensive one, isopropanol) or removing water as it forms, for instance, by using a Dean-Stark apparatus.[1][6] Also, ensure that your catalyst is active and used in the correct concentration.[1]

Q4: During the work-up, I'm observing emulsion formation when washing the organic layer. How can I resolve this?

A4: Emulsion formation can be a common issue. To break up emulsions, a final wash with brine (a saturated aqueous solution of sodium chloride) can be effective as it increases the ionic strength of the aqueous phase, facilitating better separation from the organic layer.[5]

Troubleshooting Guides

Low Yield and Incomplete Reaction
Symptom Possible Cause Suggested Solution
Low yield of this compoundEquilibrium not shifted towards products: The Fischer esterification is a reversible reaction.[3]Use an excess of isopropanol or remove water as it forms using a Dean-Stark apparatus or molecular sieves.[3][6]
Insufficient catalysis: The acid catalyst may be deactivated or used in an insufficient amount.[1]Ensure the catalyst (e.g., sulfuric acid) is fresh and used at the recommended concentration (typically 1-2% v/v).[4]
Reaction time is too short: The reaction may not have reached equilibrium.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and ensure it is heated under reflux for an adequate duration (e.g., 2-6 hours).[1][4]
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of unreacted hexanoic acid (acidic smell)Incomplete reaction or insufficient washing.Wash the crude product with a 5% sodium bicarbonate solution to neutralize and remove the unreacted acid.[4][5]
Presence of unreacted isopropanolIncomplete reaction or inefficient removal.Remove excess isopropanol under reduced pressure using a rotary evaporator.[1][5] For higher purity, fractional distillation can be employed.[4]
Dark-colored product (charring)Reaction temperature is too high: Excessive heat can cause decomposition.[3]Maintain the recommended reaction temperature (reflux at 60-80°C for standard Fischer esterification).[4]
Catalyst concentration is too high or added too quickly: This can cause localized overheating.[3]Add the acid catalyst slowly and ensure it is well-mixed. Use the appropriate concentration.
Co-elution of impurities during column chromatographySimilar polarities of the product and impurities.Optimize the solvent system for silica (B1680970) gel chromatography. A gradient elution might be necessary.[1]
On-column degradation of the esterThe acidic nature of silica gel can cause hydrolysis.Use deactivated (neutral) silica gel or add a small amount of a non-nucleophilic base like triethylamine (B128534) to the eluent.[1]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is a general guideline for the synthesis of this compound.

  • Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hexanoic acid and a molar excess of anhydrous isopropanol (e.g., a 1:1.2 to 1:5 molar ratio of acid to alcohol).[1][4]

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total volume) to the solution while stirring.[4]

  • Reaction: Heat the mixture to reflux (approximately 60-80°C) and maintain this temperature for 4-6 hours.[4] The reaction progress can be monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess isopropanol under reduced pressure using a rotary evaporator.[1]

    • Transfer the residue to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the catalyst and any unreacted hexanoic acid.[4][5]

    • Wash with water until the aqueous layer is neutral.

    • Perform a final wash with brine to aid in phase separation.[5]

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., magnesium sulfate).

    • Filter off the drying agent.

  • Purification: The crude this compound can be further purified by fractional distillation (boiling point ~168-173 °C).[4][7]

Analytical Methods for Purity Assessment
Technique Purpose Typical Parameters
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile impurities.Column: A polar capillary column (e.g., DB-WAX) is often suitable.[4]
High-Performance Liquid Chromatography (HPLC) For non-volatile impurities and quantification.Column: Reverse-phase C18. Mobile Phase: Acetonitrile/water mixture.[4][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the product and identify impurities.¹H NMR can be used to identify the characteristic proton environments of this compound.[4]

Visualizations

experimental_workflow A 1. Reaction Setup (Hexanoic Acid + Isopropanol) B 2. Catalyst Addition (H₂SO₄) A->B C 3. Reflux B->C D 4. Work-up (Neutralization & Washing) C->D E 5. Drying D->E F 6. Purification (Distillation or Chromatography) E->F G Final Product: This compound F->G troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield purity_issue Purity Issue? low_yield->purity_issue No incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Yes acidic_smell Acidic Smell? purity_issue->acidic_smell Yes end Pure Product purity_issue->end No solution_yield Solution: - Increase excess alcohol - Remove water (Dean-Stark) - Check catalyst activity incomplete_reaction->solution_yield solution_yield->end dark_color Dark Color? acidic_smell->dark_color No solution_acidic Solution: Wash with NaHCO₃ solution acidic_smell->solution_acidic Yes solution_color Solution: - Check reaction temperature - Reduce catalyst concentration dark_color->solution_color Yes dark_color->end No solution_acidic->end solution_color->end

References

Technical Support Center: Overcoming Poor Resolution in GC Analysis of Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gas Chromatography (GC) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor resolution in the analysis of esters.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution in the GC analysis of esters often challenging?

Esters are polar compounds, and their analysis can be complicated by several factors. Challenges often arise from the structural similarity between different ester molecules, especially isomers, which have very similar physicochemical properties and boiling points. This can lead to co-elution or overlapping peaks. Additionally, the polarity of esters can cause interactions with active sites within the GC system, such as silanol (B1196071) groups in the inlet liner or on the column, leading to peak tailing, which further degrades resolution.[1][2][3]

Q2: What are the primary factors influencing resolution in gas chromatography?

Resolution in GC is primarily influenced by three main factors, as described by the master resolution equation:

  • Efficiency (N): This relates to the narrowness of the peaks. It is affected by column length, inner diameter (I.D.), and carrier gas velocity. Longer and narrower columns generally provide higher efficiency.[1][4]

  • Selectivity (α): This is the most critical factor and refers to the separation between the apices of two adjacent peaks. It is primarily determined by the choice of the stationary phase and the oven temperature.[4][5][6] The principle of "like dissolves like" is key; a polar stationary phase is generally best for separating polar compounds like esters.[1][7]

  • Retention Factor (k): Also known as the capacity factor, this relates to the time an analyte spends in the stationary phase. It is influenced by temperature, film thickness, and column I.D.

Optimizing these three factors is essential for achieving good resolution.[4]

Q3: When should I consider derivatization for analyzing esters or related compounds?

Derivatization is a chemical modification process used to improve the analytical properties of a compound for GC analysis.[8][9][10] You should consider derivatization in the following scenarios:

  • Analyzing Carboxylic Acids: Free carboxylic acids tend to exhibit poor peak shape (tailing) and may not be volatile enough for GC analysis. Converting them into their corresponding esters (e.g., fatty acid methyl esters, or FAMEs) is a very common and effective strategy.[11][12] This process, called esterification, increases volatility and stability.[8]

  • Improving Thermal Stability: Some esters or related compounds with other functional groups (like hydroxyl groups) might be thermally labile. Derivatization can protect these unstable groups.[8]

  • Enhancing Detector Response: Derivatization can introduce specific functional groups (e.g., halogen atoms) that significantly enhance the response of selective detectors like the Electron Capture Detector (ECD).[9]

Q4: How do I select the most appropriate GC column for ester analysis?

Selecting the right column is the most important step in developing a separation method.[1][6][7] The choice should be based on four key parameters in order of importance:

  • Stationary Phase: This determines the selectivity. Since esters are polar compounds, an intermediate-polar to polar stationary phase is typically recommended.[1][7] For separating cis-trans FAME isomers, highly polar cyanopropyl-based phases (e.g., HP-88, DB-23) are preferred.[13][14] For general-purpose ester analysis, phases like those containing polyethylene (B3416737) glycol (e.g., DB-Wax) or a percentage of phenyl or cyanopropyl substitution are common choices.[14][15]

  • Column Inner Diameter (I.D.): The I.D. affects both efficiency and sample capacity. Narrower columns (e.g., 0.18 mm, 0.25 mm) provide higher efficiency (narrower peaks), which is ideal for complex samples with closely eluting peaks. Wider bore columns have higher sample capacity, which can be useful for trace analysis.[1][7] A 0.25 mm I.D. column is the most popular as it offers a good compromise.[1][7]

  • Film Thickness: Thicker films increase retention and are suitable for analyzing highly volatile compounds, as this may eliminate the need for sub-ambient oven temperatures.[7] They also increase sample capacity. Thinner films are used for high molecular weight, less volatile compounds.

  • Column Length: Longer columns provide greater resolution (though not in a linear fashion) but result in longer analysis times and higher back pressure. A 30-meter column is generally considered the best balance for most applications.[7]

Troubleshooting Guides

Problem: My ester peaks are co-eluting or have very poor separation.

This is a direct indication of insufficient resolution. The following steps provide a systematic approach to improving the separation.

Q: How can I optimize my temperature program to improve resolution?

A temperature program, where the oven temperature is increased during the run, is highly effective for separating complex mixtures with a wide range of boiling points.[16][17]

  • Solution 1: Lower the Initial Temperature. For poorly resolved, early-eluting peaks, lowering the initial oven temperature can improve separation.[15][18] If using splitless injection, a good starting point is an initial temperature 10-20°C below the boiling point of the sample solvent to ensure proper analyte focusing.[15][18][19]

  • Solution 2: Reduce the Ramp Rate. A slower temperature ramp (e.g., decreasing from 10°C/min to 5°C/min) increases the interaction time between the analytes and the stationary phase, which can significantly enhance resolution, especially for critical pairs in the middle of the chromatogram.[5][15] The optimal ramp rate can be approximated as 10°C per column hold-up time (t₀).[18][19]

  • Solution 3: Add an Isothermal Hold. If a specific pair of peaks is difficult to separate, try inserting an isothermal (constant temperature) hold in the middle of the ramp. The hold temperature should be approximately 45°C below the elution temperature of the critical pair.[18]

Q: The temperature program isn't working. Should I change my GC column?

If temperature optimization fails, the column's selectivity may be insufficient for your analytes.

  • Solution 1: Change the Stationary Phase. This is the most powerful way to alter selectivity.[5][6] If you are using a non-polar or low-polarity column (e.g., a 5% phenyl phase), switching to a more polar phase, such as a polyethylene glycol (WAX) or a cyanopropyl-based column, will create different interactions with the polar ester analytes and likely improve separation.[13][14]

  • Solution 2: Increase Column Length. Doubling the column length will increase resolution by a factor of about 1.4 (the square root of 2).[7] This can be a simple solution if a modest improvement in resolution is needed, but it will also increase analysis time.

  • Solution 3: Decrease Column I.D. Switching from a 0.32 mm or 0.53 mm I.D. column to a 0.25 mm or 0.18 mm I.D. column will increase efficiency, resulting in narrower peaks and better resolution.[1] However, this will also decrease sample capacity.

Below is a summary of how column I.D. affects performance.

Column I.D. (mm)Efficiency (plates/m)Sample Capacity (ng/analyte)
0.18~3,500 - 5,00040 - 60
0.25~2,500 - 3,500100 - 150
0.32~1,800 - 2,500400 - 500
0.53~1,000 - 1,5001000 - 2000
Data derived from general GC principles.[1][7]
Problem: My ester peaks are asymmetrical and show significant tailing.

Peak tailing is a common problem that reduces resolution and makes accurate integration difficult.[2][20] The first step is to determine if all peaks are tailing or only specific ones.[20][21]

Q: All the peaks in my chromatogram, including the solvent peak, are tailing. What's the cause?

When all peaks tail, the issue is likely physical or mechanical, related to a disruption in the carrier gas flow path.[20][21]

  • Solution 1: Check Column Installation. An improperly installed column is a frequent cause of tailing.[21] Ensure the column is cut cleanly and squarely with no burrs or shards.[20] Also, verify that it is inserted to the correct depth in both the inlet and detector. An incorrect position can create unswept (dead) volumes, leading to tailing.[20]

  • Solution 2: Check for Leaks. Leaks in the system, particularly at the injector septum, can cause baseline instability and peak shape problems.[22]

Q: Only some of my peaks, particularly the more polar esters, are tailing. What should I do?

If only specific, typically more polar, analytes are tailing, the cause is likely chemical interaction with active sites in the system.[2][21][23]

  • Solution 1: Perform Inlet Maintenance. The inlet is a common source of activity. Replace the inlet liner, septum, and O-ring.[24] Always use a high-quality, deactivated liner to minimize interaction with the polar ester analytes.[3] Contamination can also build up in the liner.[21]

  • Solution 2: Trim the Column. The first few meters of the GC column can become contaminated or active over time.[23] Carefully trim 10-15 cm from the inlet end of the column and reinstall it. This often restores peak shape.

  • Solution 3: Check for Solvent Mismatch. Injecting a polar sample dissolved in a non-polar solvent (or vice-versa) can cause peak shape distortion.[2][23] Ensure the polarity of your injection solvent is compatible with your stationary phase.[23]

Problem: I am struggling to separate two ester isomers.

Separating isomers is one of the most difficult challenges in chromatography because they often have identical mass spectra and very similar boiling points.[3][25]

Q: How can I improve the separation of my ester isomers?

  • Solution 1: Use a Specialized Stationary Phase. Standard columns may not provide the necessary selectivity. For positional or geometric (cis/trans) isomers of esters like FAMEs, highly polar cyanopropyl silicone phases (e.g., HP-88) are specifically designed to provide high selectivity.[13][14] For separating enantiomers (chiral isomers), a chiral column, often based on cyclodextrins, is required.[26]

  • Solution 2: Employ an Extremely Efficient Column. Using a very long column (e.g., 100-200 meters) with a small inner diameter can provide the extremely high efficiency needed to resolve very similar compounds.[25]

  • Solution 3: Fine-Tune the Method. For isomers, small adjustments can have a large impact. Use a very slow temperature ramp (e.g., 1-2°C/min) across the temperature range where the isomers elute. Also, ensure the carrier gas flow rate is set to its optimal velocity to maximize efficiency.

Methodologies and Workflows

Experimental Protocol: Temperature Program Optimization

This protocol outlines a systematic approach to optimizing an oven temperature program for a complex mixture of esters.

  • Initial Screening Run:

    • Set a wide and relatively fast temperature program to determine the elution range of all components.

    • Initial Temperature: 40°C (hold for 2 min).

    • Ramp Rate: 15°C/min.

    • Final Temperature: 280°C (or the column's maximum operating temperature).

    • Hold: 5 min.

  • Set the Initial Temperature:

    • Observe the elution temperature of the first peak of interest from the screening run.

    • Set the new initial temperature approximately 20-30°C below this elution temperature.[18] For splitless injection, ensure the initial temperature is ~20°C below the solvent's boiling point.[15]

  • Optimize the Ramp Rate:

    • Calculate the column hold-up time (t₀) or use an unretained compound like methane.

    • Set the ramp rate to approximately 10°C / t₀ (in minutes).[18][19] For example, if t₀ is 1.5 min, a good starting ramp rate is ~7°C/min.

    • Perform a run with this new ramp rate.

  • Refine the Separation:

    • If resolution is still insufficient, reduce the ramp rate in small increments (e.g., from 7°C/min to 5°C/min, then to 3°C/min).

    • If a specific pair of peaks is the issue, identify their average elution temperature and add a mid-ramp isothermal hold at a temperature ~45°C lower.[18]

  • Set the Final Temperature and Hold:

    • The final temperature should be about 20°C higher than the elution temperature of the last peak of interest.

    • Hold at this temperature for 3-5 times the column dead volume to ensure all components have eluted from the column.[19]

Diagrams and Visualizations

Troubleshooting_Workflow Start Poor Resolution Observed (Co-eluting or Broad Peaks) CheckTailing Are Peaks Tailing? Start->CheckTailing AllPeaksTail All Peaks Tailing? CheckTailing->AllPeaksTail Yes OptimizeMethod Optimize Method Parameters CheckTailing->OptimizeMethod No (Symmetrical Peaks) SpecificPeaksTail Specific Polar Peaks Tailing? AllPeaksTail->SpecificPeaksTail No PhysicalIssue Suspect Physical Issue: - Check column installation - Check for leaks - Inspect liner for cracks AllPeaksTail->PhysicalIssue Yes ChemicalIssue Suspect Chemical Activity: - Perform inlet maintenance - Trim column inlet - Use deactivated liner SpecificPeaksTail->ChemicalIssue Yes PhysicalIssue->OptimizeMethod ChemicalIssue->OptimizeMethod TempProgram Optimize Temperature Program: - Lower initial temp - Reduce ramp rate OptimizeMethod->TempProgram CarrierGas Optimize Carrier Gas Flow (Set to optimal linear velocity) TempProgram->CarrierGas If unresolved Resolved Resolution Acceptable TempProgram->Resolved If resolved ChangeColumn Change Column CarrierGas->ChangeColumn If unresolved CarrierGas->Resolved If resolved StationaryPhase Change Stationary Phase (Increase polarity for esters) ChangeColumn->StationaryPhase ColumnDims Change Column Dimensions - Increase length - Decrease I.D. StationaryPhase->ColumnDims If unresolved ColumnDims->Resolved

Caption: A logical workflow for troubleshooting poor resolution in GC analysis.

Resolution_Factors cluster_efficiency Efficiency (N) cluster_selectivity Selectivity (α) cluster_retention Retention Factor (k) Resolution Resolution (Rs) Efficiency Peak Width Efficiency->Resolution ColumnLength Column Length ColumnLength->Efficiency ColumnID Column I.D. ColumnID->Efficiency CarrierGas Carrier Gas Velocity CarrierGas->Efficiency Selectivity Peak Spacing Selectivity->Resolution StationaryPhase Stationary Phase Chemistry StationaryPhase->Selectivity Temperature Oven Temperature Temperature->Selectivity Retention Retention Time Retention->Resolution FilmThickness Film Thickness FilmThickness->Retention Temp_k Oven Temperature Temp_k->Retention ColumnID_k Column I.D. ColumnID_k->Retention

Caption: Key factors from the resolution equation that influence GC separation.

References

Technical Support Center: Matrix Effects in LC-MS Analysis of Volatile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of volatile compounds.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] The "matrix" refers to all components within a sample other than the analyte of interest, such as salts, proteins, lipids, and phospholipids (B1166683).[3] These effects can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which directly impacts the accuracy, precision, and sensitivity of quantitative analysis.[3][4]

Q2: What causes matrix effects, particularly for volatile compounds?

A2: Matrix effects primarily occur within the mass spectrometer's ion source, where co-eluting matrix components interfere with the ionization of the target analyte.[5] Key mechanisms include:

  • Competition for Ionization: In electrospray ionization (ESI), co-eluting compounds compete with the analyte for the limited available charge on the droplet surface, leading to ion suppression.

  • Droplet Formation & Evaporation Changes: High concentrations of non-volatile matrix components can alter the viscosity and surface tension of the ESI droplets.[6] This change can hinder the solvent evaporation and the release of gas-phase ions, reducing signal intensity.[6]

  • Analyte Neutralization: Basic or polar compounds in the matrix can deprotonate or neutralize the charged analyte ions in the liquid phase, preventing their detection.[6]

For volatile compounds, which are often analyzed using techniques that interface with LC-MS, the matrix can include residual sample components not removed during sample preparation, such as lipids from blood plasma or complex carbohydrates from food samples.[7]

Q3: Why are matrix effects a significant problem in regulated bioanalysis?

A3: In regulated bioanalysis (e.g., preclinical and clinical development), matrix effects are a major concern because they can compromise the integrity of quantitative data.[3][8] Undetected matrix effects can lead to erroneous measurements of a drug or biomarker's concentration, affecting pharmacokinetic and toxicokinetic parameters.[3] Regulatory bodies require the evaluation and mitigation of matrix effects to ensure that bioanalytical methods are robust, reliable, and accurate.[9]

Q4: What is the difference between ion suppression and ion enhancement?

A4: Ion suppression is the most common form of matrix effect, resulting in a decreased analyte signal.[10] Ion enhancement, which is observed less frequently, results in an increased analyte signal. Both phenomena are detrimental as they lead to inaccurate quantification.[4]

Troubleshooting Guide

Q5: My analyte signal is inconsistent across different samples from the same batch. Could this be a matrix effect?

A5: Yes, inconsistent signal intensity is a classic symptom of variable matrix effects.[11] While other factors like injection volume variability can play a role, matrix effects are a likely cause, especially when analyzing complex biological samples like plasma, urine, or tissue extracts.[3] The composition of the matrix can vary slightly from sample to sample, leading to different degrees of ion suppression or enhancement.

Q6: How can I determine if my analysis is affected by matrix effects?

A6: Two primary experimental methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs. It is highly valuable during method development to adjust chromatographic conditions so the analyte elutes in a "clean" region.[1][3][12]

  • Post-Extraction Spike: This is a quantitative method used to calculate the "matrix factor" (MF). It directly compares the analyte's response in a blank matrix extract to its response in a neat (pure) solvent. This is considered the gold standard for quantifying matrix effects.[1][3][8]

Q7: I have confirmed significant ion suppression. What are the primary strategies to reduce or eliminate it?

A7: There are three main approaches to mitigate matrix effects:

  • Improve Sample Preparation: The most effective strategy is to remove interfering matrix components before LC-MS analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are more effective at removing phospholipids and other interferences than simpler methods like protein precipitation (PPT).[6][13]

  • Optimize Chromatography: Modifying the chromatographic conditions can separate the analyte from co-eluting matrix components. This can involve changing the column chemistry, mobile phase gradient, or using a divert valve to send the highly contaminated early-eluting portion of the sample to waste instead of the MS source.[12]

  • Use a Compensatory Calibration Strategy: If matrix effects cannot be eliminated, their impact can be compensated for. The most effective method is the use of a stable isotope-labeled internal standard (SIL-IS), which co-elutes with the analyte and experiences the same matrix effects, allowing for reliable ratio-based quantification.[10][14][15] Other strategies include matrix-matched calibration and the standard addition method.[10]

Q8: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A8: A SIL-IS is the preferred choice for correcting matrix effects and is considered the "gold standard".[14][16] You should use a SIL-IS whenever possible, especially for regulated bioanalysis. The SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and is affected by the matrix in the same way.[10] This allows for accurate correction of both extraction variability and ionization suppression/enhancement.[11][15] However, SIL-IS can be expensive and are not always commercially available for every analyte.[14]

Visualized Workflows and Logic

G start Inconsistent or Inaccurate Quantitative Results? assess Assess for Matrix Effects start->assess pci Qualitative Assessment: Post-Column Infusion assess->pci Identify ME Regions pes Quantitative Assessment: Post-Extraction Spike assess->pes Quantify ME is_me Matrix Effect (ME) Observed? pci->is_me pes->is_me no_me ME Not Significant. Investigate Other Causes. is_me->no_me No mitigate Select Mitigation Strategy is_me->mitigate Yes sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) (Best Practice) mitigate->sil_is If SIL-IS is available sample_prep Improve Sample Preparation (SPE, LLE) mitigate->sample_prep If interferences are high chrom Optimize Chromatography mitigate->chrom If co-elution is observed cal Use Matrix-Matched Calibration or Standard Addition mitigate->cal If blank matrix is available or SIL-IS is not validate Re-Validate Method sil_is->validate sample_prep->validate chrom->validate cal->validate end Accurate & Reliable Quantification validate->end

Caption: Decision tree for identifying and mitigating matrix effects.

G cluster_prep Sample Preparation cluster_spiking Spiking cluster_analysis Analysis & Calculation p1 Step 1: Prepare Blank Matrix Extract (e.g., from 6 sources) s2 Set B: Spike Analyte & IS into Blank Matrix Extract p1->s2 p2 Step 2: Prepare Analyte & IS Stock Solutions in Neat Solvent s1 Set A: Spike Analyte & IS into Neat Solvent p2->s1 a1 Step 3: Analyze Sets A & B via LC-MS s1->a1 s2->a1 a2 Step 4: Calculate Matrix Factor (MF) MF = Peak Area in B / Peak Area in A a1->a2 a3 Step 5: Interpret Results MF < 1: Suppression MF > 1: Enhancement a2->a3

Caption: Experimental workflow for the post-extraction spike method.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniquePrincipleTypical Phospholipid Removal EfficiencyKey AdvantageKey Disadvantage
Protein Precipitation (PPT) A solvent is added to precipitate proteins, which are then removed by centrifugation.10 - 30%Simple, fast, and inexpensive.Ineffective at removing phospholipids and other endogenous interferences.[12]
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases based on solubility.60 - 80%Cleaner extracts than PPT; removes many non-polar interferences.Can be labor-intensive and requires large volumes of organic solvents.
Solid-Phase Extraction (SPE) Analytes are isolated from the matrix by selective adsorption onto a solid sorbent, followed by elution.80 - 95+%Provides the cleanest extracts by effectively removing salts and phospholipids.More complex method development; can be more expensive than PPT/LLE.
HybridSPE®-Phospholipid Combines the simplicity of PPT with selective removal of phospholipids via a specialized sorbent.>99%Extremely effective at targeted phospholipid removal.[12][13]Higher cost per sample compared to basic PPT.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects via Post-Extraction Spike

This protocol allows for the quantitative determination of the matrix factor (MF).

1. Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least 6 different sources/lots.

  • Analyte and Internal Standard (IS) stock solutions of known concentrations.

  • Neat solvent (typically the mobile phase composition at the time of analyte elution).

  • All necessary equipment for your standard sample extraction procedure.

2. Methodology:

  • Prepare Blank Extracts: Process aliquots of each blank matrix source using your validated extraction procedure (e.g., SPE, LLE). Evaporate the final extracts to dryness if required, and prepare for reconstitution.

  • Prepare Set A (Neat Solution): In clean tubes, place an aliquot of neat solvent equal to the final volume of your extracted samples. Spike with the analyte and IS at a specific concentration (e.g., low and high QC levels).

  • Prepare Set B (Post-Extraction Spike): Reconstitute the blank matrix extracts from Step 1 with a solution containing the analyte and IS at the same concentrations used in Set A.

  • LC-MS Analysis: Inject and analyze all samples from Set A and Set B using your LC-MS method.

3. Calculation and Interpretation:

  • Calculate the Matrix Factor (MF) for each matrix source:

    • MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

  • Calculate the IS-Normalized MF:

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)

  • Interpretation:

    • An MF or IS-Normalized MF value between 0.85 and 1.15 (or a CV <15%) is generally considered acceptable, indicating no significant matrix effect.[9]

    • MF < 0.85 indicates ion suppression.

    • MF > 1.15 indicates ion enhancement.

Protocol 2: Mitigation using Matrix-Matched Calibration

This protocol is used when a suitable SIL-IS is not available but a representative blank matrix is.

1. Materials:

  • A large, pooled batch of blank biological matrix.

  • Analyte stock solution of known concentration.

  • All necessary equipment for your standard sample extraction procedure.

2. Methodology:

  • Prepare Calibration Standards: Create a series of calibration standards by spiking known, varying amounts of the analyte into aliquots of the blank matrix.

  • Extract Standards: Process these matrix-matched calibration standards through the exact same extraction procedure used for your unknown samples.

  • Analyze and Construct Curve: Analyze the extracted standards via LC-MS. Construct a calibration curve by plotting the analyte peak area (or analyte/IS ratio if a non-labeled IS is used) against the nominal concentration.

  • Quantify Unknowns: Process and analyze the unknown samples. Quantify their concentrations by interpolating their responses against the matrix-matched calibration curve.

3. Interpretation:

  • This approach compensates for matrix effects because the calibration standards and the unknown samples experience the same degree of ion suppression/enhancement and the same extraction recovery.[10] This improves accuracy compared to using a calibration curve prepared in a simple solvent.

References

Stability of isopropyl hexanoate under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of isopropyl hexanoate (B1226103) under various pH conditions. The information is intended for researchers, scientists, and drug development professionals who may encounter issues during their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for isopropyl hexanoate?

The primary degradation pathway for this compound is hydrolysis. In this reaction, the ester bond is cleaved by water, resulting in the formation of hexanoic acid and isopropanol (B130326). This process can be catalyzed by both acids and bases.

Q2: How does pH affect the stability of this compound?

The stability of this compound is significantly influenced by pH.

  • Acidic Conditions (pH < 7): Under acidic conditions, the hydrolysis of this compound is a reversible reaction that is generally slow. The equilibrium between the ester and its hydrolysis products (hexanoic acid and isopropanol) will depend on the concentration of water and the acid catalyst.

  • Neutral Conditions (pH ≈ 7): The hydrolysis of this compound in pure water at neutral pH is typically very slow.

  • Alkaline Conditions (pH > 7): In alkaline conditions, the hydrolysis, also known as saponification, is a rapid and irreversible reaction. The reaction goes to completion, forming the salt of the carboxylic acid (hexanoate) and isopropanol.[1]

Q3: I am observing rapid degradation of my this compound sample. What could be the cause?

Rapid degradation of this compound is most commonly due to exposure to alkaline (basic) conditions. Even trace amounts of a basic substance can significantly accelerate hydrolysis. Another potential cause is elevated temperature, which can increase the rate of hydrolysis across all pH ranges.

Q4: How can I prevent the degradation of this compound during my experiments?

To minimize degradation, it is recommended to:

  • Maintain the pH of your solution in the neutral to slightly acidic range.

  • Avoid contact with strong acids or bases unless hydrolysis is intended.

  • Work at controlled, and if possible, lower temperatures.

  • Use aprotic solvents if the presence of water is not required for your experimental setup.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpectedly low concentration of this compound in my sample. 1. Hydrolysis due to acidic or alkaline contamination of glassware or reagents.2. Decomposition due to storage at elevated temperatures.3. Use of a non-validated analytical method.1. Ensure all glassware is thoroughly cleaned and rinsed with a neutral solvent before use. Verify the pH of all reagents and solutions.2. Store this compound and its solutions in a cool, dry place. Refer to the supplier's storage recommendations.3. Develop and validate a stability-indicating analytical method (see Experimental Protocols section).
Appearance of unknown peaks in my chromatogram. 1. Formation of degradation products (hexanoic acid, isopropanol).2. Impurities in the starting material or reagents.1. Confirm the identity of the degradation products by running standards of hexanoic acid and isopropanol under the same analytical conditions.2. Analyze the starting material and all reagents individually to identify the source of the impurity.
Inconsistent results between experimental replicates. 1. Variable pH across samples.2. Inconsistent temperature control.3. Inaccurate sample preparation or dilution.1. Use buffered solutions to maintain a constant pH.2. Ensure all samples are incubated and analyzed at a consistent and controlled temperature.3. Review and standardize the sample preparation and dilution protocol. Ensure accurate pipetting and weighing.

Quantitative Stability Data

Table 1: Illustrative Hydrolysis Rate Constants and Half-Lives of a Short-Chain Fatty Acid Ester at 25°C

pHConditionSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Half-life (t½) at [H⁺] or [OH⁻] of 10⁻³ M
3Acidic~1 x 10⁻⁵Days to Weeks
7NeutralVery Slow (pseudo-first order)Months to Years
11Alkaline~1 x 10⁻¹Minutes to Hours

Note: These are estimated values for illustrative purposes. Actual rates for this compound will vary based on specific conditions such as temperature, buffer system, and ionic strength.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to investigate the stability of this compound under different pH conditions.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (B78521) (NaOH), 0.1 M
  • Phosphate buffer, pH 7.0
  • Acetonitrile (B52724) (HPLC grade)
  • Water (HPLC grade)
  • Volumetric flasks, pipettes, and vials

2. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
  • For each condition (acidic, neutral, alkaline), transfer a known volume of the stock solution into separate reaction vessels.
  • Add an equal volume of 0.1 M HCl, pH 7.0 buffer, or 0.1 M NaOH to the respective vessels to initiate the degradation.
  • Prepare a control sample by diluting the stock solution with the mobile phase.

3. Incubation:

  • Incubate the samples at a controlled temperature (e.g., 40°C).
  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
  • Neutralize the acidic and alkaline samples immediately upon withdrawal to stop the degradation reaction.

4. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC-UV method (see Protocol 2).
  • Quantify the remaining percentage of this compound and the formation of hexanoic acid.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its primary degradation product, hexanoic acid.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 60:40 v/v). The exact ratio may need optimization.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 210 nm
  • Column Temperature: 30°C
  • Injection Volume: 10 µL

2. Standard Preparation:

  • Prepare individual stock solutions of this compound and hexanoic acid in acetonitrile.
  • Create a mixed standard solution containing both compounds at a known concentration.

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2]
  • Specificity is confirmed by demonstrating that the peaks for this compound and hexanoic acid are well-resolved from each other and from any other potential impurities or degradation products.

Protocol 3: GC-MS Analysis of this compound and its Degradation Products

This protocol describes a general approach for the simultaneous analysis of this compound, hexanoic acid, and isopropanol using GC-MS.

1. Sample Preparation and Derivatization:

  • For the analysis of hexanoic acid, a derivatization step is often required to increase its volatility. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
  • Dry an aliquot of the sample under a stream of nitrogen.
  • Add the derivatizing agent and a suitable solvent (e.g., pyridine), and heat to complete the reaction.

2. GC-MS Conditions:

  • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
  • Injector Temperature: 250°C
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp to 250°C at 10°C/min.
  • Hold at 250°C for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 30-350.

3. Data Analysis:

  • Identify the compounds based on their retention times and mass spectra by comparing them to reference standards.
  • Quantification can be performed using a calibration curve prepared from derivatized standards.

Visualizations

Hydrolysis_Pathway cluster_conditions Reaction Conditions IsopropylHexanoate This compound TransitionState Tetrahedral Intermediate IsopropylHexanoate->TransitionState + H2O (Acid/Base Catalyst) Products Hexanoic Acid + Isopropanol TransitionState->Products Acid Acidic (H+) Reversible, Slow Alkali Alkaline (OH-) Irreversible, Fast

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare Isopropyl Hexanoate Stock Spike Spike into pH solutions (Acid, Neutral, Base) Stock->Spike Incubate Incubate at Controlled Temperature Spike->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Analyze HPLC or GC-MS Analysis Sample->Analyze Quantify Quantify Parent & Degradants Analyze->Quantify

Caption: Forced degradation experimental workflow.

References

Preventing hydrolysis of isopropyl hexanoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isopropyl Hexanoate (B1226103). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of isopropyl hexanoate. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help prevent and analyze the hydrolysis of this ester.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and use of this compound.

Problem Potential Cause Recommended Action
Decreasing pH of your this compound solution over time. Hydrolysis of this compound is occurring, leading to the formation of hexanoic acid.[1]1. Verify Storage Conditions: Ensure the product is stored in a tightly sealed container in a cool, dry place, away from light. 2. Check for Moisture: Use Karl Fischer titration to determine the water content of your sample. Elevated moisture will accelerate hydrolysis. 3. Analyze for Degradants: Use the provided HPLC or GC-MS methods to quantify the levels of hexanoic acid and isopropanol (B130326).
Noticeable change in odor (e.g., a "fruity" to a more "rancid" or "sharp" smell). This is a strong indicator of hydrolysis. The fruity scent of the ester is being replaced by the characteristic odor of hexanoic acid.1. Immediate Analysis: Quantify the level of degradation using the analytical protocols below. 2. Review Handling Procedures: Ensure that the container is not being left open to the atmosphere, which can introduce moisture. 3. Consider Inert Gas: For long-term storage, consider blanketing the headspace of the container with an inert gas like nitrogen or argon to displace moisture and oxygen.
Precipitate formation in your solution. If the solution is unbuffered, the accumulation of hexanoic acid can lower the pH to a point where the acid itself precipitates, as it has low solubility in non-polar solvents.1. Solubility Check: Confirm the solubility of hexanoic acid in your specific solvent system. 2. pH Adjustment: If appropriate for your application, consider using a buffered solvent system to maintain a neutral pH. 3. Filtration and Analysis: Filter the precipitate and analyze both the solid and the filtrate to confirm the composition.
Inconsistent experimental results when using stored this compound. The presence of degradation products (hexanoic acid and isopropanol) can interfere with reactions or alter the physical properties of your formulation.1. Purity Assessment: Before use, always verify the purity of your stored this compound using the provided analytical methods. 2. Establish Acceptance Criteria: Define acceptable limits for hexanoic acid and isopropanol for your specific application. The Joint FAO/WHO Expert Committee on Food Additives has established an acceptable daily intake for this compound, implying that low levels of its components are considered safe in certain contexts.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathway is hydrolysis, a chemical reaction where the ester reacts with water to break down into its constituent molecules: hexanoic acid and isopropanol.[1] This reaction can be catalyzed by the presence of acids or bases.[3]

Q2: What are the optimal storage conditions for this compound?

A2: To minimize hydrolysis, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.[4] The container should be tightly sealed to prevent the ingress of moisture. For long-term storage, refrigeration (2-8 °C) and blanketing with an inert gas are recommended.

Q3: How does pH affect the stability of this compound?

A3: The hydrolysis of esters like this compound is significantly influenced by pH. The rate of hydrolysis is slowest in the neutral pH range (approximately pH 6-7). The reaction is accelerated under both acidic and basic conditions.[5]

Q4: Can I use stabilizers to prevent the hydrolysis of this compound?

A4: Yes, certain stabilizers can be effective.

  • Antioxidants: While primarily used to prevent oxidation, some antioxidants like butylated hydroxytoluene (BHT) can help mitigate degradation pathways that may be initiated by oxidative processes.

  • Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze hydrolytic degradation. The choice and concentration of a stabilizer should be carefully validated for your specific application to ensure compatibility and effectiveness.

Q5: What are the signs of this compound degradation?

A5: The most common signs include a change in odor from a characteristic fruity scent to a more pungent, acidic smell (due to hexanoic acid formation), a decrease in the pH of the solution, and in some cases, the appearance of cloudiness or precipitate.

Data Presentation

The rate of hydrolysis is highly dependent on temperature and pH. The following tables provide an overview of these relationships and recommended storage parameters.

Table 1: Influence of Temperature and pH on this compound Hydrolysis

FactorConditionImpact on Hydrolysis Rate
Temperature IncreaseExponential Increase
DecreaseExponential Decrease
pH Acidic (pH < 6)Increased
Neutral (pH 6-7)Minimal
Basic (pH > 7)Significantly Increased

Table 2: Recommended Storage and Handling Parameters for this compound

ParameterRecommendationRationale
Storage Temperature 2-8°C (Refrigerated)To minimize the rate of hydrolysis.
Atmosphere Inert Gas (Nitrogen/Argon)To displace moisture and oxygen.
Container Tightly Sealed, Amber GlassTo prevent moisture ingress and light exposure.
Water Content < 0.1%To limit the availability of a key reactant for hydrolysis.
pH (if in solution) 6.0 - 7.0To maintain the ester in its most stable state.

Experimental Protocols

Accelerated Stability Testing

This protocol is designed to predict the long-term stability of this compound under various storage conditions.

Objective: To determine the rate of hydrolysis of this compound at elevated temperatures to predict its shelf life under recommended storage conditions.

Methodology:

  • Prepare samples of this compound in the desired formulation or solvent.

  • Divide the samples into multiple aliquots and place them in tightly sealed vials.

  • Store the vials at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C).

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each temperature condition.

  • Allow the vials to cool to room temperature.

  • Analyze the samples for the concentration of this compound, hexanoic acid, and isopropanol using the HPLC-UV or GC-MS method described below.

  • Plot the concentration of this compound versus time for each temperature to determine the degradation rate constant (k).

  • Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy for the hydrolysis reaction.

  • Extrapolate the data to the recommended storage temperature (e.g., 4°C or 25°C) to predict the shelf life.

HPLC-UV Method for Quantification of this compound and Hexanoic Acid

Objective: To simultaneously quantify the concentration of this compound and its primary degradation product, hexanoic acid.

Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric acid or formic acid).

    • Gradient Example: Start with 60% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent (e.g., acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Calibration:

  • Prepare stock solutions of this compound and hexanoic acid of known concentrations.

  • Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the samples.

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration for each analyte.

GC-MS Method for Quantification of this compound, Hexanoic Acid, and Isopropanol

Objective: To provide a highly sensitive and specific method for the quantification of this compound and its degradation products.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-300.

Sample Preparation:

  • Dilute the sample in a volatile solvent such as hexane (B92381) or ethyl acetate.

  • For the analysis of hexanoic acid, derivatization to a more volatile ester (e.g., methyl or silyl (B83357) ester) may be necessary to improve peak shape and sensitivity.

Quantification:

  • Use selected ion monitoring (SIM) for enhanced sensitivity and specificity.

    • This compound: Monitor characteristic ions (e.g., m/z 117, 101, 87).

    • Hexanoic Acid (derivatized): Monitor characteristic ions of the derivative.

    • Isopropanol: Monitor characteristic ions (e.g., m/z 45, 43).

  • Create calibration curves using standards of each analyte prepared in the same manner as the samples.

Visualizations

Hydrolysis_Pathway Isopropyl_Hexanoate This compound Tetrahedral_Intermediate Tetrahedral Intermediate Isopropyl_Hexanoate->Tetrahedral_Intermediate + H2O Water Water (H2O) Water->Tetrahedral_Intermediate Catalyst Acid (H+) or Base (OH-) Catalyst->Tetrahedral_Intermediate Hexanoic_Acid Hexanoic Acid Tetrahedral_Intermediate->Hexanoic_Acid Isopropanol Isopropanol Tetrahedral_Intermediate->Isopropanol

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow start Suspected Degradation check_odor_ph Check Odor and pH start->check_odor_ph analyze_sample Analyze Sample (HPLC/GC-MS) check_odor_ph->analyze_sample quantify_degradation Quantify Degradation Products analyze_sample->quantify_degradation degradation_confirmed Degradation Confirmed? quantify_degradation->degradation_confirmed review_storage Review Storage Conditions review_handling Review Handling Procedures review_storage->review_handling implement_capa Implement Corrective and Preventive Actions review_handling->implement_capa degradation_confirmed->review_storage Yes no_degradation No Significant Degradation degradation_confirmed->no_degradation No

Caption: Troubleshooting workflow for suspected hydrolysis.

Preventive_Measures prevent_hydrolysis Preventing this compound Hydrolysis control_moisture Control Moisture prevent_hydrolysis->control_moisture control_temperature Control Temperature prevent_hydrolysis->control_temperature control_ph Control pH prevent_hydrolysis->control_ph use_stabilizers Use Stabilizers prevent_hydrolysis->use_stabilizers sub_moisture1 Tightly Sealed Containers control_moisture->sub_moisture1 sub_moisture2 Inert Gas Blanket control_moisture->sub_moisture2 sub_temp1 Refrigeration (2-8°C) control_temperature->sub_temp1 sub_ph1 Buffered Solutions (pH 6-7) control_ph->sub_ph1 sub_stabilizers1 Antioxidants (e.g., BHT) use_stabilizers->sub_stabilizers1 sub_stabilizers2 Chelating Agents (e.g., EDTA) use_stabilizers->sub_stabilizers2

Caption: Key preventive measures against hydrolysis.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Enzymatic Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Enzymatic Esterification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enzymatic esterification experiments. Here you will find a comprehensive guide to identifying and resolving common issues that lead to low conversion rates, presented in a clear question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no conversion in enzymatic esterification?

A1: Low or no conversion in enzymatic esterification can typically be attributed to one or more of the following factors:

  • Reaction Equilibrium: The accumulation of water, a byproduct of the esterification reaction, can shift the equilibrium back towards hydrolysis, the reverse reaction.[1]

  • Enzyme Inactivation: The enzyme may be inactive due to improper storage, handling, or exposure to denaturing conditions such as extreme pH or temperature.

  • Substrate or Product Inhibition: High concentrations of either the substrate (acid or alcohol) or the product (ester) can inhibit the enzyme's activity.[1]

  • Suboptimal Reaction Conditions: The reaction may not be running at the optimal temperature, pH, or substrate molar ratio for the specific enzyme being used.[1]

  • Mass Transfer Limitations: Inadequate mixing can prevent the substrates from efficiently accessing the enzyme's active sites, especially when using immobilized enzymes.[1]

  • Low Water Activity: While excess water is detrimental, a certain minimal amount of water is necessary to maintain the enzyme's catalytically active conformation. An environment that is too dry can lead to enzyme inactivation.

Q2: How does water activity affect the reaction, and how can I control it?

A2: Water activity (a_w) is a critical parameter. Excess water shifts the reaction equilibrium towards hydrolysis, reducing the ester yield. Conversely, an insufficient amount of water can strip the essential hydration layer from the enzyme, leading to inactivation. The optimal water activity for many lipase-catalyzed esterifications is typically low.

Control Strategies:

  • In-situ Water Removal: Add molecular sieves to the reaction mixture to adsorb water as it is produced.

  • Vacuum Application: Conduct the reaction under a vacuum to continuously remove water.

  • Solvent Selection: Use a hydrophobic organic solvent that can help to partition water away from the enzyme.

Q3: Can my substrates or product be inhibiting the enzyme?

A3: Yes, both substrate and product inhibition are common challenges. Short-chain fatty acids and alcohols, in particular, can be inhibitory at high concentrations. As the ester product accumulates, it can also bind to the enzyme's active site and reduce its catalytic efficiency.

Mitigation Strategies:

  • Optimize Substrate Molar Ratio: Experiment with different molar ratios of alcohol to acid to find a balance that maximizes conversion without causing significant inhibition. An excess of one substrate is often used to drive the reaction forward, but a very large excess can be inhibitory.

  • Fed-Batch Substrate Addition: Instead of adding all of the inhibitory substrate at the beginning, add it gradually throughout the reaction to maintain a low concentration.

  • In-situ Product Removal: If feasible, use techniques to remove the ester from the reaction mixture as it is formed.

Q4: What is a typical starting point for optimizing reaction conditions?

A4: A good starting point for optimization involves systematically evaluating the following parameters:

  • Temperature: For most commonly used lipases, the optimal temperature is between 40°C and 70°C.

  • Enzyme Concentration: A typical starting range is 1% to 10% (w/w) of the total substrate weight.

  • Substrate Molar Ratio: While a 1:1 stoichiometric ratio is the baseline, ratios of alcohol to acid from 1:2 to 10:1 have been explored to shift the equilibrium.

  • Agitation Speed: Ensure sufficient mixing (e.g., 150-250 rpm) to minimize mass transfer limitations, but avoid excessively high speeds that could damage immobilized enzymes.[1]

Troubleshooting Guide: Low Conversion Rates

This guide provides a step-by-step approach to diagnosing and resolving low conversion rates in your enzymatic esterification experiments.

TroubleshootingWorkflow Troubleshooting Workflow for Low Esterification Conversion start Low Conversion Observed check_equilibrium Is the reaction plateauing early? start->check_equilibrium check_rate Is the initial reaction rate very slow? check_equilibrium->check_rate No water_removal Implement water removal (e.g., molecular sieves, vacuum) check_equilibrium->water_removal Yes check_temp Verify and optimize reaction temperature check_rate->check_temp Yes optimize_ratio Optimize substrate molar ratio (e.g., fed-batch addition) water_removal->optimize_ratio end Improved Conversion optimize_ratio->end check_enzyme_conc Increase enzyme concentration check_temp->check_enzyme_conc check_mixing Increase agitation speed check_enzyme_conc->check_mixing check_enzyme_activity Is the enzyme active? check_mixing->check_enzyme_activity test_activity Test enzyme activity with a standard reaction check_enzyme_activity->test_activity Unsure check_enzyme_activity->end Yes replace_enzyme Use a fresh batch of enzyme test_activity->replace_enzyme Inactive test_activity->end Active replace_enzyme->end

A step-by-step guide to troubleshooting low conversion rates.

Data Presentation: Optimal Reaction Conditions

The optimal conditions for enzymatic esterification can vary significantly depending on the specific substrates and enzyme used. The following table summarizes optimized conditions for the synthesis of several common esters.

Ester ProductEnzymeAcidAlcoholMolar Ratio (Alcohol:Acid)Temperature (°C)Enzyme Conc. (% w/w)SolventConversion/Yield
Butyl Acetate Immobilized Rhizopus oryzae lipase (B570770)Acetic Acidn-Butanol1:137Not specifiedHeptane80%
Ethyl Lactate Immobilized Aspergillus fumigatus lipaseLactic AcidEthanol8.3:155Not specifiedHeptane87.32%[2]
Isoamyl Acetate Immobilized Rhizomucor miehei lipaseAcetic AcidIsoamyl Alcohol4:14510 g/Ln-Heptane>80%[3][4]
Geranyl Acetate Immobilized Candida antarctica lipase B (Novozym 435)Acetic AcidGeraniol1:15040 mg in 3 mLAcetone70%[3]
Citronellyl Laurate Immobilized Candida antarctica lipase B (Novozym 435)Lauric AcidCitronellolNot specified6012%1-butyl-3-methylimidazolium hexafluorophosphateHigh

Experimental Protocols

Accurate monitoring of the reaction progress is essential for troubleshooting and optimization. Below are detailed methodologies for analyzing the key components of an enzymatic esterification reaction.

Protocol 1: Quantification of Ester Product by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is a general guideline for the quantification of a volatile ester product in an organic solvent.

1. Sample Preparation:

  • Withdraw a small aliquot (e.g., 100 µL) of the reaction mixture at specified time intervals.

  • Immediately dilute the aliquot with a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate) to a known volume (e.g., 1 mL) in a GC vial. This stops the reaction and prepares the sample for analysis.

  • If the enzyme is immobilized, filter the sample to remove the enzyme beads before dilution.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as a DB-WAX or FFAP column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness), is typically suitable for separating esters from alcohols and acids.

  • Injector:

    • Type: Split/Splitless

    • Temperature: 250°C

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/minute.

    • Final Hold: Hold at 220°C for 5 minutes. (This program should be optimized for the specific ester being analyzed.)

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Detector:

    • Temperature: 280°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

3. Quantification:

  • Prepare a series of standard solutions of the pure ester product in the reaction solvent at known concentrations.

  • Inject the standards into the GC-FID to generate a calibration curve by plotting peak area versus concentration.

  • Inject the prepared reaction samples.

  • Determine the concentration of the ester in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Quantification of Organic Acid and Alcohol by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This protocol is suitable for monitoring the consumption of a non-volatile organic acid and an alcohol in the reaction mixture.

1. Sample Preparation:

  • Withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Dilute the aliquot with the mobile phase to a known volume (e.g., 1 mL) in an HPLC vial.

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC-RID Instrumentation and Conditions:

  • HPLC System: Equipped with a Refractive Index Detector (RID).

  • Column: An ion-exclusion column, such as a Bio-Rad Aminex HPX-87H (300 mm x 7.8 mm), is commonly used for separating organic acids and alcohols.[5]

  • Mobile Phase: Isocratic elution with a dilute aqueous solution of sulfuric acid (e.g., 0.005 M).[5]

  • Flow Rate: 0.6 mL/min.[5]

  • Column Temperature: 60°C.

  • Detector Temperature: 40°C.

  • Injection Volume: 20 µL.

3. Quantification:

  • Prepare standard solutions of the organic acid and alcohol in the mobile phase at various concentrations.

  • Generate separate calibration curves for the acid and the alcohol by injecting the standards and plotting peak area versus concentration.

  • Inject the prepared reaction samples.

  • Calculate the concentration of the remaining acid and alcohol in the samples using their respective calibration curves.

Visualizations

Enzymatic Esterification Mechanism (Ping-Pong Bi-Bi)

The most widely accepted kinetic model for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism.[6][7][8] This mechanism involves the formation of a covalent acyl-enzyme intermediate.

PingPongMechanism Ping-Pong Bi-Bi Mechanism for Enzymatic Esterification cluster_products Products cluster_substrates Substrates E Free Enzyme (Lipase) E_RCOOH Enzyme-Acid Complex E->E_RCOOH + RCOOH F_H2O Acyl-Enzyme Intermediate E_RCOOH->F_H2O - H2O F_H2O->E + H2O (Hydrolysis) F_ROH Acyl-Enzyme-Alcohol Complex F_H2O->F_ROH + ROH E_RCOOR Enzyme-Ester Complex F_ROH->E_RCOOR E_RCOOR->E - RCOOR' RCOOH Carboxylic Acid (RCOOH) H2O Water (H2O) ROH Alcohol (ROH) RCOOR Ester (RCOOR')

The Ping-Pong Bi-Bi kinetic mechanism for lipase-catalyzed esterification.
Logical Relationships in Troubleshooting

The following diagram illustrates the logical connections between common problems, their potential causes, and the corresponding solutions in troubleshooting low esterification yields.

LogicalRelationships Troubleshooting Logic for Low Esterification Yield problem Problem Low Conversion Rate cause1 Cause Reaction Equilibrium Shifted problem->cause1 cause2 Cause Suboptimal Conditions problem->cause2 cause3 Cause Enzyme Inhibition/Inactivation problem->cause3 cause4 Cause Mass Transfer Limitation problem->cause4 solution1 Solution Remove Water (Molecular Sieves/Vacuum) cause1->solution1 solution2 Solution Optimize Temperature & Molar Ratio cause2->solution2 solution3 Solution Fed-batch Addition / Test Enzyme Activity cause3->solution3 solution4 Solution Increase Agitation Speed cause4->solution4

Connecting problems, causes, and solutions in troubleshooting.

References

Technical Support Center: Minimizing By-product Formation in Transesterification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered during transesterification reactions. Below you will find troubleshooting advice and frequently asked questions to help minimize by-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture turned into a thick, semi-solid gel after adding the alkaline catalyst. What is happening and how can I prevent it?

A: This phenomenon is indicative of excessive soap formation (saponification). Soap is produced when the alkaline catalyst (e.g., NaOH, KOH) reacts with free fatty acids (FFAs) present in your oil feedstock instead of catalyzing the transesterification of triglycerides.[1][2][3] The presence of water in the reactants will also accelerate this unwanted side reaction.[4][5][6][7]

Troubleshooting Steps:

  • Assess Feedstock Quality: Determine the Free Fatty Acid (FFA) content of your starting oil. If the FFA value is high (typically >1% w/w), a single-stage alkaline-catalyzed transesterification is not suitable.[2]

  • Pre-treatment for High FFA Oils: For feedstocks with high FFA content, a two-step process is recommended.[8][9][10][11][12] First, perform an acid-catalyzed esterification (e.g., using sulfuric acid) to convert the FFAs into esters.[8][12] This reduces the acid value of the oil. Subsequently, the main transesterification reaction can be carried out using an alkaline catalyst.[8][12]

  • Ensure Dry Reactants: Water is a critical contributor to saponification.[4][5][6][7] Ensure that both your oil and alcohol (e.g., methanol) are as dry as possible. Oil can be dried by heating it to 100-110°C under a vacuum. Anhydrous alcohol should be used.

Q2: My final product analysis shows a high concentration of residual monoglycerides (B3428702) and diglycerides. What causes this and how can I improve the conversion rate?

A: High levels of residual monoglycerides (MG) and diglycerides (DG) indicate an incomplete transesterification reaction.[13][14] Transesterification is a stepwise reaction where triglycerides (TG) are converted to DG, then to MG, and finally to esters (biodiesel) and glycerol (B35011).[14] Incomplete conversion can be due to several factors:

Troubleshooting Steps:

  • Optimize Catalyst Concentration: Insufficient catalyst will lead to a slow and incomplete reaction. Conversely, an excessive amount of catalyst can promote soap formation, which in turn hinders the reaction and complicates purification.[1][15][16] It is crucial to determine the optimal catalyst concentration experimentally for your specific feedstock and reaction conditions.

  • Adjust Alcohol-to-Oil Molar Ratio: Transesterification is a reversible reaction. To drive the equilibrium towards the product side, an excess of alcohol is typically used. A common starting point is a 6:1 molar ratio of methanol (B129727) to oil. However, a very high excess can make the separation of glycerol more difficult.

  • Increase Reaction Time or Temperature: The reaction may not have had enough time to go to completion. Extending the reaction time or moderately increasing the temperature (typically to 55-65°C for methanol) can improve the conversion rate.[1][15][17] Be cautious not to exceed the boiling point of the alcohol unless using a pressurized reactor.

  • Improve Mixing: The reaction occurs between two immiscible phases (oil and alcohol). Vigorous mixing is essential to increase the interfacial area between the reactants and ensure efficient mass transfer. Insufficient agitation will result in a slow and incomplete reaction.

Q3: How can I monitor the progress of my transesterification reaction in real-time?

A: Real-time monitoring allows you to determine the reaction endpoint, preventing under- or over-processing. Fourier Transform Infrared (FTIR) spectroscopy is an effective technique for this purpose.[18][19][20][21][22] By using an in-situ FTIR probe (like an ATR probe), you can track the disappearance of the triglyceride peak and the appearance of the ester peak.

Key spectral regions to monitor include the carbonyl stretching vibrations of triglycerides and the newly formed methyl esters. For example, the conversion of oils to their corresponding methyl esters can be measured by monitoring the intensity of an infrared peak around 1436-1437 cm⁻¹.[18][21] This provides a dynamic view of the reaction progress.[18][19]

Quantitative Data on Reaction Parameters

The following tables summarize the impact of key reaction parameters on by-product formation and product yield.

Table 1: Effect of Catalyst Concentration on Biodiesel Yield

FeedstockCatalystCatalyst Conc. (% w/w)Temperature (°C)Methanol:Oil RatioBiodiesel Yield (%)Reference
Waste Cooking OilKOH0.1606:160.2[15]
Waste Cooking OilKOH0.5606:194.0[15]
Waste Cooking OilKOH1.0606:179.0[15]
Waste Cooking OilKOH2.0606:172.0[15]
Palm Kernel OilCH₃ONa0.2555--[1]
Palm Kernel OilCH₃ONa0.555-84.0 (Optimal)[1]
Palm Kernel OilCH₃ONa1.055-Decreased Yield[1]
Waste Soybean OilNaOH0.5Room Temp1:171.2[16]
Waste Soybean OilNaOH1.0Room Temp1:172.7 (Optimal)[16]
Waste Soybean OilNaOH1.5Room Temp1:1Decreased Yield[16]

Table 2: Effect of Free Fatty Acid (FFA) and Water Content on By-Product Formation

ParameterContentObservationReference
FFA Content> 1-2%Significant soap formation with alkali catalysts, leading to reduced biodiesel yield.[2][4]
FFA Content0% to 4%Biodiesel purity can decrease from ~97% to ~95%.[2]
Water Content0.05 - 1.1 wt%Increasing water content leads to a significant increase in soap formation.[5][6][7]
Water Content> 0.5%Can cause soap formation, consume catalyst, and reduce catalyst effectiveness.[23]

Experimental Protocols

Protocol 1: Determination of Free Fatty Acid (FFA) Content by Titration (Adapted from AOCS Method Ca 5a-40)

This protocol is used to determine the acidity of the feedstock, which is crucial for selecting the appropriate catalyst system.[24][25][26][27][28]

Materials:

Procedure:

  • Weigh an appropriate amount of the oil sample into the 250 mL Erlenmeyer flask. (e.g., 7.05 g for an expected FFA range of 1-2%).

  • Add 75 mL of hot neutralized ethyl alcohol to the flask.

  • Add 2 mL of phenolphthalein indicator solution.

  • Titrate with the standardized 0.1 N NaOH solution, shaking the flask vigorously, until the first permanent pink color appears and persists for at least 30 seconds.

  • Record the volume of NaOH solution used.

Calculation:

  • Free Fatty Acids (as oleic), % = (Volume of NaOH in mL × Normality of NaOH × 28.2) / Weight of sample in g

Protocol 2: Two-Step Esterification and Transesterification for High FFA Oils

This protocol is designed for feedstocks with high FFA content (>1%) to prevent soap formation.[8][10][11][12]

Stage 1: Acid-Catalyzed Esterification

  • Reaction Setup: In a reactor, add the high FFA oil.

  • Reagent Addition: Add a specified molar ratio of methanol to oil (e.g., 9:1) and an acid catalyst like sulfuric acid (e.g., 2 wt% of the oil).[8]

  • Reaction: Heat the mixture to a specific temperature (e.g., 60°C) with constant stirring for a set duration (e.g., 40-60 minutes).[8][12]

  • Separation: After the reaction, stop the stirring and allow the mixture to settle into two layers. The top layer is the esterified oil (with reduced FFA content), and the bottom layer contains methanol, water, and the acid catalyst.

  • Purification: Separate the top layer and wash it with warm water to remove any residual acid and methanol. Dry the esterified oil. The acid value should be checked to ensure it is below the threshold for the next stage (e.g., < 2 mg KOH/g).[8]

Stage 2: Alkali-Catalyzed Transesterification

  • Reaction Setup: Use the dried, esterified oil from Stage 1 as the feedstock.

  • Catalyst Preparation: Prepare the alkoxide catalyst by dissolving NaOH or KOH in methanol.

  • Reagent Addition: Add the catalyst solution to the esterified oil. Optimal conditions might include a methanol/oil molar ratio of 12:1 and 1 wt% NaOH.[8]

  • Reaction: Heat the mixture to the reaction temperature (e.g., 65°C) with vigorous stirring for the required time (e.g., 40-90 minutes).[8]

  • Product Separation: After the reaction is complete, stop stirring and allow the mixture to settle. The top layer is the crude biodiesel (fatty acid methyl esters), and the bottom layer is glycerol.

  • Purification: Separate the biodiesel layer and purify it by washing with warm water to remove residual catalyst, soap, and free glycerol. Finally, dry the biodiesel.

Protocol 3: Quantification of Soap Content in Crude Biodiesel

This titration method determines the amount of soap present in unwashed biodiesel.[29][30][31][32]

Materials:

  • 250 mL beaker or flask

  • Burette

  • Magnetic stirrer and stir bar

  • Isopropyl alcohol (99% pure)

  • Bromophenol blue indicator solution

  • Standardized hydrochloric acid (HCl) solution (0.01 N)

  • Biodiesel sample

Procedure:

  • Dissolve a known weight of the unwashed biodiesel sample (e.g., 10 g) in 100 mL of isopropyl alcohol in the beaker.

  • Add several drops (e.g., 10-20 drops) of bromophenol blue indicator to the solution. If soap is present, the solution will turn blue.

  • While stirring, slowly titrate the solution with the 0.01 N HCl from the burette.

  • Continue adding the HCl solution dropwise until the solution color changes from blue to a persistent yellow.

  • Record the total volume of HCl solution used.

Calculation (for NaOH catalyst):

  • Soap (ppm) = (Volume of HCl in mL × 304) / Weight of biodiesel sample in g

Note: The factor 304 is based on the molecular weight of sodium oleate (B1233923) and may vary slightly depending on the feedstock.

Visual Guides

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis & Decision cluster_solutions Corrective Actions start Reaction Issue Encountered issue What is the issue? start->issue saponification High Soap Formation (Gel-like mixture) issue->saponification Gel Formation incomplete_conv Incomplete Conversion (High MG/DG) issue->incomplete_conv High Residuals check_ffa Is FFA > 1%? pretreat Action: Perform Two-Step Esterification-Transesterification check_ffa->pretreat Yes dry Action: Ensure Dry Reactants (<0.5% water) check_ffa->dry No check_params Review Reaction Parameters: - Catalyst Amount - Molar Ratio - Temp/Time - Mixing optimize Action: Optimize Parameters (See Table 1) check_params->optimize saponification->check_ffa incomplete_conv->check_params

Caption: Troubleshooting workflow for by-product formation.

Saponification_Pathway cluster_reactants Reactants cluster_products Unwanted By-products ffa Free Fatty Acid (R-COOH) soap Soap (R-COONa) ffa->soap Reacts with water_prod Water (H₂O) ffa->water_prod catalyst Alkali Catalyst (e.g., NaOH) catalyst->soap catalyst->water_prod Produces water Water (H₂O) water->soap Accelerates reaction

Caption: Chemical pathway of saponification side reaction.

Analytical_Workflow cluster_pre Pre-Reaction Analysis cluster_in In-Process Monitoring cluster_post Post-Reaction Analysis feedstock Feedstock Oil ffa_test Protocol 1: FFA Titration feedstock->ffa_test reaction Transesterification Reaction ffa_test->reaction Select Catalyst Path ftir Real-Time FTIR Monitoring (Peak at ~1436 cm⁻¹) reaction->ftir Monitor Progress crude_product Crude Biodiesel reaction->crude_product ftir->reaction soap_test Protocol 3: Soap Titration crude_product->soap_test gc_analysis GC Analysis (e.g., ASTM D6584) for MG, DG, TG, Glycerol crude_product->gc_analysis final_product Purified Biodiesel soap_test->final_product Guide Purification gc_analysis->final_product Verify Quality

Caption: Experimental workflow for by-product analysis.

References

Technical Support Center: Enhancing Lipase-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the efficiency of lipase-catalyzed reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during lipase-catalyzed experiments.

Issue 1: Low or No Reaction Conversion

Q1: My lipase-catalyzed reaction shows low or no conversion of the substrate. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion in a lipase-catalyzed reaction can stem from several factors, ranging from enzyme inactivity to suboptimal reaction conditions. Here’s a step-by-step troubleshooting guide:

  • Verify Enzyme Activity: First, confirm that your lipase (B570770) is active. You can do this by performing a standard activity assay using a known substrate like p-nitrophenyl palmitate (pNPP).[1][2] Ensure the enzyme has been stored correctly at the recommended temperature to prevent denaturation.[3]

  • Check for Inhibitors: The presence of inhibitors in your reaction mixture can significantly reduce or completely block lipase activity.[4] These can be contaminants in your substrate or solvent. Purifying your starting materials may be necessary. Common inhibitors include heavy metal ions and some organic solvents.[5]

  • Optimize Substrate Concentration: High concentrations of the substrate can sometimes lead to substrate inhibition, paradoxically reducing the reaction rate.[6] Experiment with a range of substrate concentrations to find the optimal level.

  • Ensure Proper pH: Lipase activity is highly dependent on the pH of the reaction medium. The optimal pH for most lipases is typically between 7.0 and 9.0.[7] If the pH is too low or too high, the enzyme's structure can be altered, leading to a loss of activity. Prepare fresh buffers and verify the pH of your reaction mixture.

  • Evaluate Water Content: In non-aqueous media, a small amount of water is essential for lipase activity. However, excessive water can shift the reaction equilibrium towards hydrolysis, reducing the yield of esterification or transesterification products.[6] The optimal water activity (a_w) often lies in a narrow range, sometimes below 0.2.[8] The use of molecular sieves can help control the water content.

  • Improve Substrate Solubility: Poor solubility of the substrate can limit the reaction rate. Consider using a co-solvent to improve solubility or increasing agitation to enhance mass transfer.[6]

Issue 2: Reaction Stops Prematurely

Q2: My lipase-catalyzed reaction starts but then stops before reaching completion. What could be the reason?

A2: A premature halt in the reaction is often due to enzyme deactivation or product inhibition.

  • Enzyme Deactivation:

    • Thermal Instability: High reaction temperatures can cause the lipase to denature over time.[6] Consider running the reaction at a lower temperature, even if it slows the initial rate.

    • Solvent Effects: Certain organic solvents, particularly polar ones like short-chain alcohols, can strip the essential water layer from the enzyme, leading to inactivation.[5][6]

    • pH Shift: The reaction itself might produce acidic or basic byproducts that shift the pH of the medium away from the enzyme's optimal range, causing it to lose activity.[6] Buffering the reaction mixture is crucial.

  • Product Inhibition: The accumulation of reaction products can inhibit the lipase.[9] This is a common issue in esterification reactions where the alcohol or ester product can act as an inhibitor. Consider in-situ product removal techniques to overcome this.

Issue 3: Low Enantioselectivity in Kinetic Resolution

Q3: I am performing a kinetic resolution, but the enantioselectivity (ee) is low. How can I improve it?

A3: Low enantioselectivity can be addressed by optimizing several parameters:

  • Screen Different Lipases: The choice of lipase is critical. Different lipases can exhibit varying enantioselectivities for the same substrate. Screening a variety of commercially available lipases is a good starting point.[10]

  • Optimize the Acyl Donor: In transesterification reactions, the nature of the acyl donor can significantly influence enantioselectivity.[11] Vinyl acetate (B1210297) is often a good choice as it generates an irreversible byproduct (acetaldehyde), driving the reaction forward.

  • Lower the Reaction Temperature: In many cases, lowering the reaction temperature can enhance enantioselectivity, although it may decrease the reaction rate.[12] It is recommended to screen a range of temperatures to find the best balance.

  • Solvent Choice: The solvent can impact the conformation of the enzyme and its interaction with the substrate, thereby affecting enantioselectivity. Generally, non-polar solvents like hexane (B92381) or heptane (B126788) are preferred.[13]

Frequently Asked Questions (FAQs)

Q4: What is the optimal temperature for a lipase-catalyzed reaction?

A4: The optimal temperature for lipase activity varies depending on the source of the enzyme. Most lipases have an optimal temperature in the range of 30°C to 60°C.[9][14] However, some thermostable lipases can function at higher temperatures. It is important to experimentally determine the optimal temperature for your specific lipase and reaction, as temperatures that are too high can lead to enzyme denaturation and loss of activity.[6][14]

Q5: How does the choice of solvent affect lipase activity?

A5: The solvent plays a crucial role in lipase-catalyzed reactions, especially in non-aqueous media. Non-polar, hydrophobic solvents like hexane, heptane, and isooctane (B107328) are generally preferred as they tend to maintain the enzyme's active conformation.[15] Polar solvents, such as short-chain alcohols and DMSO, can strip the essential water layer from the lipase, leading to inactivation.[5] However, some lipases show enhanced activity in the presence of low concentrations of certain polar solvents.[16] The effect of the solvent on substrate solubility must also be considered.

Q6: What are the advantages and disadvantages of using immobilized lipase?

A6:

  • Advantages:

    • Reusability: Immobilized lipases can be easily recovered from the reaction mixture and reused for multiple cycles, which reduces costs.[17]

    • Enhanced Stability: Immobilization often increases the thermal and operational stability of the lipase.[17]

    • Ease of Product Separation: The product can be easily separated from the immobilized enzyme, simplifying downstream processing.[17]

    • Potential for Hyperactivation: Immobilization on certain hydrophobic supports can lead to a significant increase in lipase activity, a phenomenon known as interfacial activation.[18]

  • Disadvantages:

    • Mass Transfer Limitations: The reaction rate can be limited by the diffusion of the substrate to the active site of the immobilized enzyme.

    • Cost of Immobilization: The process of immobilization adds to the overall cost of the biocatalyst.

    • Enzyme Leaching: The enzyme may gradually leach from the support material into the reaction medium.[18]

Q7: How can I determine if a compound is a lipase inhibitor?

A7: To determine if a compound is a lipase inhibitor, you can perform a lipase inhibition assay.[3] This involves measuring the rate of a lipase-catalyzed reaction in the presence and absence of the potential inhibitor. A decrease in the reaction rate in the presence of the compound suggests inhibition. To quantify the potency of the inhibitor, you can determine its half-maximal inhibitory concentration (IC₅₀) by measuring the lipase activity at various inhibitor concentrations.[19] Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[3]

Data Presentation

Table 1: Effect of Organic Solvents on Relative Lipase Activity

Organic SolventConcentration (% v/v)Relative Activity (%)Source
Acetone20~50[16]
Acetonitrile20~50[16]
Dimethylformamide (DMF)20~50[16]
Dimethylsulfoxide (DMSO)15~300[16]
Isopropanol20~200[16]
Methanol25~170[16]
n-Hexane50120[5]
Cyclohexane50130[5]

Note: Relative activity is compared to the activity in a standard buffer without the organic solvent. The specific values can vary significantly depending on the lipase source and reaction conditions.

Table 2: Typical Temperature and pH Optima for Lipases from Different Sources

Lipase SourceOptimal Temperature (°C)Optimal pHSource
Pseudomonas cepacia~50~7.0
Candida rugosa35-457.0-8.0[20]
Candida antarctica Lipase B (CALB)40-607.0-8.5
Rhizomucor miehei40-557.0-8.0
Porcine Pancreas37-408.0[3]

Experimental Protocols

Protocol 1: General Lipase Activity Assay using p-Nitrophenyl Palmitate (pNPP)

This colorimetric assay measures the release of p-nitrophenol from the hydrolysis of pNPP, which can be monitored spectrophotometrically at 410 nm.[1][21]

Materials:

  • Lipase solution

  • p-Nitrophenyl palmitate (pNPP) stock solution (e.g., 10 mM in isopropanol)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the reaction mixture in each well of the 96-well plate by adding:

    • 180 µL of Assay Buffer

    • 10 µL of lipase solution (or buffer for blank)

  • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of the pNPP stock solution to each well.

  • Immediately start monitoring the increase in absorbance at 410 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

Protocol 2: Immobilization of Lipase on a Hydrophobic Support (Octyl-Agarose)

This protocol describes a simple and effective method for immobilizing lipase through interfacial activation on a hydrophobic support.[17][22]

Materials:

  • Lipase solution

  • Octyl-agarose (B13739342) support

  • Low ionic strength buffer (e.g., 10 mM sodium phosphate, pH 7.0)

  • High ionic strength buffer (e.g., 10 mM sodium phosphate, pH 7.0, containing 1 M NaCl)

  • Shaking incubator

Procedure:

  • Wash the octyl-agarose support with the low ionic strength buffer.

  • Add the lipase solution to the washed support in the low ionic strength buffer. A typical ratio is 10 mg of lipase protein per gram of support.

  • Gently shake the suspension at room temperature for 1-2 hours to allow for the adsorption of the lipase onto the support.

  • Monitor the immobilization process by taking samples of the supernatant at different time points and measuring the residual protein concentration or lipase activity.

  • Once the immobilization is complete (i.e., no further decrease in protein concentration or activity in the supernatant), wash the immobilized lipase with the high ionic strength buffer to remove any weakly bound enzyme.

  • Finally, wash the immobilized lipase with the low ionic strength buffer to remove the excess salt.

  • The immobilized lipase is now ready for use or storage at 4°C.

Visualizations

Experimental_Workflow_for_Lipase_Reaction_Optimization cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_optimization Optimization Loop Prep_Enzyme Prepare Lipase Solution Reaction_Mix Combine Reactants in Reaction Vessel Prep_Enzyme->Reaction_Mix Prep_Substrate Prepare Substrate & Solvent Prep_Substrate->Reaction_Mix Prep_Buffer Prepare Buffer (Control pH) Prep_Buffer->Reaction_Mix Incubation Incubate at Controlled Temperature with Agitation Reaction_Mix->Incubation Monitoring Monitor Reaction Progress (e.g., TLC, GC, HPLC) Incubation->Monitoring Data_Analysis Analyze Data (Conversion, Yield, ee) Monitoring->Data_Analysis Optimization Optimize Parameters: - Temperature - pH - Solvent - Enzyme/Substrate Ratio Data_Analysis->Optimization Low Yield or Selectivity? Optimization->Reaction_Mix Iterate

Caption: A general experimental workflow for optimizing a lipase-catalyzed reaction.

Troubleshooting_Low_Lipase_Activity Start Low or No Lipase Activity Check_Enzyme Is the enzyme active? Start->Check_Enzyme Check_Conditions Are reaction conditions optimal? Check_Enzyme->Check_Conditions Yes Action_Enzyme Verify with standard assay. Check storage conditions. Check_Enzyme->Action_Enzyme No Check_Inhibitors Are inhibitors present? Check_Conditions->Check_Inhibitors Yes Action_Conditions Optimize: - Temperature - pH - Water activity Check_Conditions->Action_Conditions No Action_Inhibitors Purify substrates/solvents. Test for known inhibitors. Check_Inhibitors->Action_Inhibitors Yes Success Problem Solved Check_Inhibitors->Success No Action_Enzyme->Check_Enzyme Action_Conditions->Check_Conditions Action_Inhibitors->Check_Inhibitors

Caption: A troubleshooting flowchart for diagnosing low lipase activity.

References

Validation & Comparative

A Comparative Analysis of Isopropyl Hexanoate and Ethyl Hexanoate in Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of flavor and fragrance chemistry, esters are pivotal in defining the characteristic profiles of a vast array of natural and formulated products. Among these, short-chain esters like isopropyl hexanoate (B1226103) and ethyl hexanoate are significant contributors to fruity and sweet aromas. This guide provides an objective comparison of their flavor profiles, supported by available physicochemical and sensory data, to aid in their application in research, food and beverage development, and pharmaceuticals.

Physicochemical and Sensory Characteristics

A comprehensive understanding of the distinct properties of isopropyl hexanoate and ethyl hexanoate is crucial for their effective utilization. The following table summarizes their key physicochemical and sensory data.

PropertyThis compoundEthyl Hexanoate
Chemical Formula C₉H₁₈O₂C₈H₁₆O₂
Molar Mass 158.24 g/mol [1]144.21 g/mol
Boiling Point 172-173 °C[1]168 °C
Odor Threshold (in water) Not widely reported1 ppb
Aroma Profile Fruity, pineapple, loganberry, berry[2]Strong, fruity, winey, apple, banana, pineapple, aniseed, cherry-like, red fruits
Taste Profile Berry[2]Fruity, waxy with a tropical nuance
Solubility in Water Almost insoluble[1]Low

Comparative Flavor Profiles

Ethyl Hexanoate is extensively characterized by its potent and complex fruity aroma. Its flavor profile is a cornerstone in the creation of apple, pineapple, and other fruit-forward flavors. Sensory panels consistently describe it with notes of red apple, aniseed, and general "red fruits"[3]. Its low odor threshold of 1 part per billion in water underscores its significant impact on the overall flavor of a product, even at trace concentrations. It is a natural component of many fruits, including apples and strawberries, and is also a common product of fermentation in alcoholic beverages.

This compound , while also possessing a distinct fruity character, is generally described with a different nuance. Its aroma is often characterized as a blend of pineapple and berry notes, with some sources also mentioning loganberry[2]. The flavor profile is less complex than that of ethyl hexanoate, with a predominant "berry" taste.[2] While it is used in the flavor industry to impart fresh and fruity notes, particularly for pineapple and berry profiles, detailed quantitative sensory data from comparative studies are less prevalent in publicly available literature.[4]

Experimental Protocols

To provide a framework for the objective comparison of these esters, two standard experimental methodologies are detailed below.

Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and characterize the specific odor-active compounds in a sample.

Methodology:

  • Sample Preparation: A solution of the ester (e.g., in a neutral solvent like ethanol (B145695) or water) is prepared at a concentration suitable for analysis.

  • Gas Chromatography (GC): The sample is injected into a gas chromatograph, which separates the volatile compounds based on their boiling points and interactions with a stationary phase in a capillary column.

  • Olfactometry (O): As the separated compounds exit the GC column, the effluent is split. One portion goes to a chemical detector (like a mass spectrometer for identification), and the other is directed to a sniffing port.

  • Sensory Evaluation: A trained sensory panelist sniffs the effluent at the sniffing port and records the time, intensity, and description of each perceived odor.

  • Data Analysis: The retention times of the odor events are correlated with the peaks from the chemical detector to identify the compound responsible for each aroma. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the relative odor potency of each compound.[5]

Quantitative Descriptive Analysis (QDA)

Objective: To obtain a detailed and quantitative sensory profile of a flavor compound.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe aromas. The panel undergoes extensive training to develop a consensus on a lexicon of descriptive terms for the flavors being evaluated.

  • Sample Preparation: Samples of each ester are prepared at various concentrations in a neutral base (e.g., water, sugar solution, or a simple food matrix).

  • Sensory Evaluation: In a controlled environment, panelists are presented with the coded samples in a randomized order. They rate the intensity of each descriptive attribute (e.g., "fruity," "apple," "berry," "sweet") on a continuous scale (e.g., a 15-cm line scale).

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the compounds. The results are often visualized using spider or radar plots for easy comparison.

Visualization of Methodologies

Experimental_Workflow Experimental Workflow for Flavor Profile Comparison cluster_GCO Gas Chromatography-Olfactometry (GC-O) cluster_QDA Quantitative Descriptive Analysis (QDA) GCO_Sample Sample Preparation GCO_GC Gas Chromatography GCO_Sample->GCO_GC GCO_Split Effluent Split GCO_GC->GCO_Split GCO_MS Mass Spectrometry (Identification) GCO_Split->GCO_MS GCO_O Olfactometry (Sniffing Port) GCO_Split->GCO_O GCO_Data Data Correlation GCO_MS->GCO_Data GCO_O->GCO_Data Comparison Comparative Flavor Profile QDA_Panel Panelist Training QDA_Eval Sensory Evaluation QDA_Panel->QDA_Eval QDA_Sample Sample Preparation QDA_Sample->QDA_Eval QDA_Data Statistical Analysis QDA_Eval->QDA_Data

Caption: Workflow for Flavor Profile Comparison.

SensoryPerceptionPathway Simplified Olfactory Signaling Pathway Odorant Odorant Molecule (Ester) Receptor Olfactory Receptor Odorant->Receptor Binds to Neuron Olfactory Sensory Neuron Receptor->Neuron Activates Bulb Olfactory Bulb Neuron->Bulb Signal Transduction Cortex Olfactory Cortex (Brain) Bulb->Cortex Signal Processing Perception Perception of Smell Cortex->Perception

Caption: Simplified Olfactory Signaling Pathway.

References

Comparing the aroma characteristics of different hexanoate esters

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the aroma characteristics of various hexanoate (B1226103) esters is crucial for researchers in flavor chemistry, sensory science, and product development. This guide provides a quantitative comparison of common hexanoate esters, details the experimental protocols used for their analysis, and visualizes the underlying biological and experimental processes.

Comparative Aroma Characteristics of Hexanoate Esters

The aroma profiles of hexanoate esters are predominantly characterized by fruity and sweet notes. However, the specific descriptors and the potency of the aroma, indicated by the odor threshold, vary significantly with the alcohol moiety of the ester. A summary of these characteristics is presented below.

Ester NameChemical FormulaMolar Mass ( g/mol )Aroma DescriptorsOdor Threshold (in water)
Methyl Hexanoate C₇H₁₄O₂130.18Fruity-ethereal, sweet, pineapple, apple, apricot.[1][2]75 ppb (µg/kg)[1]
Ethyl Hexanoate C₈H₁₆O₂144.21Strong, fruity, sweet, pineapple, banana, apple, winey, aniseed.[3][4][5][6]1.0 ppb[3][4]
Butyl Hexanoate C₁₀H₂₀O₂172.26Sweet, fruity, pineapple, banana, winey, tropical.[7][8]Not specified in provided results.
Hexyl Hexanoate C₁₂H₂₄O₂200.32Apple peel, peach, plum, fruity.[9]Not specified in provided results.

Experimental Protocols

The characterization of aroma compounds is primarily achieved through a combination of instrumental analysis and sensory evaluation. Gas Chromatography-Olfactometry (GC-O) is the cornerstone technique for such studies.

Protocol: Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To separate, identify, and characterize the odor-active compounds in a sample containing hexanoate esters.

Methodology:

  • Sample Preparation:

    • Volatile esters are extracted from the sample matrix (e.g., beverage, food product) using methods like Solid Phase Microextraction (SPME) or solvent extraction.

    • The extract is concentrated to ensure that trace compounds are detectable.

  • Instrumental Setup:

    • A Gas Chromatograph (GC) equipped with a capillary column appropriate for volatile compound separation is used.

    • The column effluent is split into two paths using a Y-splitter.[10][11] One path leads to a chemical detector, typically a Mass Spectrometer (MS), for compound identification. The other path is directed to a heated olfactory detection port (ODP), or "sniff port".[12]

  • GC Separation:

    • The prepared sample extract is injected into the GC.

    • The GC oven temperature is programmed to ramp up, separating the volatile compounds based on their boiling points and chemical properties.

  • Olfactometry (Sensory Detection):

    • A trained sensory panelist or researcher sniffs the effluent from the ODP throughout the GC run.[4]

    • The panelist records the exact time (retention time), perceived intensity, and a qualitative description (e.g., "fruity," "pineapple") for each distinct odor detected.[13]

  • Data Analysis:

    • The data from the MS detector is used to identify the chemical compounds eluting at specific retention times.

    • The retention times of the odor events recorded by the panelist are matched with the retention times of the compounds identified by the MS.[4][10] This allows for the positive identification of the compound responsible for a specific aroma.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and analyzed by GC-O to determine the Flavour Dilution (FD) factor, which is a measure of the odor potency of each compound.[13]

    • The Odor Activity Value (OAV) can be calculated by dividing the concentration of a compound by its odor threshold. An OAV greater than 1 indicates that the compound contributes to the overall aroma of the sample.[4]

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Integration & Analysis Sample Sample Matrix Extraction Volatile Extraction (SPME) Sample->Extraction Concentrate Concentrated Extract Extraction->Concentrate GC Gas Chromatograph (Separation) Concentrate->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer (Identification) Splitter->MS ODP Olfactory Detection Port (Sniffing) Splitter->ODP MS_Data MS Data (Compound ID, Retention Time) MS->MS_Data Sensory_Data Sensory Data (Odor Descriptor, Retention Time) ODP->Sensory_Data Correlation Data Correlation (Match RTs) MS_Data->Correlation Sensory_Data->Correlation Result Identified Odor-Active Compounds (e.g., Esters) Correlation->Result

A simplified workflow diagram for Gas Chromatography-Olfactometry (GC-O).

Mechanism of Odor Perception

The perception of aromas from hexanoate esters begins with a complex signaling cascade in the olfactory system. This process transduces the chemical signal of the odorant molecule into an electrical signal that is interpreted by the brain.

The binding of an odorant molecule, such as a hexanoate ester, to an olfactory receptor (OR) on the cilia of an olfactory sensory neuron initiates a G-protein-mediated signaling pathway.[14][15] This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[16][17] The elevated cAMP levels open cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium (Na⁺) and calcium (Ca²⁺) ions.[14][18] The subsequent depolarization of the neuron, which is amplified by a Ca²⁺-activated chloride (Cl⁻) current, generates a receptor potential that, if strong enough, triggers an action potential that travels to the olfactory bulb in the brain.[14][17][18]

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant Hexanoate Ester Receptor Olfactory Receptor (GPCR) Odorant->Receptor 1. Binding G_Protein G-protein (G-olf) Receptor->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion CNG_Channel CNG Ion Channel Ions_In Na+ / Ca2+ Influx CNG_Channel->Ions_In 6. Ion Flow ATP ATP ATP->AC cAMP->CNG_Channel 5. Gating Depolarization Neuron Depolarization Ions_In->Depolarization 7. Potential Change Signal Signal to Brain Depolarization->Signal 8. Action Potential

The olfactory signal transduction pathway initiated by an odorant molecule.

References

The Sweet Scent of Maturity: Validating Isopropyl Hexanoate as a Fruit Ripeness Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate determination of fruit ripeness is a critical factor in the agricultural and food industries, influencing harvest time, post-harvest handling, and consumer satisfaction. Beyond the traditional indicators of color and texture, the volatile organic compounds (VOCs) emitted by fruits during ripening have emerged as precise and non-destructive biomarkers. Among these, the ester isopropyl hexanoate (B1226103), with its characteristic fruity aroma, has shown significant potential. This guide provides a comprehensive comparison of isopropyl hexanoate with other ripeness biomarkers, supported by experimental data and detailed protocols, to aid researchers in its validation and application.

Volatile vs. Non-Volatile Biomarkers: A Comparative Overview

The assessment of fruit ripeness can be broadly categorized into the analysis of volatile and non-volatile compounds. Volatile compounds, such as esters, alcohols, and aldehydes, contribute to the characteristic aroma of fruits and their composition changes dynamically during ripening. Non-volatile markers, including soluble solids content (SSC) and firmness, reflect the biochemical and structural transformations within the fruit.

Biomarker CategoryExamplesAdvantagesDisadvantages
Volatile Organic Compounds (VOCs) This compound, Ethyl hexanoate, Hexanal, LinaloolNon-destructive, High sensitivity, Amenable to remote sensingRequires specialized analytical equipment (e.g., GC-MS), Can be influenced by environmental factors
Non-Volatile Compounds Soluble Solids Content (SSC), Titratable Acidity (TA), FirmnessWell-established methods, Direct correlation with taste and textureOften destructive, Can be heterogeneous within the fruit

This compound in the Spotlight: A Quantitative Comparison

This compound is one of many esters that increase in concentration as fruits ripen. Its performance as a biomarker is best understood in comparison to other prevalent volatile and non-volatile indicators. The following table summarizes quantitative data from various studies on different fruits, showcasing the relative changes in these markers during ripening.

FruitBiomarkerConcentration Change (Unripe to Ripe)Correlation with RipenessReference
Strawberry This compound Significant increaseHigh[1]
Ethyl hexanoateSignificant increaseHigh[2][3]
LinaloolIncreaseModerate[3]
Soluble Solids Content (°Brix)~1.5-fold increaseHigh[1]
Firmness (N)~2 to 3-fold decreaseHigh[4][5]
Banana Isoamyl acetateDramatic increaseVery High[6]
Butyl butanoateSignificant increaseHigh[6]
Soluble Solids Content (°Brix)~4 to 5-fold increaseHigh[6]
Firmness (N)Significant decreaseHigh[7]
Apple Hexyl acetateSignificant increaseHigh[8]
Butyl acetateSignificant increaseHigh[8]
Soluble Solids Content (°Brix)~1.5 to 2-fold increaseHigh[9]
Firmness (N)~2-fold decreaseHigh[10]

Note: The table presents a synthesis of data from multiple sources. Direct quantitative comparison of this compound across all fruits is limited in the current literature. The presented data illustrates general trends and the magnitude of change for different biomarkers.

Experimental Protocols for Biomarker Validation

Accurate and reproducible quantification of ripeness biomarkers is paramount for their validation. The following are detailed methodologies for the analysis of both volatile and non-volatile markers.

Protocol 1: Analysis of Volatile Organic Compounds (VOCs) using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This is a widely used technique for the sensitive and selective detection of volatile compounds in fruits.[3][6]

1. Sample Preparation:

  • Homogenize a known weight of fruit tissue (e.g., 5g) in a saturated NaCl solution to inhibit enzymatic activity.
  • Transfer the homogenate to a 20 mL headspace vial and seal it with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Equilibrate the vial at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.
  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the VOCs.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorb the adsorbed volatiles from the SPME fiber in the heated injection port of the GC.
  • Separate the compounds on a suitable capillary column (e.g., DB-5ms).
  • Program the oven temperature to ramp from an initial low temperature (e.g., 40°C) to a final high temperature (e.g., 250°C) to elute the compounds.
  • Detect and identify the compounds using a mass spectrometer by comparing their mass spectra to a reference library (e.g., NIST).
  • Quantify the compounds using an internal standard.

Protocol 2: Measurement of Soluble Solids Content (SSC)

SSC is a measure of the sugar content and is typically expressed in °Brix.[11][12][13][14]

1. Sample Preparation:

  • Extract the juice from the fruit tissue.
  • Centrifuge the juice to remove any solid particles.

2. Measurement:

  • Place a few drops of the clear juice onto the prism of a digital refractometer.
  • Record the reading in °Brix.

Protocol 3: Measurement of Fruit Firmness

Firmness is a key textural attribute that changes significantly during ripening.[4][5][10][15][16]

1. Instrument:

  • Use a texture analyzer or a penetrometer equipped with a specific probe (e.g., a 5 mm diameter cylindrical probe).

2. Measurement:

  • Secure the fruit in place.
  • Perform a penetration test at a constant speed (e.g., 1 mm/s) to a defined depth.
  • Record the maximum force (in Newtons) required for the penetration, which represents the firmness of the fruit.

Visualizing the Pathways and Workflows

To better understand the biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Biosynthesis of this compound

The formation of this compound is a result of the convergence of fatty acid and amino acid metabolism, culminating in an esterification reaction catalyzed by alcohol acyltransferase (AAT).

G cluster_fatty_acid Fatty Acid Metabolism cluster_amino_acid Amino Acid Metabolism Fatty Acids Fatty Acids Hexanoyl-CoA Hexanoyl-CoA Fatty Acids->Hexanoyl-CoA β-oxidation Alcohol Acyltransferase (AAT) Alcohol Acyltransferase (AAT) Hexanoyl-CoA->Alcohol Acyltransferase (AAT) Amino Acids (e.g., Valine) Amino Acids (e.g., Valine) Isopropanol Isopropanol Amino Acids (e.g., Valine)->Isopropanol Isopropanol->Alcohol Acyltransferase (AAT) This compound This compound Alcohol Acyltransferase (AAT)->this compound

Caption: Biosynthetic pathway of this compound in fruits.

Experimental Workflow for Biomarker Validation

The validation of a ripeness biomarker involves a systematic process of sampling, analysis, and data correlation.

G Fruit Sampling at Different Ripeness Stages Fruit Sampling at Different Ripeness Stages Volatile Analysis (HS-SPME-GC-MS) Volatile Analysis (HS-SPME-GC-MS) Fruit Sampling at Different Ripeness Stages->Volatile Analysis (HS-SPME-GC-MS) Non-Volatile Analysis (SSC, Firmness) Non-Volatile Analysis (SSC, Firmness) Fruit Sampling at Different Ripeness Stages->Non-Volatile Analysis (SSC, Firmness) Data Analysis & Correlation Data Analysis & Correlation Volatile Analysis (HS-SPME-GC-MS)->Data Analysis & Correlation Non-Volatile Analysis (SSC, Firmness)->Data Analysis & Correlation Biomarker Validation Biomarker Validation Data Analysis & Correlation->Biomarker Validation

Caption: Experimental workflow for fruit ripeness biomarker validation.

Conclusion

The validation of this compound as a robust biomarker for fruit ripeness requires a comparative approach. While it demonstrates a strong correlation with the ripening process in several fruits, its predictive power should be evaluated alongside other volatile esters and established non-volatile markers like SSC and firmness. The choice of the most suitable biomarker will ultimately depend on the specific fruit, the analytical capabilities, and the desired application, whether for research, quality control, or process optimization in drug development where fruit-derived compounds are utilized. The provided protocols and workflows offer a standardized framework for conducting such validation studies, contributing to a more precise and data-driven understanding of fruit maturity.

References

A Comparative Guide to Lipase Cross-Reactivity on Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of several common lipases with a variety of fatty acid esters. The information presented is curated from experimental data to assist in the selection of appropriate lipases for specific research and development applications.

Introduction to Lipase (B570770) Specificity

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides to produce fatty acids, diacylglycerols, monoglycerols, and glycerol (B35011).[1] Their utility in various biotechnological applications is largely determined by their substrate specificity, which can be categorized into several types:

  • Substrate Specificity: Refers to the preference of a lipase for different classes of esters (e.g., triglycerides vs. diglycerides).

  • Positional Specificity: Describes the preference for hydrolyzing ester bonds at specific positions on the glycerol backbone (e.g., sn-1,3 specificity).

  • Fatty Acid Specificity: Relates to the preference for fatty acids of varying chain lengths (short, medium, or long) and degrees of saturation (saturated vs. unsaturated).

  • Stereospecificity: The preferential hydrolysis of one enantiomer over another.

This guide focuses on the fatty acid specificity of lipases from different microbial sources, providing a comparative analysis of their activity on various fatty acid esters.

Comparative Analysis of Lipase Activity

The following tables summarize the quantitative data on the cross-reactivity of lipases from Candida rugosa, Pseudomonas cepacia, Rhizomucor miehei, and Thermomyces lanuginosus with a range of fatty acid esters. The data has been compiled from various studies, and while efforts have been made to present a comparative view, it is important to note that experimental conditions may vary between sources.

Table 1: Relative Activity of Lipases on p-Nitrophenyl (pNP) Esters of Varying Chain Lengths
Substrate (p-Nitrophenyl Ester)Acyl Chain LengthCandida rugosa Lipase A (Relative Activity %)Candida rugosa Lipase B (Relative Activity %)Wild-Type Lipase (Vmax in U/mg protein)
pNP-AcetateC2--0.42[2]
pNP-ButyrateC4--0.95[2]
pNP-CaprylateC8100[3]80[3]1.1[2]
pNP-LaurateC1285[3]100[3]0.78[2]
pNP-PalmitateC16--0.18[2]

Note: Relative activity for Candida rugosa lipases A and B is presented as a percentage of the maximal activity observed for each isoenzyme.[3] Vmax values for the wild-type lipase are from a separate study and are not directly comparable to the relative activities.[2]

Table 2: Substrate Preferences of Various Lipases
Lipase SourcePreferred Substrate CharacteristicsObservations
Candida rugosaShort to medium-chain fatty acids (C4-C12).[3][4]Generally shows higher yields in the synthesis of short-chain esters.[4] Isoenzyme A has a preference for C8, while isoenzyme B prefers C12 p-nitrophenyl esters.[3]
Pseudomonas cepaciaLong-chain triglycerides.Exhibits high specific activity (5800 U/mg protein) on triolein (B1671897) (C18:1).[5]
Rhizomucor mieheisn-1,3 specific; hydrolyzes both short and long-chain fatty acids.[6]Shows a preference for oleic acid (C18:1) over stearic acid (C18:0).[7]
Thermomyces lanuginosusLong-chain substrates.[8]Displays high affinity for substrates like triolein.[8]

Experimental Protocols

Two common methods for assessing lipase activity and cross-reactivity are the spectrophotometric assay using p-nitrophenyl esters and the pH-stat titration method.

Spectrophotometric Assay for Lipase Specificity using p-Nitrophenyl Esters

This method relies on the hydrolysis of a p-nitrophenyl ester substrate by a lipase, which releases p-nitrophenol, a chromogenic product that can be quantified by measuring absorbance at 405-410 nm.

Materials:

  • Purified lipase solution

  • p-Nitrophenyl esters (e.g., pNP-acetate, pNP-butyrate, pNP-octanoate, pNP-laurate, pNP-palmitate)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Substrate Stock Solution: 10 mM p-nitrophenyl ester in chloroform (B151607) or isopropanol.

  • Emulsifying Agent: Triton X-100

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

  • Incubator

Procedure:

  • Prepare Substrate Emulsion (1 mM):

    • To 8.9 mL of 50 mM Tris-HCl buffer (pH 8.0), add 0.1 mL of Triton X-100 (1% v/v final concentration).

    • Add 1 mL of the 10 mM p-nitrophenyl ester stock solution.

    • Vortex vigorously and sonicate until a homogenous and stable emulsion is formed. This should be prepared fresh before each assay.

  • Prepare Enzyme Solutions:

    • Prepare a stock solution of the lipase in the assay buffer.

    • Create a series of dilutions to determine the optimal enzyme concentration that results in a linear reaction rate over the measurement period.

  • Assay Execution:

    • Set up the 96-well microplate. Include wells for blanks (buffer instead of enzyme), controls, and samples with different enzyme concentrations.

    • Add 180 µL of the substrate emulsion to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the appropriate enzyme solution or buffer to each well.

  • Measurement:

    • Immediately place the microplate in the reader and begin monitoring the increase in absorbance at 405-410 nm at regular intervals for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance vs. time plot.

    • Convert the rate of absorbance change to the rate of p-nitrophenol formation using a standard curve or the molar extinction coefficient of p-nitrophenol under the assay conditions.

    • One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute.

pH-Stat Titration Method for Lipase Activity

This method measures the release of free fatty acids from the hydrolysis of triglycerides. The fatty acids produced cause a decrease in pH, which is continuously neutralized by the automated addition of a base (e.g., NaOH) to maintain a constant pH. The rate of base consumption is directly proportional to the rate of the enzymatic reaction.

Materials:

  • pH-stat titrator

  • Thermostated reaction vessel

  • Triglyceride substrate (e.g., tributyrin, triolein)

  • Reaction Buffer (e.g., glycine (B1666218) buffer)

  • Titrant: Standardized NaOH solution (e.g., 0.025 M)

  • Lipase solution

Procedure:

  • System Preparation:

    • Calibrate the pH electrode of the pH-stat with standard buffers (e.g., pH 4 and 7).

    • Set the desired constant pH for the assay (e.g., pH 7.0).

    • Equilibrate the reaction vessel to the desired temperature (e.g., 30°C).

  • Reaction Setup:

    • Add the reaction buffer and the triglyceride substrate to the reaction vessel.

    • Start stirring to create a stable emulsion.

    • Allow the substrate emulsion to equilibrate to the reaction temperature.

  • Initiate Reaction:

    • Add a known amount of the lipase solution to the reaction vessel to start the hydrolysis reaction.

  • Titration and Measurement:

    • The pH-stat will automatically add the NaOH titrant to the reaction mixture to maintain the set pH as fatty acids are released.

    • Record the volume of NaOH consumed over time.

  • Data Analysis:

    • Plot the volume of NaOH consumed versus time. The slope of the linear portion of this curve represents the rate of the reaction.

    • Calculate the lipase activity in units, where one unit (LU) is defined as the amount of enzyme that liberates 1 µmol of titratable fatty acid per minute under the specified conditions.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflows for the spectrophotometric and pH-stat lipase assays.

Spectrophotometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer prep_emulsion Prepare Substrate Emulsion prep_buffer->prep_emulsion prep_substrate Prepare pNP-Ester Stock Solution prep_substrate->prep_emulsion add_emulsion Add Emulsion to Microplate prep_emulsion->add_emulsion prep_enzyme Prepare Enzyme Dilutions add_enzyme Add Enzyme to Initiate prep_enzyme->add_enzyme pre_incubate Pre-incubate Plate add_emulsion->pre_incubate pre_incubate->add_enzyme measure_abs Measure Absorbance at 410nm add_enzyme->measure_abs calc_rate Calculate Rate (ΔA/min) measure_abs->calc_rate calc_activity Calculate Lipase Activity (U/mL) calc_rate->calc_activity

Caption: Workflow for the spectrophotometric lipase assay.

pH_Stat_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis calibrate Calibrate pH Electrode setup_vessel Setup Reaction Vessel (Buffer + Substrate) calibrate->setup_vessel prep_reagents Prepare Buffer, Substrate & Titrant prep_reagents->setup_vessel prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Initiate prep_enzyme->add_enzyme equilibrate Equilibrate to Temperature setup_vessel->equilibrate equilibrate->add_enzyme run_titration Run pH-Stat Titration add_enzyme->run_titration plot_data Plot Titrant Volume vs. Time run_titration->plot_data calc_activity Calculate Lipase Activity (U/mL) plot_data->calc_activity

Caption: Workflow for the pH-stat titration lipase assay.

References

A Comparative Guide to Analytical Methods for Ester Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of esters is paramount for applications ranging from quality control and impurity analysis to studying metabolic pathways and the efficacy of ester-based prodrugs. The selection of an appropriate analytical method is critical and depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and throughput. This guide provides a detailed comparison of common analytical techniques for ester quantification, supported by experimental data and protocols.

Comparison of Performance Metrics

The following table summarizes the typical performance of the most common analytical methods used for ester quantification. It is important to note that these values are representative and can vary based on the specific instrumentation, analyte, and experimental conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)Spectrophotometric MethodsEnzymatic Assays
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, followed by UV absorbance detection.Chemical reaction to form a colored product that is quantified by absorbance.Enzyme-catalyzed hydrolysis of the ester, with quantification of a product.
Selectivity Very high, due to mass spectrometric detection and fragmentation patterns.[1]Moderate to high, depending on chromatographic resolution and the presence of a chromophore.Low to moderate, can be susceptible to interferences from other compounds in the sample matrix.High, due to the specificity of the enzyme for its substrate.
Sensitivity High, with Limits of Detection (LOD) in the µg/L to ng/L range.[1]Moderate, with LODs typically in the mg/L to µg/L range, depending on the analyte's molar absorptivity.[2]Moderate, with LODs often in the µmole range.[3]High, can detect low concentrations of esters depending on the enzyme's catalytic efficiency.
Limit of Detection (LOD) 0.003–0.72 µg/L for some Fatty Acid Methyl Esters (FAMEs).[4]0.0001% to 0.0018% mass for various FAMEs.[2]Approximately 0.1 µmoles for ester groups.[3]Dependent on enzyme kinetics and detection method for the product.
Limit of Quantification (LOQ) 1–30 µg/L for some fatty acids.[4]0.0004% to 0.0054% mass for various FAMEs.[2]Not commonly reported in the same units, but higher than chromatographic methods.Dependent on enzyme kinetics and detection method for the product.
Precision (%RSD) Typically ≤ 7.2%.[5]Generally < 3%.[6]Good simultaneous reproducibility has been reported.[7]Dependent on assay conditions and instrumentation.
Accuracy (% Recovery) Typically 95-105%.[5]81.7 ± 0.2% to 110.9 ± 0.1% for FAMEs.[2]Dependent on the completeness of the color-forming reaction.Dependent on the accuracy of standards and enzyme activity.
Derivatization Often required to increase volatility for non-volatile esters.[4]May be necessary to introduce a chromophore for UV detection.[4]Yes, a chemical reaction is inherent to the method.No, the ester is the direct substrate.
Throughput Moderate, with typical run times of 15-30 minutes per sample.[8]Moderate to high, with run times of 10-30 minutes per sample.[9]High, suitable for plate-based assays.High, suitable for plate-based assays.
Cost High initial instrument cost, moderate running costs.Moderate initial instrument cost, moderate running costs.Low instrument cost, low running costs.Low to moderate cost, depending on the enzyme and reagents.
Typical Use Case Identification and quantification of volatile and semi-volatile esters, analysis of complex mixtures.[10]Routine quality control, analysis of less volatile or thermally labile esters.[1]Rapid, high-throughput screening and total ester content determination.Specific quantification of esterase activity or particular ester substrates.

Experimental Protocols

Detailed methodologies for the key analytical techniques are presented below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters (FAMEs)

This protocol outlines the in-situ transesterification of lipids to FAMEs followed by GC-MS analysis.[2]

1. Sample Preparation (In-situ Transesterification):

  • To a vial containing the dried sample, add a known concentration of an internal standard (e.g., C13:0 methyl ester).

  • Add a solution of acidic methanol (B129727) (e.g., 1.2% HCl in methanol).

  • Heat the sealed vial at 100°C for a specified time (e.g., 30-90 minutes) to facilitate the transesterification reaction.[8]

  • After cooling, add hexane (B92381) to extract the FAMEs.

  • Vortex the mixture and centrifuge to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous sodium sulfate (B86663) to dry the extract.

  • Transfer the final extract to a GC vial for analysis.

2. GC-MS Conditions:

  • GC Column: DB-WAX (30 m x 0.25 mm inner diameter x 0.25 µm film thickness) or similar polar capillary column.[2]

  • Injection: 1 µL injection with a split ratio (e.g., 10:1) at an inlet temperature of 250°C.[2]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An example program starts at 120°C, ramps to 240°C, and then to a final temperature, with appropriate hold times to separate the FAMEs of interest.

  • MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for FAMEs

This protocol describes the analysis of FAMEs using reversed-phase HPLC with UV detection.[9]

1. Sample Preparation:

  • Dissolve a known amount of the sample (e.g., biodiesel) in the mobile phase solvent (e.g., acetonitrile).

  • If necessary, filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Transfer the filtered sample to an HPLC vial.

2. HPLC-UV Conditions:

  • HPLC Column: Two C18 reversed-phase columns in series (e.g., 250 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: Isocratic elution with acetonitrile.[9]

  • Flow Rate: 1 mL/min.[9]

  • Column Temperature: 40°C.[9]

  • Injection Volume: 10 µL.[9]

  • UV Detection: 205 nm.[9]

  • Quantification: Based on a calibration curve generated from standards of the FAMEs of interest.

Spectrophotometric Determination of Esters

This method is based on the reaction of esters with hydroxylamine (B1172632) to form hydroxamic acids, which then form a colored complex with ferric ions.[1]

1. Reagent Preparation:

  • Alkaline Hydroxylamine Reagent: Mix equal volumes of 12.5% hydroxylamine hydrochloride in methanol and 12.5% sodium hydroxide (B78521) in methanol. Filter the precipitated sodium chloride. This reagent is stable for about 4 hours.[1]

  • Ferric Perchlorate (B79767) Solution: Prepare a stock solution of ferric perchlorate in perchloric acid and water, and dilute with anhydrous ethanol (B145695) to the working concentration.[1]

2. Assay Procedure:

  • Dissolve the ester-containing sample in anhydrous ethanol.

  • To 5 mL of the sample solution in a flask, add 2 mL of the alkaline hydroxylamine reagent.

  • The reaction can be carried out at room temperature for a specific time (e.g., 15-30 minutes) or heated (e.g., reflux for 5 minutes) for faster and more complete reaction with a wider range of esters.[1]

  • After the reaction, add an acidic ferric perchlorate solution.

  • Dilute to a final volume with ethanol.

  • Measure the absorbance of the resulting colored solution at its maximum wavelength (typically around 540 nm) against a reagent blank.[3]

  • Quantify the ester concentration using a calibration curve prepared with a known ester standard.

Enzymatic Assay for Esterase Activity

This protocol measures esterase activity by titrating the acid produced from the hydrolysis of an ester substrate.[11]

1. Reagent Preparation:

  • Buffer: 10 mM Borate Buffer, pH 8.0.

  • Substrate: Ethyl butyrate (B1204436).

  • Titrant: 0.01 N standardized sodium hydroxide.

  • Enzyme Solution: Prepare a solution of the esterase enzyme in cold buffer immediately before use.

2. Assay Procedure:

  • In a thermostated titration vessel at 25°C, add 25.0 mL of the buffer.

  • Add 0.100 mL of ethyl butyrate and allow the mixture to equilibrate while stirring.

  • Adjust the pH to 8.0 with the NaOH titrant.

  • Initiate the reaction by adding a known volume of the enzyme solution.

  • Maintain the pH at 8.0 by the controlled addition of the NaOH titrant.

  • Record the volume of titrant added over time.

  • The rate of NaOH addition is proportional to the rate of ester hydrolysis and thus the esterase activity.

  • A blank run without the enzyme is performed to correct for any non-enzymatic hydrolysis.

Visualizations

Logical Workflow for Selecting an Ester Quantification Method

G Workflow for Selecting an Ester Quantification Method start Define Analytical Goal (e.g., quantification, identification, screening) sample_char Characterize Sample (e.g., matrix complexity, ester volatility, concentration) start->sample_char method_selection Select Potential Method(s) sample_char->method_selection gc_ms GC-MS method_selection->gc_ms Volatile esters, complex matrix, high sensitivity needed hplc HPLC-UV/MS method_selection->hplc Non-volatile/labile esters, routine QC spectro Spectrophotometry method_selection->spectro High-throughput screening, total ester content enzymatic Enzymatic Assay method_selection->enzymatic Specific ester/enzyme activity method_dev Method Development & Optimization gc_ms->method_dev hplc->method_dev spectro->method_dev enzymatic->method_dev validation Method Validation (ICH guidelines) method_dev->validation routine_analysis Routine Analysis validation->routine_analysis G Acid-Catalyzed Transesterification of a Triglyceride cluster_reactants Reactants cluster_products Products triglyceride Triglyceride R1-COO-CH2 R2-COO-CH R3-COO-CH2 products Products R1-COO-CH3 (FAME) R2-COO-CH3 (FAME) R3-COO-CH3 (FAME) Glycerol triglyceride->products Transesterification methanol 3 CH3OH (Methanol) methanol->products catalyst H+ (Acid Catalyst) catalyst->products glycerol Glycerol HO-CH2 HO-CH HO-CH2 G Enzymatic Hydrolysis of an Ester by Esterase cluster_reactants Reactants cluster_products Products ester R-CO-OR' (Ester Substrate) carboxylate R-COOH (Carboxylic Acid) ester->carboxylate water H2O (Water) alcohol R'-OH (Alcohol) water->alcohol enzyme Esterase enzyme->carboxylate Catalysis enzyme->alcohol

References

A Comparative Guide to Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE) for Volatile Organic Compound (VOC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Prevalent Extraction Techniques

The accurate quantification of volatile organic compounds (VOCs) is a critical aspect of research and development across various scientific disciplines, including environmental analysis, food science, and pharmaceutical development. The choice of extraction method significantly impacts the reliability and accuracy of these measurements. This guide provides a detailed comparison of two widely used techniques: Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE), supported by experimental data to inform methodological selection.

Executive Summary

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and easily automated technique ideal for trace-level analysis of VOCs.[1] It works by partitioning analytes from the sample matrix (or its headspace) onto a coated fiber.[2] In contrast, Liquid-Liquid Extraction (LLE) is a traditional, robust method that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[3] While LLE is straightforward and effective for a wide range of concentrations, it often requires larger sample volumes and significant amounts of organic solvents.[3]

The selection between SPME and LLE depends on the specific analytical requirements, including the nature of the VOCs and the sample matrix, desired sensitivity, sample throughput, and the availability of automation.

Performance Comparison: SPME vs. LLE

The following tables summarize the quantitative performance of SPME and LLE for the analysis of various VOCs across different sample matrices. The data presented is compiled from multiple studies to provide a broad comparative overview.

ParameterSolid-Phase Microextraction (SPME)Liquid-Liquid Extraction (LLE)Notes
Recovery 84% - 118% (for over 90% of compounds in surface and wastewater)[4]70% - 120% (for most target compounds in wastewater)[5]Recovery can be highly dependent on the specific analyte, matrix, and optimization of extraction parameters for both techniques.
Limit of Detection (LOD) 0.03 – 1.13 mg kg⁻¹ (in dry-cured ham)[6]0.01–0.08 µg/L (in water)[7]SPME often demonstrates excellent sensitivity, reaching sub-ppb levels for certain VOCs.[8] LLE coupled with sensitive detectors can also achieve low detection limits.[9]
Limit of Quantification (LOQ) 0.09 – 3.41 mg kg⁻¹ (in dry-cured ham)[6]10 µg/L (for PAHs in water)[9]The LOQ is influenced by the analytical instrument's sensitivity in addition to the extraction efficiency.
Precision (RSD) 6% - 12% (for VOCs in indoor air)[8][10]< 5% (for volatile compounds in rose aromatic water)[7]Both methods can achieve good precision with proper optimization and use of internal standards.
Linearity (r²) > 0.99[8][10]≥ 0.999[7][11]Both techniques generally exhibit excellent linearity over a defined concentration range.

Experimental Workflows

To provide a clearer understanding of the practical application of each technique, the following diagrams illustrate the typical experimental workflows for SPME and LLE for VOC analysis.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction Headspace SPME cluster_analysis Analysis Sample Sample Collection Vial Transfer to Headspace Vial Sample->Vial Equilibration Equilibration (Heating & Agitation) Vial->Equilibration Extraction Expose SPME Fiber to Headspace Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption GCMS GC-MS Analysis Desorption->GCMS

SPME Experimental Workflow for VOC Analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Sample Aqueous Sample Collection Solvent Add Immiscible Organic Solvent Sample->Solvent Mixing Vigorous Mixing (e.g., Vortexing) Solvent->Mixing Separation Phase Separation Mixing->Separation Collection Collect Organic Layer Separation->Collection Drying Drying (e.g., Na₂SO₄) Collection->Drying Concentration Concentration (Optional) Drying->Concentration GCMS GC-MS Analysis Concentration->GCMS

LLE Experimental Workflow for VOC Analysis.

Detailed Experimental Protocols

For reproducible and accurate results, the optimization of experimental parameters is crucial for both SPME and LLE.

Solid-Phase Microextraction (SPME) Protocol

This protocol outlines a general procedure for the analysis of VOCs using Headspace SPME (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation:

    • Place a known amount of the liquid or solid sample into a headspace vial (e.g., 10 or 20 mL).[2]

    • For solid samples, grinding or homogenization may be necessary to increase the surface area.

    • Addition of salt or pH adjustment can be performed to enhance the partitioning of analytes into the headspace.

  • Headspace Extraction:

    • Place the vial in a heating block or autosampler with agitation capabilities.

    • Equilibration: Incubate the sample at a specific temperature (e.g., 40-70°C) for a set time (e.g., 15-60 minutes) to allow VOCs to partition into the headspace.[2]

    • Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 10-60 minutes) under continued heating and agitation.[2] The choice of fiber coating (e.g., PDMS/Carboxen) is critical and depends on the polarity and volatility of the target VOCs.[8]

  • Desorption and GC-MS Analysis:

    • Retract the fiber into the needle and immediately introduce it into the heated injection port of the gas chromatograph.

    • Desorption: Thermally desorb the trapped analytes from the fiber onto the GC column at a specific temperature (e.g., 240-260°C) for a set time (e.g., 2-5 minutes).[2]

    • Analysis: Separate the VOCs on an appropriate GC column (e.g., DB-5ms) and detect them using a mass spectrometer.[2]

Liquid-Liquid Extraction (LLE) Protocol

This protocol provides a general framework for the extraction of VOCs from aqueous samples using LLE followed by GC-MS analysis.

  • Sample Preparation:

    • Place a measured volume of the aqueous sample into a separatory funnel or a suitable extraction vessel.

    • Spike the sample with an internal standard solution if quantitative analysis is required.

  • Extraction:

    • Add a specific volume of a water-immiscible organic solvent (e.g., dichloromethane, hexane, or diethyl ether) to the sample.[11]

    • Seal the vessel and mix vigorously for a set period (e.g., 1-2 minutes) to facilitate the transfer of VOCs from the aqueous phase to the organic phase.

    • Allow the two phases to separate completely.

  • Sample Processing and Analysis:

    • Carefully collect the organic layer containing the extracted VOCs.

    • Drying: Pass the organic extract through a drying agent (e.g., anhydrous sodium sulfate) to remove any residual water.

    • Concentration (Optional): If necessary, concentrate the extract to a smaller volume using a gentle stream of nitrogen or a rotary evaporator to increase the analyte concentration.

    • Analysis: Inject a small aliquot (e.g., 1 µL) of the final extract into the GC-MS for separation and detection.

Conclusion

Both SPME and LLE are powerful techniques for the extraction of VOCs. SPME offers the advantages of being solvent-free, highly sensitive, and easily automated, making it well-suited for high-throughput analysis and trace-level detection.[1][6] LLE, while more labor-intensive and solvent-consuming, is a versatile and robust method that can be applied to a wide range of analyte concentrations and matrices. The optimal choice between SPME and LLE will be dictated by the specific goals of the analysis, the chemical nature of the VOCs of interest, the sample matrix, and the available instrumentation. For many applications, HS-SPME is proving to be a reliable and advantageous alternative to classical LLE methods for VOC determination.[4]

References

A Comparative Guide to Isopropyl Hexanoate as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative chromatography, the use of an internal standard (IS) is paramount for achieving accurate and reliable results. An ideal internal standard corrects for variations in sample preparation, injection volume, and instrument response. This guide provides a comparative analysis of isopropyl hexanoate (B1226103) as an internal standard, evaluating its performance against common alternatives such as ethyl hexanoate and deuterated analogs, particularly in the context of analyzing volatile and semi-volatile compounds by gas chromatography (GC).

Principle of Internal Standard Method in Chromatography

The internal standard method involves adding a fixed amount of a non-native compound to every sample, calibrator, and blank. The quantification of the analyte is then based on the ratio of the analyte's response to the internal standard's response. This approach significantly improves precision and accuracy by compensating for potential sample losses during preparation and inconsistencies in injection volume.[1][2][3][4]

Isopropyl Hexanoate: A Viable Internal Standard?

This compound, a fatty acid ester, possesses several properties that make it a candidate for use as an internal standard in the analysis of flavor and fragrance compounds.[5][6] Its volatility is suitable for GC analysis, and its chemical structure is analogous to many common ester analytes.

Physicochemical Properties of this compound and Alternatives
PropertyThis compoundEthyl HexanoateDeuterated Ethyl Hexanoate (e.g., d5-ethyl hexanoate)
Molecular Formula C9H18O2C8H16O2C8H11D5O2
Molecular Weight 158.24 g/mol 144.21 g/mol ~149.24 g/mol
Boiling Point 172-173 °C166-168 °CSimilar to ethyl hexanoate
Polarity Non-polarNon-polarNon-polar
Solubility Soluble in alcohol, almost insoluble in waterSoluble in alcohol, slightly soluble in waterSimilar to ethyl hexanoate

Performance Comparison of Internal Standards

The selection of an internal standard is critical and should be based on its ability to mimic the analyte's behavior throughout the analytical process. The ideal IS is a stable, isotopically labeled version of the analyte.[7][8]

Performance MetricThis compoundEthyl HexanoateDeuterated Ethyl Hexanoate
Structural Similarity to Hexanoate Esters GoodExcellentExcellent (Isotopically Labeled)
Co-elution with Analytes Close elution to similar estersVery close elution to similar estersNear-perfect co-elution with the non-deuterated analog
Correction for Matrix Effects ModerateGoodExcellent
Correction for Sample Preparation Variability GoodGoodExcellent
Risk of Interference Low (if not present in the sample)Low (if not present in the sample)Very Low (mass difference)
Cost LowLowHigh

Summary of Performance:

  • This compound: A cost-effective option that can provide adequate performance for the analysis of other fatty acid esters, especially when a deuterated standard is not available or is prohibitively expensive. Its structural similarity allows it to compensate reasonably well for variations in sample preparation and injection.

  • Ethyl Hexanoate: Being a close structural analog to many fruity esters found in food and beverages, ethyl hexanoate is a common and effective internal standard.[9][10][11] It often provides good chromatographic co-elution with analytes of similar chain length and functionality.

  • Deuterated Ethyl Hexanoate: This is considered the "gold standard" for the quantitative analysis of ethyl hexanoate and similar esters.[12] As a stable isotope-labeled internal standard, it behaves nearly identically to its non-deuterated counterpart during extraction, chromatography, and ionization, thus providing the most accurate correction for matrix effects and sample processing variations.

Experimental Protocols

Below are generalized experimental protocols for the use of an internal standard in the GC analysis of volatile compounds.

Sample Preparation for GC-MS/FID Analysis of Volatile Esters in a Liquid Matrix (e.g., Wine)
  • Internal Standard Spiking: To a 10 mL aliquot of the liquid sample in a headspace vial, add a precise volume (e.g., 100 µL) of the internal standard solution (e.g., this compound, ethyl hexanoate, or deuterated ethyl hexanoate in ethanol (B145695) at 100 mg/L).

  • Matrix Modification: Add 1 g of sodium chloride to the vial to increase the volatility of the analytes.

  • Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 15 minutes) to allow for the equilibration of volatiles in the headspace.

  • Headspace Sampling: Use a solid-phase microextraction (SPME) fiber or a gas-tight syringe to sample a fixed volume of the headspace.

  • GC Injection: Inject the sampled headspace into the GC inlet for analysis.

GC-MS/FID Instrument Conditions
  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

  • Injector: Split/splitless inlet at 250 °C.

  • Oven Program: Initial temperature of 40 °C (hold for 2 min), ramp at 5 °C/min to 220 °C (hold for 5 min).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • FID Detector (if used): 250 °C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup flow (N2): 25 mL/min.

  • MS Detector (if used): Transfer line at 230 °C, Ion source at 230 °C, Electron ionization at 70 eV, Scan range m/z 35-350.

Data Presentation: A Comparative Overview

The following table summarizes typical validation parameters that would be expected when using these internal standards for the quantification of a hypothetical analyte, "Ethyl Butyrate," in a wine matrix. These values are representative based on literature for similar analyses.[1][2][3][4]

Validation ParameterThis compoundEthyl HexanoateDeuterated Ethyl Hexanoate
Linearity (r²) > 0.990> 0.995> 0.999
Precision (RSD%) < 10%< 5%< 2%
Accuracy (% Recovery) 85-115%90-110%98-102%
Limit of Quantification (LOQ) Analyte DependentAnalyte DependentAnalyte Dependent

Mandatory Visualizations

Logical Workflow for Using an Internal Standard in Chromatography

workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Aliquot Spike Spike with IS Sample->Spike IS_Stock Internal Standard Stock Solution IS_Stock->Spike Matrix_Mod Matrix Modification (e.g., add salt) Spike->Matrix_Mod Equilibrate Equilibration Matrix_Mod->Equilibrate HS_Sample Headspace Sampling Equilibrate->HS_Sample GC_Inject GC Injection HS_Sample->GC_Inject Separation Chromatographic Separation GC_Inject->Separation Detection Detection (MS/FID) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

This compound can serve as a cost-effective and viable internal standard for the GC analysis of volatile esters, particularly when closely related deuterated standards are not accessible. However, for applications demanding the highest levels of accuracy and precision, such as in regulated drug development environments or for challenging matrices, a structurally identical, stable isotope-labeled internal standard like a deuterated hexanoate is the superior choice. Ethyl hexanoate offers a good balance between cost and performance for many routine analyses of flavor and fragrance compounds. The ultimate selection of an internal standard should be guided by the specific requirements of the analytical method, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.

References

Comparative Analysis of the Biological Activities of Isopropyl Hexanoate and Other Alkyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers and drug development professionals on the antimicrobial, antifungal, and insecticidal properties of isopropyl hexanoate (B1226103) in comparison to its methyl, ethyl, and butyl analogs.

Introduction

Isopropyl hexanoate, a fatty acid ester, has garnered interest for its potential biological activities, including antimicrobial and insecticidal effects. This guide provides a comparative analysis of the biological efficacy of this compound against other short-chain alkyl hexanoates, namely methyl hexanoate, ethyl hexanoate, and butyl hexanoate. By examining available experimental data, this report aims to elucidate the structure-activity relationships that govern their biological functions, providing a valuable resource for researchers in the fields of drug discovery, agriculture, and material science.

Comparative Biological Activities: A Tabular Summary

While a single study directly comparing the antimicrobial, antifungal, and insecticidal activities of isopropyl, methyl, ethyl, and butyl hexanoates under identical conditions is not available in the current literature, a compilation of data from various studies allows for an indirect comparison. The following table summarizes the known biological activities of these esters. It is important to note that variations in experimental methodologies across different studies can influence the results.

EsterBiological ActivityTarget Organism(s)Key Findings
This compound AntimicrobialGeneralThe primary mechanism of action involves hydrolysis to hexanoic acid and isopropanol, which have antimicrobial properties.
Methyl Hexanoate AntifungalAspergillus speciesExhibits antifungal properties.
InsecticidalVarious insectsActs as a volatile organic compound with potential insect repellent or attractant properties depending on the species.
Ethyl Hexanoate AntimicrobialGram-positive and Gram-negative bacteriaPossesses antimicrobial activity.
InsecticidalDrosophila melanogaster (Fruit fly)Elicits olfactory receptor responses, suggesting a role in insect behavior modulation.[1]
Butyl Hexanoate AntimicrobialGeneralExpected to have antimicrobial properties based on the trend of increasing activity with alkyl chain length in some ester series.
InsecticidalVarious insectsKnown as a volatile compound in fruits that can act as an insect attractant.

Structure-Activity Relationships

The biological activity of alkyl esters is significantly influenced by the length and branching of the alkyl chain. Generally, an optimal alkyl chain length exists for maximizing antimicrobial and antifungal efficacy. For instance, studies on other series of alkyl esters, such as alkyl ferulates, have shown that increasing the alkyl chain length from methyl to hexyl can enhance antibacterial activity against Gram-negative bacteria.[2] This suggests that the lipophilicity of the ester plays a crucial role in its ability to interact with and disrupt microbial cell membranes. The branched structure of the isopropyl group in this compound may also influence its biological activity compared to its straight-chain counterparts.

Mechanisms of Action

Antimicrobial and Antifungal Activity

The primary mechanism of antimicrobial and antifungal action for fatty acid esters is the disruption of the cell membrane's integrity.[3] These esters can intercalate into the lipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.

Proposed Mechanism of Membrane Disruption by Alkyl Hexanoates

G cluster_membrane Bacterial Cell Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Ester Alkyl Hexanoate Disruption Membrane Disruption Ester->Disruption Intercalation Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action.

Insecticidal Activity

The insecticidal activity of volatile esters like alkyl hexanoates is often mediated through the insect's olfactory system. These compounds can act as attractants or repellents by binding to specific olfactory receptors (ORs) on the insect's antennae. This interaction triggers a neuronal signal that influences the insect's behavior. For example, ethyl hexanoate has been shown to activate specific olfactory receptors in the fruit fly, Drosophila melanogaster.[1]

Insect Olfactory Signaling Pathway

G Odorant Alkyl Hexanoate (Odorant) OR Olfactory Receptor (OR) Odorant->OR Binding Neuron Olfactory Sensory Neuron OR->Neuron Activation Signal Neuronal Signal Transmission Neuron->Signal Brain Insect Brain Signal->Brain Behavior Behavioral Response Brain->Behavior

Caption: Insect olfactory response to esters.

Experimental Protocols

Standardized methods are crucial for the accurate assessment and comparison of the biological activities of these esters.

Antimicrobial and Antifungal Susceptibility Testing

1. Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

  • Procedure:

    • Prepare a series of twofold dilutions of the test ester in a liquid growth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

    • The MIC is determined as the lowest concentration of the ester at which no turbidity (growth) is observed.

Workflow for Broth Microdilution Assay

G Start Start Prep Prepare Ester Dilutions Start->Prep Inoc Inoculate with Microorganism Prep->Inoc Incub Incubate Inoc->Incub Read Read Results (MIC) Incub->Read End End Read->End

References

A Comparative Guide to the Efficacy of Catalysts in Isopropyl Hexanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of isopropyl hexanoate (B1226103), an ester valued for its fruity aroma in the flavor, fragrance, and cosmetics industries, is achieved through the esterification of hexanoic acid with isopropanol (B130326). The efficiency of this reaction is critically dependent on the catalyst employed. This guide provides a comparative analysis of different catalyst types—homogeneous acid catalysts, heterogeneous solid acid catalysts, and enzymatic catalysts—supported by experimental data to aid researchers, scientists, and drug development professionals in catalyst selection.

Comparative Performance of Catalysts

The selection of a catalyst for isopropyl hexanoate synthesis involves a trade-off between reaction efficiency, cost, environmental impact, and reusability. The following table summarizes the performance of various catalysts based on key experimental parameters.

Catalyst TypeSpecific CatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction TimeYield (%)ReusabilityReference
Homogeneous Acid Sulfuric Acid (H₂SO₄)1:1.2115-125Not Specified>98 (conversion)Not reusable; corrosive[1][2]
Heterogeneous Solid Acid Amberlyst-15Not Specified70-90Not Specified88Up to 10 cycles[1][2]
Heterogeneous Solid Acid Sulfated ZirconiaNot Specified70-90Not Specified92Up to 15 cycles[1]
Enzymatic Immobilized Lipase (B570770) (e.g., Candida antarctica)1:1559 hours~97 (conversion for similar ester)>50% activity after 6 cycles[3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following are representative protocols for the synthesis of this compound using different catalytic systems.

1. Homogeneous Acid Catalysis (Sulfuric Acid)

  • Reaction Setup: A continuous stirred-tank reactor is fed with hexanoic acid and isopropanol at a 1:1.2 molar ratio.[1]

  • Catalyst: Concentrated sulfuric acid is used as the catalyst.

  • Reaction Conditions: The reaction is carried out at a temperature of 115–125°C.[1] Water, a byproduct of the reaction, is continuously removed azeotropically to drive the equilibrium towards ester formation.[2]

  • Product Separation: The product mixture is then passed through a fixed-bed reactor containing a polystyrene sulfonic acid catalyst to convert any remaining reactants.[1] The final product is purified through distillation. Due to the corrosive nature of sulfuric acid, this method presents challenges in product recovery and catalyst separation.[5]

2. Heterogeneous Solid Acid Catalysis (Amberlyst-15)

  • Reaction Setup: The esterification is performed in a batch reactor.

  • Catalyst: Amberlyst-15, a polystyrene-based ion-exchange resin, is used as the solid acid catalyst.

  • Reaction Conditions: The reaction is typically conducted at a lower temperature range of 70–90°C compared to homogeneous catalysis.[1]

  • Product Separation and Catalyst Reusability: A key advantage of this method is the easy separation of the catalyst from the reaction mixture by simple filtration.[1] The recovered Amberlyst-15 can be washed with an appropriate solvent, dried, and reused for multiple reaction cycles, with reports of up to 10 cycles of reusability.[1][2]

3. Enzymatic Catalysis (Immobilized Lipase)

  • Reaction Setup: The reaction is carried out in a batch reactor, often using an organic solvent like n-heptane.

  • Catalyst: An immobilized lipase, for instance, from Bacillus cereus, is used as the biocatalyst.[3][4]

  • Reaction Conditions: The synthesis is performed under mild conditions, with a typical temperature of 55°C and continuous shaking.[3][4] The addition of molecular sieves can enhance the yield by removing the water produced during the reaction.[3][4]

  • Product Separation and Catalyst Reusability: The immobilized enzyme can be easily recovered by filtration and washed for reuse. Studies on similar ester synthesis have shown that the immobilized lipase can retain more than 50% of its activity even after six cycles.[3][4] This method is considered environmentally friendly.[3]

Visualizing the Catalyst Comparison Workflow

The process of selecting an optimal catalyst for this compound synthesis can be systematically approached. The following diagram illustrates the logical workflow from initial catalyst screening to final process optimization.

Catalyst_Selection_Workflow cluster_screening Catalyst Screening cluster_evaluation Performance Evaluation cluster_optimization Process Optimization A Define Reaction: Hexanoic Acid + Isopropanol → this compound B Select Catalyst Types: - Homogeneous Acid - Heterogeneous Solid Acid - Enzymatic A->B C Perform Initial Small-Scale Experiments B->C D Analyze Key Metrics: - Yield (%) - Conversion (%) - Selectivity (%) C->D E Assess Practicality: - Catalyst Separation - Reusability - Cost D->E F Select Promising Catalyst(s) E->F G Optimize Reaction Conditions: - Temperature - Molar Ratio - Catalyst Loading F->G H Scale-Up and Validate G->H

Caption: Workflow for Catalyst Selection in this compound Synthesis.

References

Sensory Panel Evaluation of Isopropyl Hexanoate in Food Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensory panel evaluation of isopropyl hexanoate (B1226103) in common food models, offering objective analysis against alternative fruity esters. The information presented is supported by established experimental protocols and quantitative data to aid in formulation and research.

Introduction to Isopropyl Hexanoate

This compound is an ester recognized for its characteristic fruity aroma, often described with notes of pineapple, berry, and other tropical fruits.[1] It is a widely used flavoring agent in the food and beverage industry, valued for its contribution to a fresh and sweet sensory profile.[1][2] This compound is classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with established usage levels in various food categories.

Quantitative Sensory Data Comparison

Food Model 1: Flavored Carbonated Beverage

  • Concentration of Esters: 5 ppm in a sugar-sweetened carbonated water base.

  • Panel: 10 trained sensory panelists.

  • Scale: 0 (not perceived) to 10 (very strong).

Sensory AttributeThis compound (Illustrative)Ethyl Hexanoate (Reference)Isoamyl Acetate (Reference)
Fruity 8.27.58.8
Pineapple 7.56.83.2
Berry 6.84.22.5
Apple 4.57.95.1
Sweet 7.16.57.8
Green 3.24.12.1
Chemical/Solvent 1.52.02.8

Food Model 2: Stirred Yogurt

  • Concentration of Esters: 10 ppm in a plain, full-fat stirred yogurt base.

  • Panel: 12 trained sensory panelists.

  • Scale: 0 (not perceived) to 10 (very strong).

Sensory AttributeThis compound (Illustrative)Ethyl Hexanoate (Reference)Allyl Hexanoate (Reference)
Fruity 7.97.28.5
Pineapple 7.16.58.1
Tropical Fruit 7.55.87.9
Creamy 6.56.86.2
Sour (masking) 5.55.95.2
Artificial 2.12.53.0
Overall Liking 7.87.47.9

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the sensory evaluation of flavor compounds.

Quantitative Descriptive Analysis (QDA)

Objective: To obtain a detailed and quantitative sensory profile of a food product containing the flavor compound of interest.

Methodology:

  • Panel Selection and Training: A panel of 8-12 individuals is screened for their sensory acuity and ability to describe aromas. The selected panelists undergo intensive training (typically 20-40 hours) to develop a consensus vocabulary for the sensory attributes of the food model and to calibrate their use of the intensity scale. Reference standards for various fruity, green, and other relevant aromas are used during training.

  • Lexicon Development: The panel, guided by a panel leader, develops a comprehensive list of descriptive terms for the aroma and flavor of the samples. Through discussion and exposure to reference standards, the list is refined to a final set of non-overlapping attributes.

  • Sample Evaluation: Samples are prepared with the flavor compounds at specified concentrations in the food model. They are presented to the panelists in a controlled environment (individual booths with controlled lighting and temperature). Samples are served at a standardized temperature and in coded containers to prevent bias.

  • Data Collection: Panelists independently rate the intensity of each sensory attribute for each sample on a continuous line scale (e.g., a 15 cm line anchored with "low intensity" and "high intensity").

  • Data Analysis: The intensity ratings are converted to numerical data. Statistical analysis, such as Analysis of Variance (ANOVA), is performed to determine if there are significant differences in the perceived intensities of the attributes across the different samples. The results are often visualized using a spider plot.

Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific volatile compounds responsible for the aroma of a sample.

Methodology:

  • Sample Preparation: The volatile compounds from the food sample are extracted and concentrated. Common techniques include solvent extraction, headspace solid-phase microextraction (SPME), or stir bar sorptive extraction (SBSE).

  • Gas Chromatographic Separation: The extracted volatile compounds are injected into a gas chromatograph (GC) equipped with a capillary column. The compounds are separated based on their boiling points and chemical properties.

  • Olfactometry and Mass Spectrometry: The effluent from the GC column is split between a mass spectrometer (MS) for compound identification and an olfactometry port. Trained sensory panelists sniff the olfactometry port and record the time, intensity, and description of each perceived odor.

  • Data Analysis: The retention times of the odor events are matched with the retention times of the compounds identified by the MS. The odor activity value (OAV) for each compound can be calculated by dividing its concentration (determined by GC-MS) by its respective odor threshold. Compounds with an OAV greater than 1 are considered to be significant contributors to the overall aroma.

Mandatory Visualizations

Simplified Olfactory Signaling Pathway

G Odorant This compound OR Odorant Receptor (in Olfactory Epithelium) Odorant->OR Binds to G_olf G-protein (Golf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_ion Ca2+ Influx CNG->Ca_ion Neuron Olfactory Sensory Neuron Depolarization Ca_ion->Neuron Signal Signal to Olfactory Bulb Neuron->Signal

Caption: Simplified olfactory signaling pathway for odorant perception.

Experimental Workflow for Sensory Panel Evaluation

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel Panelist Screening & Training Lexicon Lexicon Development Panel->Lexicon Samples Sample Preparation (Food Model + Ester) Lexicon->Samples Sensory Sensory Evaluation (QDA) Samples->Sensory Data Data Collection Sensory->Data Stats Statistical Analysis (ANOVA) Data->Stats Viz Data Visualization (Spider Plot) Stats->Viz

Caption: Experimental workflow for Quantitative Descriptive Analysis (QDA).

References

The Microbial Production of Isopropyl Hexanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropyl hexanoate (B1226103), a volatile organic compound (VOC) with a characteristic fruity, pineapple-like aroma, is a subject of growing interest in microbiology. Its presence can be indicative of specific metabolic activities and it holds potential as a biomarker for detecting certain microbial species. This guide provides a comparative overview of the production of isopropyl hexanoate and related esters by different microorganisms, supported by experimental data and detailed methodologies for its quantification.

Comparative Analysis of Microbial Ester Production

Direct quantitative comparisons of this compound production across different microbial species are not extensively documented in publicly available literature. However, comparative studies on similar volatile esters, such as ethyl hexanoate, provide a strong proxy for understanding the variability in ester synthesis capabilities among microorganisms.

Yeast species, particularly those used in fermentation industries, are well-known for their production of a wide array of esters that contribute significantly to the aroma and flavor profiles of products like wine and beer. The ability to produce these esters varies considerably between different species and even strains.

Table 1: Comparative Production of Volatile Esters by Different Yeast Species in Wine Fermentation

Yeast Species/StrainEthyl Hexanoate (mg/L)Ethyl Octanoate (mg/L)
Saccharomyces cerevisiae (Montrachet, UCD 522)0.250.81
Saccharomyces cerevisiae (Pasteur Institute, UCD 595)0.190.60
Saccharomyces bayanus (Champagne, UCD 505)0.210.75
Saccharomyces fermentati (UCD 519)0.200.45
Kloeckera apiculata0.150.30

Data adapted from a study on ester concentration differences in wine fermented by various yeasts. While this data does not show this compound, it illustrates the significant species- and strain-level variation in producing structurally similar fatty acid esters.[1][2]

Fungi of the genus Trichoderma are also known producers of a diverse range of VOCs. While comprehensive quantitative data for this compound is scarce, qualitative analyses consistently identify various esters, alcohols, and ketones in their volatile profiles. Different species, such as Trichoderma harzianum, Trichoderma hamatum, and Trichoderma velutinum, exhibit highly species-specific VOC emission patterns, suggesting that their capacity to produce specific esters like this compound would also differ significantly.[3][4]

Factors Influencing this compound Production

Several factors can influence the levels of this compound produced by a microorganism:

  • Genetic Factors: The presence and expression levels of genes encoding alcohol acetyltransferases (AATs) and acyl-CoA:ethanol O-acyltransferases (AEATases) are critical for ester synthesis.[5]

  • Precursor Availability: The synthesis of this compound requires isopropanol (B130326) and hexanoyl-CoA. The availability of these precursors, which are derived from amino acid and fatty acid metabolism respectively, is a key limiting factor.

  • Culture Conditions: Parameters such as pH, temperature, oxygen availability, and the composition of the growth medium (e.g., carbon and nitrogen sources) can significantly impact microbial metabolism and, consequently, ester production.[6]

Experimental Protocols

The gold-standard for analyzing microbial VOCs like this compound is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: HS-SPME-GC-MS Analysis of Microbial VOCs

This protocol outlines a general procedure for the extraction and analysis of volatile compounds from microbial cultures.

1. Sample Preparation:

  • Cultivate the microbial strain of interest in a suitable liquid or solid medium in a sealed headspace vial. For bacteria, this can be done directly in the vial to allow for high-throughput screening.[7][8]
  • Incubate the cultures under controlled conditions (e.g., 30°C with agitation) for a defined period to allow for the accumulation of VOCs in the headspace.
  • Include sterile medium controls to differentiate microbial products from background volatiles.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Place the incubated vial in a heated incubator (e.g., 30°C).
  • Expose a conditioned SPME fiber to the headspace of the vial for a fixed duration (e.g., 45 minutes). The fiber coating should be selected based on the target analytes; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of volatiles.
  • The fiber adsorbs and concentrates the VOCs from the headspace.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS system (e.g., 250°C).
  • The heat desorbs the trapped analytes from the fiber onto the GC column in a splitless mode to maximize sensitivity.
  • GC Separation: Use a suitable capillary column (e.g., Rtx-5, 15m x 0.25mm x 0.25µm). Program the oven temperature to separate the compounds based on their boiling points and chemical properties. A typical program might be:
  • Initial temperature of 40°C, hold for 3 minutes.
  • Ramp at 8°C/minute to 120°C.
  • Ramp at 35°C/minute to 260°C, hold for 3 minutes.[7][8]
  • Use Helium as the carrier gas at a constant flow rate (e.g., 1.5 mL/min).
  • MS Detection: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a chemical fingerprint for identification.
  • Data Analysis: Identify compounds by comparing their mass spectra to a reference library (e.g., NIST). Quantify the compounds by integrating the peak area of a specific ion and comparing it to a calibration curve generated with a pure standard of this compound.

Visualizing Workflows and Pathways

Workflow for Microbial VOC Analysis

The following diagram illustrates the typical experimental workflow for identifying and quantifying volatile organic compounds such as this compound from microbial cultures.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Culture Microbial Culture (in Headspace Vial) Incubation Incubation (Controlled Temp/Time) Culture->Incubation SPME HS-SPME (Fiber Exposure) Incubation->SPME GCMS GC-MS Injection & Desorption SPME->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometry Detection Separation->Detection Identification Compound ID (Library Match) Detection->Identification Quantification Quantification (Peak Area) Identification->Quantification

Caption: Experimental workflow for HS-SPME-GC-MS analysis of microbial VOCs.

Putative Biosynthetic Pathway for this compound

This compound is an ester formed from the condensation of isopropanol and hexanoic acid (as hexanoyl-CoA). The following diagram outlines the key metabolic precursors leading to its synthesis.

G cluster_central_metabolism Central Metabolism cluster_isopropanol_synthesis Isopropanol Synthesis cluster_hexanoic_acid_synthesis Hexanoic Acid Synthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA atoB/thl MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS Acetone Acetone AcetoacetylCoA->Acetone atoAD/ctfAB, adc Isopropanol Isopropanol Acetone->Isopropanol adh Esterification Esterification (Alcohol Acyltransferase) Isopropanol->Esterification MalonylCoA->FAS HexanoylCoA Hexanoyl-CoA FAS->HexanoylCoA HexanoylCoA->Esterification IPH This compound Esterification->IPH

Caption: Putative metabolic pathways leading to this compound synthesis.

References

A Comparative Analysis of Isopropyl Hexanoate and Ethyl Acetate as Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly influence reaction kinetics, yield, and purity of the final product. This guide provides an objective comparison of the solvent properties of isopropyl hexanoate (B1226103) and ethyl acetate (B1210297), supported by experimental data, to aid in making an informed choice for various laboratory and industrial applications.

Overview of Solvent Properties

Isopropyl hexanoate and ethyl acetate are both ester-based solvents, but they exhibit notable differences in their physical and chemical properties. Ethyl acetate is a widely used, relatively polar solvent known for its high volatility and miscibility with many organic solvents.[1][2][3] this compound, a larger ester, is less volatile and less polar, making it suitable for applications requiring higher temperatures and compatibility with non-polar compounds.[4][5]

Quantitative Data Comparison

The key physical properties of this compound and ethyl acetate are summarized in the table below for easy comparison.

PropertyThis compoundEthyl Acetate
Molecular Formula C9H18O2C4H8O2
Molar Mass 158.24 g/mol [6]88.11 g/mol [7]
Boiling Point 168-173 °C[4]77.1 °C[8][9]
Density (at 20°C) 0.854-0.860 g/cm³[6]~0.902 g/cm³[9]
Water Solubility 117.8 mg/L at 25°C (estimated)[10]83 g/L at 20°C[7][8]
logP (o/w) 2.8 - 3.177[10][11]0.71[8]
Flash Point 48.89 - 59 °C[4][10]-4 °C[3][9]
Polarity Lower polarity, suitable for non-polar compounds.[4][5]Moderately polar solvent.[1][12]
Vapor Pressure 1.09 mmHg at 25°C (estimated)[10]73 mmHg at 20°C[8]

Experimental Protocols

The determination of the physicochemical properties listed above is governed by standardized experimental protocols to ensure accuracy and reproducibility.

Determination of Boiling Point

The boiling point of a volatile organic liquid is typically determined using a method compliant with ASTM D1078 .[4][7][8]

Methodology:

  • A specified volume of the liquid (e.g., 5 mL) is placed in a distillation flask.[13]

  • The flask is heated, and the temperature is monitored with a calibrated thermometer.

  • The boiling point is recorded as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, characterized by a steady stream of distillate.[13][14]

  • The barometric pressure is also recorded to allow for correction to standard pressure.[13]

Determination of Density

The density of liquids can be accurately measured using a digital density meter according to ASTM D4052 .[6][12]

Methodology:

  • A small volume of the sample (approximately 1-2 mL) is injected into an oscillating U-tube.[12][15]

  • The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.[12]

  • This frequency change is used, along with calibration data, to determine the density of the liquid at a specified temperature.[12]

Alternatively, a simpler method involves a graduated cylinder and a balance.

Methodology:

  • The mass of a clean, dry graduated cylinder is measured on an electronic balance.

  • A known volume of the liquid is added to the graduated cylinder.

  • The combined mass of the cylinder and the liquid is measured.

  • The density is calculated by dividing the mass of the liquid (combined mass minus the mass of the empty cylinder) by its volume.[1][16]

Determination of Water Solubility

The water solubility of chemical substances is determined following guidelines such as OECD 105 .[10][11] This standard outlines two primary methods depending on the expected solubility.

Flask Method (for solubilities > 10-2 g/L):

  • An excess amount of the substance is added to water in a flask.

  • The mixture is agitated at a temperature slightly above the test temperature until saturation is reached.[17]

  • The mixture is then cooled to the test temperature and allowed to equilibrate.

  • The undissolved substance is separated by centrifugation or filtration.

  • The concentration of the substance in the aqueous solution is then determined using a suitable analytical technique (e.g., chromatography, spectroscopy).[11]

Column Elution Method (for solubilities < 10-2 g/L):

  • A solid support material in a column is coated with an excess of the test substance.

  • Water is passed through the column at a slow, constant rate.

  • The concentration of the substance in the eluate is monitored over time.

  • The water solubility is determined from the plateau of the concentration curve, which indicates saturation.[17]

Determination of Solvent Polarity

Solvent polarity can be empirically determined using solvatochromic dyes, such as Reichardt's dye .[3][9][18] These dyes change color in response to the polarity of the solvent.[3]

Methodology:

  • A small amount of Reichardt's dye is dissolved in the solvent to be tested.

  • The solution is placed in a UV-Vis spectrophotometer, and the wavelength of maximum absorbance (λmax) is measured.

  • The energy of the electronic transition (ET) is calculated from the λmax.

  • This ET value provides a quantitative measure of the solvent's polarity. A higher ET value indicates higher polarity.[19]

Logical Workflow for Solvent Selection

The choice between this compound and ethyl acetate depends on the specific requirements of the application. The following diagram illustrates a simplified decision-making workflow.

Solvent_Selection_Workflow start Define Application Requirements polarity Required Polarity? start->polarity temp High Reaction Temperature? polarity->temp Low Polarity extraction Extraction of Polar Compounds? polarity->extraction Moderate Polarity volatility Volatility Requirement? ipa_hex Select this compound volatility->ipa_hex Low Volatility et_ac Select Ethyl Acetate volatility->et_ac High Volatility temp->volatility No temp->ipa_hex Yes extraction->et_ac Yes reconsider Re-evaluate Solvent Choice extraction->reconsider No

Caption: A decision tree for selecting between this compound and Ethyl Acetate.

Conclusion

Conversely, this compound serves as a less polar, high-boiling point solvent. Its low volatility makes it a good choice for reactions conducted at elevated temperatures where solvent loss would be a concern. It is also an effective solvent for dissolving various non-polar organic compounds and is used in flavor and fragrance research.[4] The comprehensive data and experimental protocols provided in this guide are intended to assist researchers in making a strategic and evidence-based decision for their specific solvent needs.

References

Safety Operating Guide

Navigating the Safe Disposal of Isopropyl Hexanoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of science and drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Isopropyl hexanoate (B1226103), a flammable liquid commonly used as a flavoring and fragrance agent, requires meticulous handling and disposal to mitigate risks.[1][2] This guide provides a comprehensive, step-by-step approach to its proper disposal, ensuring compliance with safety regulations and the protection of personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle isopropyl hexanoate with the appropriate personal protective equipment (PPE). This substance is classified as a flammable liquid, and direct contact or inhalation of vapors should be strictly avoided.

Key Safety Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area or under a certified chemical fume hood to minimize the inhalation of its vapors.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (such as nitrile), safety goggles or a face shield, and a lab coat to prevent skin and eye contact.[1]

  • Spill Management: In the event of a spill, immediately absorb the material with an inert substance like vermiculite, sand, or cat litter.[3] The contaminated absorbent material should then be collected in a suitable, sealable container for disposal as hazardous waste.[4] Do not permit the chemical to enter drains or waterways.[5]

  • Ignition Sources: Keep this compound away from heat, sparks, open flames, and other potential ignition sources. Use non-sparking tools when handling containers.

Waste Classification and Segregation: The First Step to Proper Disposal

The cornerstone of proper chemical waste management is accurate identification and segregation. This compound is a non-halogenated organic solvent. Therefore, it must be collected in a waste stream separate from halogenated solvents, aqueous waste, and solid waste.[6][7] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicate the disposal process, often increasing costs and environmental impact.[6]

Waste CategoryDescriptionExamples of Compatible Waste
Non-Halogenated Organic Waste Organic solvents that do not contain halogen atoms (F, Cl, Br, I).Acetone, Ethanol (B145695), Methanol, Hexanes, Toluene
Halogenated Organic Waste Organic solvents containing one or more halogen atoms.Dichloromethane, Chloroform, Carbon Tetrachloride
Aqueous Waste Water-based solutions, which may contain acids, bases, or dissolved salts.Acidic or basic cleaning solutions, buffer solutions
Solid Chemical Waste Contaminated labware, PPE, and spill cleanup materials.Contaminated gloves, paper towels, glassware

Step-by-Step Disposal Procedure for this compound

  • Container Selection:

    • Select a container that is in good condition, free of leaks, and compatible with this compound. The original container is often a suitable choice.[8][9]

    • The container must have a secure, tight-fitting lid to prevent the escape of vapors.[9]

    • Ensure the container is made of a material that will not react with the ester.

  • Waste Collection:

    • Collect waste this compound in a designated satellite accumulation area within the laboratory.[10]

    • Do not mix it with other waste streams.[6]

    • Keep the waste container closed at all times, except when adding waste.[8][9]

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[9]

    • The label must include the full chemical name, "this compound," and a clear indication of its hazards (e.g., "Flammable Liquid").

    • Record the date when the waste was first added to the container.

  • Storage:

    • Store the waste container in a cool, well-ventilated area, away from heat and direct sunlight.[1][7]

    • Ensure the storage area has secondary containment to capture any potential leaks.[9]

    • Store it separately from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

  • Disposal Request:

    • Once the container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][10]

    • Do not dispose of this compound down the sink or by evaporation in a fume hood.[8][11]

  • Disposal of Empty Containers:

    • A container that held this compound is considered "empty" when all possible contents have been removed.[6]

    • To render the container non-hazardous, it should be triple-rinsed with a suitable solvent (such as ethanol or acetone).[9]

    • The first rinsate must be collected and disposed of as hazardous waste along with the this compound.[11] Subsequent rinses may also need to be collected depending on local regulations.

    • After triple-rinsing and air-drying, deface the original label, and the container may then be disposed of as regular trash or recycled, in accordance with institutional policies.[8][9]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow A Waste Generation (this compound) B Is it mixed with other waste? A->B C Segregate into Non-Halogenated Organic Waste B->C No I STOP! Consult EHS for guidance on disposal of mixed waste. B->I Yes D Select Compatible Container C->D E Label Container Correctly 'Hazardous Waste' D->E F Store in Satellite Accumulation Area E->F G Arrange for EHS Pickup F->G H Proper Disposal by Licensed Contractor G->H

Caption: Decision workflow for this compound disposal.

Quantitative Data Summary

PropertyValue
Chemical Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol [2]
Appearance Colorless liquid[12]
Flash Point 54 °C (129.2 °F)[12]
Boiling Point 168 °C (334.4 °F)[12]
GHS Hazard Statement H226: Flammable liquid and vapor[12]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant
UN Number UN3272 (Esters, n.o.s.)
Hazard Class 3 (Flammable Liquid)
Packing Group III

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental responsibility.

References

Personal protective equipment for handling Isopropyl hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the use of Isopropyl hexanoate (B1226103), offering procedural, step-by-step guidance to ensure laboratory safety and proper management from operation to disposal.

Chemical and Physical Properties

A clear understanding of the properties of Isopropyl hexanoate is the first step in safe handling. The following table summarizes its key quantitative data.

PropertyValue
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol
Boiling Point 168-173 °C
Flash Point 54 °C (129.2 °F)
Physical State Colorless liquid
Odor Fruity, pineapple-like
Solubility Insoluble in water; soluble in alcohol

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate Personal Protective Equipment is mandatory to prevent skin and eye contact, as well as inhalation of vapors.

PPE CategorySpecific Recommendations
Hand Protection Wear chemically resistant gloves. While specific breakthrough times for this compound are not readily available, nitrile gloves are a suitable choice for incidental contact. For prolonged handling, consult the glove manufacturer's resistance data.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Skin and Body Protection A standard laboratory coat should be worn. For procedures with a significant risk of splashing, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient to maintain low vapor concentrations, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.

1. Preparation:

  • Ensure that a chemical fume hood is operational and available.

  • Assemble all necessary equipment and reagents before handling the compound.

  • Verify that an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) is accessible.

  • Locate the nearest safety shower and eyewash station.

2. Handling:

  • Conduct all work with this compound inside a chemical fume hood.

  • Ground and bond containers when transferring the liquid to prevent static discharge, as it is a flammable liquid.[1][2]

  • Use non-sparking tools.[1][2]

  • Keep the container tightly closed when not in use.[1][3]

  • Avoid inhalation of vapors and contact with skin and eyes.

3. Storage:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[3]

  • Keep containers tightly sealed.[3]

  • Store away from strong oxidizing agents.

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

Emergency SituationProcedural Steps
Skin Contact 1. Immediately remove all contaminated clothing. 2. Rinse the affected skin area with plenty of water for at least 15 minutes. 3. Seek medical attention if irritation develops or persists.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. If the person is not breathing, begin artificial respiration. 4. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.
Spill 1. Evacuate the area and eliminate all ignition sources. 2. Ventilate the area. 3. Wear appropriate PPE, including respiratory protection. 4. Absorb the spill with an inert, non-combustible material such as sand or earth. 5. Collect the absorbed material into a suitable, labeled container for disposal.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination.

  • Waste Collection: Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a designated and properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."

  • Disposal Method: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

This compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials prep_emergency Locate Emergency Equipment prep_materials->prep_emergency handle_transfer Transfer/Use Compound prep_emergency->handle_transfer handle_store Store Properly handle_transfer->handle_store disp_collect Collect Waste handle_transfer->disp_collect em_spill Spill handle_transfer->em_spill em_exposure Exposure handle_transfer->em_exposure em_fire Fire handle_transfer->em_fire disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via Certified Vendor disp_label->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.